PHI-27 (porcine)
Description
BenchChem offers high-quality PHI-27 (porcine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PHI-27 (porcine) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H216N36O40/c1-18-73(14)109(111(141)188)171-128(205)92(52-71(10)11)161-132(209)100(64-175)166-121(198)87(42-44-105(182)183)155-122(199)89(49-68(4)5)160-125(202)94(55-79-37-39-81(178)40-38-79)162-118(195)84(35-26-28-46-138)153-117(194)83(34-25-27-45-137)152-112(189)75(16)150-130(207)98(62-173)167-124(201)91(51-70(8)9)159-120(197)86(41-43-102(140)179)151-103(180)60-146-115(192)88(48-67(2)3)157-123(200)90(50-69(6)7)158-119(196)85(36-29-47-145-136(142)143)154-131(208)99(63-174)168-126(203)93(53-77-30-21-19-22-31-77)163-127(204)97(58-107(186)187)164-133(210)101(65-176)169-135(212)110(76(17)177)172-129(206)95(54-78-32-23-20-24-33-78)165-134(211)108(72(12)13)170-104(181)61-147-116(193)96(57-106(184)185)156-113(190)74(15)149-114(191)82(139)56-80-59-144-66-148-80/h19-24,30-33,37-40,59,66-76,82-101,108-110,173-178H,18,25-29,34-36,41-58,60-65,137-139H2,1-17H3,(H2,140,179)(H2,141,188)(H,144,148)(H,146,192)(H,147,193)(H,149,191)(H,150,207)(H,151,180)(H,152,189)(H,153,194)(H,154,208)(H,155,199)(H,156,190)(H,157,200)(H,158,196)(H,159,197)(H,160,202)(H,161,209)(H,162,195)(H,163,204)(H,164,210)(H,165,211)(H,166,198)(H,167,201)(H,168,203)(H,169,212)(H,170,181)(H,171,205)(H,172,206)(H,182,183)(H,184,185)(H,186,187)(H4,142,143,145)/t73-,74-,75-,76+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIBDEARFMWSND-WNKXUTMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CN=CN4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C136H216N36O40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2995.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80458-29-3 | |
| Record name | PHI 27 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080458293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
A Technical Guide to the Discovery, Isolation, and Core Biology of Porcine PHI-27
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHI-27, a 27-amino acid peptide isolated from the porcine upper intestine, is a significant member of the vasoactive intestinal polypeptide (VIP)/secretin/glucagon family.[1] Its discovery was pivotal, stemming from a chemical detection method targeting the C-terminal α-amide structure, a common feature of bioactive peptides.[1] As a structural and functional homolog of VIP, PHI-27 exerts its biological effects primarily through interaction with class B G-protein coupled receptors (GPCRs), namely VPAC1 and VPAC2.[2][3][4] This interaction initiates a canonical signaling cascade via the Gs alpha subunit, leading to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). This guide provides an in-depth overview of the original isolation protocols, structural characterization, and the well-established signaling pathway of porcine PHI-27, serving as a foundational resource for ongoing research and therapeutic development.
Discovery and Isolation
The discovery of porcine PHI-27 was a landmark achievement by Tatemoto and Mutt in the early 1980s. Instead of relying on traditional bioassays, they developed a novel chemical approach to screen for unknown peptides. The method was designed to specifically detect peptides with a C-terminally amidated amino acid, a structural characteristic of many potent hormones and neuropeptides. By applying this technique to extracts of porcine upper intestinal tissue, they identified a fraction containing a peptide with a C-terminal isoleucine amide, which was subsequently purified and named PHI-27.
Experimental Protocol: Peptide Isolation and Purification
The following protocol is a synthesized methodology based on the principles of peptide purification and the techniques cited in the original discovery literature.
-
Tissue Extraction:
-
Fresh or frozen porcine upper intestinal tissue is minced and homogenized in an acidic extraction buffer (e.g., 1 M acetic acid) to inhibit proteolytic enzyme activity and solubilize peptides.
-
The homogenate is centrifuged at high speed (e.g., 10,000 x g) to pellet cellular debris. The resulting supernatant, containing the crude peptide extract, is collected.
-
-
Desalting and Preliminary Fractionation:
-
The crude extract is desalted and separated from small molecules using gel filtration chromatography on a column such as Sephadex G-25. Peptides are eluted with a volatile buffer (e.g., 0.2 M acetic acid).
-
-
Ion-Exchange Chromatography:
-
The desalted peptide fraction is applied to a cation-exchange chromatography column (e.g., CM-cellulose).
-
Peptides are eluted using a salt gradient (e.g., 0 to 0.2 M NaCl) or a pH gradient. Fractions are collected and assayed for the C-terminal amide structure.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Active fractions from the ion-exchange step are subjected to further purification by RP-HPLC, the standard method for peptide purification.
-
A C18 column is typically used, and separation is achieved based on peptide hydrophobicity.
-
Elution is performed using a gradient of an organic solvent like acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.
-
The column eluate is monitored by UV absorbance at 210-220 nm.
-
-
Purity Assessment and Characterization:
-
The purity of the final PHI-27 fraction is confirmed by analytical RP-HPLC.
-
The amino acid sequence is determined by automated Edman degradation.
-
The final product is lyophilized to obtain a stable, powdered peptide.
-
Caption: Experimental workflow for the isolation of porcine PHI-27.
Structural and Functional Characteristics
Porcine PHI-27 is a single-chain polypeptide composed of 27 amino acids with a C-terminal isoleucine amide. Its sequence shows significant homology to other members of the secretin/glucagon superfamily, particularly Vasoactive Intestinal Peptide (VIP), which explains their overlapping biological activities.
| Property | Description | Reference |
| Full Name | Peptide having N-terminal Histidine and C-terminal Isoleucine amide, 27 residues | |
| Abbreviation | PHI-27 | |
| Source | Porcine upper small intestine | |
| Amino Acid Sequence | His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Arg-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Ile-NH₂ | |
| Molecular Weight | Approx. 2995.5 Da | |
| Peptide Family | Secretin/Glucagon/VIP | |
| Primary Receptors | VPAC1, VPAC2 (Vasoactive Intestinal Peptide Receptors) |
Signaling Pathway
Like VIP, PHI-27 mediates its cellular effects by binding to Class B GPCRs, primarily the VPAC1 and VPAC2 receptors. These receptors are coupled to the heterotrimeric G-protein, Gs. Ligand binding induces a conformational change in the receptor, which acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαs subunit. The activated Gαs-GTP subunit then dissociates and stimulates membrane-bound adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates downstream target proteins, culminating in a specific cellular response.
Caption: The PHI-27 receptor signaling cascade via the Gs/cAMP pathway.
Quantitative Biological Data
Direct quantitative data for porcine PHI-27 is sparse in readily available literature. However, based on its high homology and shared receptors with VIP, its binding and functional parameters can be inferred to be in a similar range.
| Parameter | Receptor/System | Expected Value | Comments |
| Binding Affinity (Kd) | VPAC1 Receptor | High Affinity (Nanomolar range) | PHI/VIP family peptides are the endogenous high-affinity ligands for VPAC receptors. |
| Binding Affinity (Kd) | VPAC2 Receptor | High Affinity (Nanomolar range) | Similar to VPAC1, PHI is expected to bind with high affinity. |
| Functional Potency (EC₅₀) | cAMP Production | Nanomolar range | The EC₅₀ for cAMP accumulation in cells expressing VPAC receptors is typically in the low nanomolar range for VIP and related peptides. |
Note: The precise Kd and EC₅₀ values are highly dependent on the specific cell type, receptor expression levels, and assay conditions used. The values provided are qualitative estimates based on the activity of homologous peptides.
References
- 1. Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new member of the glucagon--secretin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of Vasoactive Intestinal Peptide Family Members in Diabetic Keratopathy [mdpi.com]
- 4. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
Peptide Histidine Isoleucine (PHI): A Technical Overview of its Sequence, Function, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide Histidine Isoleucine (PHI) and its human analogue, Peptide Histidine Methionine (PHM), are 27-amino acid peptides belonging to the secretin/glucagon superfamily. These peptides play crucial roles in a variety of physiological processes, including neuroendocrine regulation, gastrointestinal function, and cell proliferation. This technical guide provides a comprehensive overview of the amino acid sequence of PHI/PHM across different species, its interaction with specific receptors, the downstream signaling pathways it activates, and detailed protocols for its study. All quantitative data are presented in structured tables, and key biological and experimental processes are visualized using diagrams in the DOT language.
Amino Acid Sequence of Peptide Histidine Isoleucine (PHI) and its Analogs
PHI is a 27-amino acid peptide with a histidine residue at the N-terminus and an isoleucine residue at the C-terminus.[1] The human equivalent, PHM, differs slightly in its amino acid composition, most notably with a methionine residue replacing isoleucine at the C-terminus.[2] The sequences of PHI/PHM from several species are highly conserved, indicating their evolutionary importance.
Comparative Amino Acid Sequences
The following table summarizes the amino acid sequences of PHI and its orthologs in various species. The single-letter and three-letter codes for amino acids are used for clarity.
| Species | Peptide | One-Letter Code Sequence | Three-Letter Code Sequence |
| Human | PHM | HADGVFTSDFSKLLGQLSAKKYLESLM-NH2 | His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH2 |
| Porcine | PHI | HADGVFTSDFSRLLGQLSAKKYLESLI-NH2 | His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Arg-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Ile-NH2 |
| Bovine | PHI | HADGVFTSDYSRLLGQLSAKKYLESLI-NH2 | His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Tyr-Ser-Arg-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Ile-NH2 |
| Rat | PHI | HADGVFTSDYSRLLGQI SAKKYLESLI-NH2 | His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Tyr-Ser-Arg-Leu-Leu-Gly-Gln-Ile-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Ile-NH2 |
| Mouse | PHI | HADGVFTSDYSRLLGQI SAKKYLESLI-NH2 | His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Tyr-Ser-Arg-Leu-Leu-Gly-Gln-Ile-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Ile-NH2 |
Receptor Binding and Affinity
PHI and PHM exert their biological effects by binding to two subtypes of Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2.[3][4] These receptors are G protein-coupled receptors (GPCRs) that are widely distributed throughout the central nervous system and peripheral tissues.[3] While PHI/PHM can bind to both receptors, they generally exhibit a lower binding affinity compared to VIP.
Quantitative Binding Data
The following table summarizes the binding affinities (Kd) of PHI for its receptors in rat liver membranes.
| Ligand | Receptor Preparation | Kd (pM) - High Affinity Site | Kd (pM) - Low Affinity Site |
| [¹²⁵I]PHI | Rat Liver Membranes | 27 | 512 |
Data from Paul, S., et al. (1987). High affinity peptide histidine isoleucine-preferring receptors in rat liver. Life Sciences, 41(20), 2373-2380.
Signaling Pathways
Upon binding to VPAC1 or VPAC2 receptors, PHI/PHM initiates a cascade of intracellular events primarily through the activation of the adenylyl cyclase signaling pathway. This leads to an increase in intracellular cyclic AMP (camp) levels, which in turn activates Protein Kinase A (PKA). Activated PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to the regulation of gene expression and subsequent physiological responses.
PHI/PHM Signaling Pathway Diagram
Caption: PHI/PHM signaling pathway via VPAC receptors.
Experimental Protocols
The study of PHI/PHM often involves techniques such as radioimmunoassay (RIA) to quantify peptide levels and receptor binding assays to characterize ligand-receptor interactions.
Radioimmunoassay (RIA) for PHI
This protocol provides a general framework for a competitive RIA to measure PHI concentrations in plasma.
Materials:
-
PHI standard
-
Rabbit anti-PHI antibody
-
¹²⁵I-labeled PHI (tracer)
-
Goat anti-rabbit secondary antibody
-
Normal rabbit serum (NRS)
-
Assay buffer (e.g., phosphate buffer with 0.5% BSA)
-
Plasma samples
Procedure:
-
Standard Curve Preparation: Prepare serial dilutions of the PHI standard in assay buffer to create a standard curve (e.g., 10-1280 pg/ml).
-
Assay Setup: In duplicate tubes, add:
-
100 µl of standard or unknown sample.
-
100 µl of diluted primary antibody.
-
Vortex and incubate for 16-24 hours at 4°C.
-
-
Tracer Addition: Add 100 µl of ¹²⁵I-PHI (e.g., 8,000-10,000 cpm) to each tube.
-
Incubation: Vortex and incubate for another 16-24 hours at 4°C.
-
Precipitation: Add 100 µl of goat anti-rabbit secondary antibody and 100 µl of NRS to each tube (except total counts).
-
Incubation: Vortex and incubate for 2 hours at 4°C.
-
Centrifugation: Centrifuge at 3,000 rpm for 20 minutes at 4°C.
-
Aspiration: Carefully aspirate the supernatant.
-
Counting: Measure the radioactivity of the pellet in a gamma counter.
-
Data Analysis: Plot the percentage of bound tracer versus the concentration of the standard to generate a standard curve. Determine the concentration of PHI in the unknown samples by interpolation from the standard curve.
Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of PHI for its receptors on cell membranes.
Materials:
-
Cell membranes expressing VPAC receptors (e.g., from rat liver).
-
¹²⁵I-labeled PHI (radioligand).
-
Unlabeled PHI (competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µl of binding buffer (for total binding) or a high concentration of unlabeled PHI (for non-specific binding).
-
50 µl of a range of concentrations of unlabeled PHI (for competition curve).
-
50 µl of ¹²⁵I-PHI at a concentration near its Kd.
-
150 µl of the cell membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Caption: Workflow for a receptor binding assay.
Physiological Functions and Therapeutic Potential
PHI/PHM are involved in a wide range of physiological functions. In the gastrointestinal tract, they regulate secretion and motility. In the central nervous system, they act as neurotransmitters or neuromodulators. PHM has also been shown to stimulate the release of prolactin in humans. Given their diverse roles, there is growing interest in the therapeutic potential of targeting PHI/PHM and their receptors for conditions such as neurodegenerative diseases and certain cancers.
Conclusion
Peptide Histidine Isoleucine and its human counterpart, Peptide Histidine Methionine, are pleiotropic peptides with significant physiological roles mediated through their interaction with VPAC receptors. A thorough understanding of their amino acid sequence, receptor binding characteristics, and signaling pathways is crucial for advancing research and developing novel therapeutic strategies. The experimental protocols provided in this guide offer a foundation for the quantitative analysis of these important peptides.
References
PHI-27 Gene Expression in Porcine Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: PHI-27 Peptide Concentrations in Porcine Tissues
The following table summarizes the semi-quantitative and relative concentrations of PHI-27 peptide in various porcine tissues, as determined by radioimmunoassay (RIA) and immunocytochemistry. It is important to note that these values represent peptide levels, which are a downstream product of gene expression and are subject to post-transcriptional and post-translational regulation.
| Tissue/Organ Region | Relative PHI-27 Peptide Concentration | Co-localization with VIP | Source |
| Gastrointestinal Tract | |||
| Duodenum | High | Yes | [1] |
| Jejunum | High | Yes | |
| Ileum | High | Yes | |
| Colon | High | Yes | |
| Stomach (Fundus) | Low to undetectable | Low to undetectable | |
| Stomach (Other regions) | Moderate to High | Yes | |
| Pancreas | High | Yes | |
| Brain | High | Yes |
Note: One study using radioimmunoassay found that the concentrations of PHI and VIP were similar in all regions of the gut except for the fundus, where VIP-immunoreactivity was significantly higher than that of PHI. This suggests differential post-translational processing or degradation of the two peptides in this specific region.
Experimental Protocols
Radioimmunoassay (RIA) for PHI-27 Peptide Quantification
Radioimmunoassay is a highly sensitive method used to quantify peptide concentrations in tissue extracts or plasma.
Principle: This competitive immunoassay involves a radiolabeled PHI-27 peptide competing with the unlabeled PHI-27 in a sample for binding to a limited amount of specific anti-PHI-27 antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of PHI-27 in the sample.
Generalized Protocol:
-
Tissue Homogenization: Tissues are homogenized in an appropriate buffer (e.g., acid-ethanol) to extract peptides and prevent degradation.
-
Standard Curve Preparation: A series of standards with known concentrations of synthetic porcine PHI-27 are prepared.
-
Incubation: Samples, standards, a fixed amount of radiolabeled PHI-27 (e.g., ¹²⁵I-PHI-27), and a specific primary antibody against PHI-27 are incubated together.
-
Separation of Bound and Free Peptide: A secondary antibody (e.g., goat anti-rabbit IgG) and a precipitating agent like polyethylene glycol (PEG) are added to precipitate the primary antibody-antigen complexes.
-
Radioactivity Measurement: The radioactivity of the precipitated pellets (bound fraction) is measured using a gamma counter.
-
Data Analysis: A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the standards. The concentration of PHI-27 in the samples is then interpolated from this curve.
Immunohistochemistry (IHC) for Localization of PHI-27
Immunohistochemistry allows for the visualization of the location of the PHI-27 peptide within cells and tissue structures.
Principle: This technique uses specific antibodies to detect the PHI-27 antigen in tissue sections. The antibody-antigen interaction is visualized using a detection system, typically involving an enzyme-conjugated secondary antibody that converts a chromogenic substrate into a colored precipitate at the site of the antigen.
Generalized Protocol for Paraffin-Embedded Tissues:
-
Tissue Fixation and Embedding: Porcine tissues are fixed in 4% paraformaldehyde, dehydrated through a series of ethanol concentrations, cleared with xylene, and embedded in paraffin wax.
-
Sectioning: The paraffin blocks are sectioned into thin slices (e.g., 5-10 µm) using a microtome.
-
Deparaffinization and Rehydration: The tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval (e.g., using citrate buffer) is often performed to unmask the antigenic sites.
-
Blocking: Non-specific antibody binding is blocked using a solution like 5% goat serum.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific to PHI-27 overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the sections are incubated with a biotinylated secondary antibody, followed by an avidin-biotin-enzyme complex (e.g., horseradish peroxidase).
-
Chromogen Application: A chromogen substrate (e.g., DAB) is added, which produces a colored precipitate in the presence of the enzyme.
-
Counterstaining, Dehydration, and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, cleared, and mounted with a coverslip.
-
Microscopic Analysis: The stained sections are examined under a microscope to determine the localization of PHI-27 immunoreactivity.
Mandatory Visualizations
Experimental Workflow for PHI-27 Analysis
References
- 1. Organ distribution and characterization of porcine peptides (VIP, CGRP and PHI) that increase cAMP in rat platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new member of the glucagon--secretin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The distributions of PHI and VIP in porcine gut and their co-localisation to a proportion of intrinsic ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PHI--a new brain-gut peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural and Functional Characteristics of Porcine PHI-27
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of porcine Peptide Histidine Isoleucine (PHI-27), a 27-amino acid peptide belonging to the glucagon-secretin superfamily. While the definitive three-dimensional structure of porcine PHI-27 has not been experimentally determined, this guide synthesizes the current understanding of its primary structure, physicochemical properties, and predicted secondary structure based on its homology with related peptides such as Vasoactive Intestinal Peptide (VIP) and secretin. Furthermore, this guide details the experimental protocols for its isolation and characterization, summarizes its known biological activities, and describes its putative signaling pathways through G-protein coupled receptors. This information is intended to serve as a valuable resource for researchers and professionals involved in peptide-based drug discovery and development.
Introduction
Porcine PHI-27 is a peptide hormone that was first discovered and isolated from the upper intestinal tissue of pigs.[1][2] It is a member of the glucagon-secretin family of peptides, which share significant sequence homology and exhibit a range of biological activities.[1][2] Notably, PHI-27 displays structural and functional similarities to vasoactive intestinal peptide (VIP) and secretin.[1] Despite its discovery and initial characterization, a high-resolution three-dimensional structure of porcine PHI-27 has yet to be deposited in public protein databases. This guide aims to consolidate the existing knowledge of porcine PHI-27 and provide a framework for its further study, particularly in the context of its potential as a therapeutic agent.
Primary Structure and Physicochemical Properties
The primary structure of porcine PHI-27 consists of a single polypeptide chain of 27 amino acids with a C-terminal isoleucine amide. The amidation of the C-terminus is a characteristic feature of many biologically active peptides.
Table 1: Amino Acid Sequence of Porcine PHI-27
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |
| 1 | His | H |
| 2 | Ala | A |
| 3 | Asp | D |
| 4 | Gly | G |
| 5 | Val | V |
| 6 | Phe | F |
| 7 | Thr | T |
| 8 | Ser | S |
| 9 | Asp | D |
| 10 | Phe | F |
| 11 | Ser | S |
| 12 | Arg | R |
| 13 | Leu | L |
| 14 | Leu | L |
| 15 | Gly | G |
| 16 | Gln | Q |
| 17 | Leu | L |
| 18 | Ser | S |
| 19 | Ala | A |
| 20 | Lys | K |
| 21 | Lys | K |
| 22 | Tyr | Y |
| 23 | Leu | L |
| 24 | Glu | E |
| 25 | Ser | S |
| 26 | Leu | L |
| 27 | Ile-NH2 | I-NH2 |
Table 2: Physicochemical Properties of Porcine PHI-27
| Property | Value |
| Molecular Weight | 2995.44 g/mol |
| Molecular Formula | C136H216N36O40 |
| Theoretical pI | Value not explicitly found in search results. |
| Extinction Coefficient | Value not explicitly found in search results. |
| Instability Index | Value not explicitly found in search results. |
| Aliphatic Index | Value not explicitly found in search results. |
| Grand Average of Hydropathicity (GRAVY) | Value not explicitly found in search results. |
Structural Context and Homology
Porcine PHI-27 is a member of the glucagon-secretin superfamily, which also includes glucagon, secretin, vasoactive intestinal peptide (VIP), and gastric inhibitory polypeptide (GIP). The members of this family share sequence similarities and are known to adopt alpha-helical conformations, particularly in a membrane-mimicking environment.
Table 3: Amino Acid Sequence Alignment of Porcine PHI-27, Human VIP, and Human Secretin
| Peptide | Sequence |
| Porcine PHI-27 | H-A-D-G-V-F-T-S-D-F-S-R-L-L-G-Q-L-S-A-K-K-Y-L-E-S-L-I-NH2 |
| Human VIP | H-S-D-A-V-F-T-D-N-Y-T-R-L-R-K-Q-M-A-V-K-K-Y-L-N-S-I-L-N-NH2 |
| Human Secretin | H-S-D-G-T-F-T-S-E-L-S-R-L-R-D-S-A-R-L-Q-R-L-L-Q-G-L-V-NH2 |
The significant sequence homology, particularly in the N-terminal region, suggests that porcine PHI-27 likely adopts a secondary structure with a significant alpha-helical content, similar to that observed for VIP and secretin. This helical conformation is crucial for the interaction of these peptides with their cognate G-protein coupled receptors.
Experimental Protocols
Isolation and Purification of Porcine PHI-27
The original method for isolating porcine PHI-27 from intestinal tissue involved a multi-step purification process. A generalized workflow for such a procedure is outlined below.
Methodology:
-
Extraction: Porcine upper intestinal tissue is homogenized in an acidic medium to extract peptides and proteins.
-
Clarification: The homogenate is centrifuged to remove cellular debris, yielding a crude extract.
-
Ion-Exchange Chromatography: The crude extract is subjected to cation-exchange chromatography on a CM-cellulose column.
-
Gel Filtration: Fractions containing PHI-27 activity are pooled and further purified by gel filtration on a Sephadex G-25 column to separate peptides based on size.
-
Anion-Exchange Chromatography: Further purification is achieved through anion-exchange chromatography on a DEAE-cellulose column.
-
High-Performance Liquid Chromatography (HPLC): The final purification step involves reverse-phase HPLC to obtain highly purified porcine PHI-27.
Primary Structure Determination
The amino acid sequence of the purified peptide was determined using enzymatic cleavage followed by Edman degradation.
Methodology:
-
Enzymatic Digestion: The purified peptide is digested with trypsin, which cleaves the peptide chain at the carboxyl side of lysine and arginine residues.
-
Fragment Separation: The resulting peptide fragments are separated by HPLC.
-
Amino Acid Analysis: The amino acid composition of the intact peptide and each fragment is determined.
-
Edman Degradation: The amino acid sequence of the intact peptide and each fragment is determined by sequential removal and identification of N-terminal amino acids.
-
Sequence Assembly: The overlapping sequences of the fragments are used to deduce the complete amino acid sequence of porcine PHI-27.
Biological Activity and Putative Signaling Pathways
Porcine PHI-27 exhibits biological activities similar to those of VIP and secretin. One of its noted functions is the dose-dependent stimulation of prolactin release from pituitary cells. Given its structural homology to VIP, PHI-27 is presumed to exert its effects by binding to the same family of G-protein coupled receptors, namely the VPAC1 and VPAC2 receptors. These receptors are known to couple to both Gs and Gq alpha subunits, leading to the activation of the adenylyl cyclase and phospholipase C signaling pathways, respectively.
Pathway Description:
-
Receptor Binding: Porcine PHI-27 binds to a VPAC receptor on the cell surface.
-
G-Protein Activation: Receptor binding activates the associated heterotrimeric G-protein, causing the dissociation of the Gα subunit (either Gs or Gq) from the Gβγ dimer.
-
Gs-Mediated Pathway: The activated Gsα subunit stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets such as the CREB transcription factor, ultimately modulating gene expression and cellular responses.
-
Gq-Mediated Pathway: The activated Gqα subunit stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG, along with calcium, activates Protein Kinase C (PKC). PKC then phosphorylates its target proteins, leading to a cellular response.
Conclusion and Future Directions
Porcine PHI-27 is a well-characterized peptide in terms of its primary structure and its place within the glucagon-secretin superfamily. Its biological activities, particularly its prolactin-releasing properties, make it a subject of interest for further investigation. However, the lack of an experimentally determined three-dimensional structure limits a detailed understanding of its structure-function relationship and hinders structure-based drug design efforts.
Future research should prioritize the determination of the three-dimensional structure of porcine PHI-27, either by X-ray crystallography or NMR spectroscopy. This would provide invaluable insights into its conformation and its interaction with its receptors. Furthermore, a more detailed elucidation of its specific signaling pathways in different cell types would contribute to a better understanding of its physiological roles and its potential as a therapeutic target.
References
- 1. Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new member of the glucagon--secretin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Open Access) Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new member of the glucagon--secretin family. (1981) | Kazuhiko Tatemoto | 426 Citations [scispace.com]
An In-depth Technical Guide to the Binding Characteristics of the IL-27 Receptor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "PHI-27 receptor" did not yield any results corresponding to a known biological entity. The content of this guide is based on the extensive available research for the Interleukin-27 (IL-27) receptor , which is presumed to be the intended subject of the query.
Core Introduction to the IL-27 Receptor
Interleukin-27 (IL-27) is a heterodimeric cytokine belonging to the IL-12 family, composed of the Epstein-Barr virus-induced gene 3 (EBI3) subunit and the p28 subunit[1][2]. It plays a crucial, albeit complex, role in regulating the immune system, exhibiting both pro- and anti-inflammatory properties[2][3]. The biological effects of IL-27 are mediated through its interaction with a specific cell-surface receptor complex.
The functional IL-27 receptor is a heterodimer consisting of two distinct subunits[1]:
-
IL-27 receptor alpha (IL-27Rα) , also known as WSX-1 or TCCR. This subunit is the primary cytokine-binding component.
-
Glycoprotein 130 (gp130) , a shared receptor subunit also utilized by other cytokines such as IL-6 and IL-11.
The expression of the IL-27 receptor is found on a wide range of immune cells, including T cells, B cells, NK cells, monocytes, and dendritic cells. The binding of IL-27 to this receptor complex initiates a signaling cascade that predominantly involves the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.
Quantitative Binding Characteristics
The affinity of IL-27 for its receptor subunits is a critical determinant of the subsequent signaling strength and biological response. Recent biophysical studies have elucidated the binding kinetics of this interaction. The following table summarizes the available quantitative data for the murine IL-27 receptor, as determined by Bio-Layer Interferometry (BLI) and Surface Plasmon Resonance (SPR).
| Interacting Molecules | Method | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (nM) | Reference |
| mIL-27 and mIL-27Rα | BLI | 1.2 x 10⁵ | 1.1 x 10⁻⁴ | 0.9 | Składanowska and Bloch et al., 2022 |
| mIL-27 and mgp130 | BLI | 1.1 x 10⁵ | 2.1 x 10⁻⁴ | 1.9 | Składanowska and Bloch et al., 2022 |
| IL-27 and IL-27Rα | SPR | Not Reported | Not Reported | 0.28 | Caveney et al., 2022 |
| IL-27 and gp130 | SPR | Not Reported | Not Reported | 2.1 | Caveney et al., 2022 |
| p28 and IL-27Rα | SPR | Not Reported | Not Reported | 1700 | Caveney et al., 2022 |
Note: "m" denotes murine origin. Data for the human receptor's binding kinetics are not as readily available in the public domain, though structural studies confirm a similar binding mode. The SPR data indicates a two-step binding model where IL-27 first binds to IL-27Rα with high affinity, followed by the recruitment of gp130 with a lower affinity.
Signaling Pathway
Upon the binding of IL-27 and the formation of the ternary complex (IL-27, IL-27Rα, and gp130), the associated Janus kinases (JAKs), primarily JAK1 and JAK2, are brought into close proximity and phosphorylate each other. These activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the receptor subunits.
These newly created phosphotyrosine sites serve as docking sites for the SH2 domains of Signal Transducer and Activator of Transcription (STAT) proteins. For the IL-27 receptor, this primarily involves the recruitment and phosphorylation of STAT1 and STAT3 . Once phosphorylated, STAT1 and STAT3 form homo- and heterodimers, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes, thereby mediating the cellular response to IL-27.
References
- 1. Structural basis of activation and antagonism of receptor signaling mediated by interleukin-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL27: Its Roles in the Induction and Inhibition of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive binding of STATs to receptor phospho-Tyr motifs accounts for altered cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Symphony: A Technical Guide to the Signaling Pathways Activated by PHI-27
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHI-27, also known as Peptide PHI, is a 27-amino acid peptide with significant structural and functional homology to Vasoactive Intestinal Peptide (VIP). Initially isolated from porcine intestine, PHI-27 has been identified as a potent secretagogue, most notably for its ability to stimulate the release of prolactin from the anterior pituitary gland.[1][2] This in-depth technical guide serves to elucidate the intricate signaling pathways activated by PHI-27, providing a comprehensive resource for researchers and drug development professionals. This document will detail the molecular interactions, downstream signaling cascades, and the experimental methodologies used to uncover these pathways, presenting quantitative data in a clear, comparative format and illustrating key processes with detailed diagrams.
Core Signaling Pathways of PHI-27
The biological effects of PHI-27 are primarily mediated through its interaction with two specific G-protein coupled receptors (GPCRs) that it shares with VIP: the VPAC1 and VPAC2 receptors.[3][4][5] While PHI-27 can bind to both receptors, its affinity is generally lower than that of VIP. The activation of these receptors by PHI-27 initiates a cascade of intracellular events, predominantly through two major signaling pathways: the adenylyl cyclase-cAMP-PKA pathway and the phospholipase C-IP3/DAG-PKC pathway.
The Adenylyl Cyclase - cAMP Pathway
The canonical signaling pathway activated by PHI-27 upon binding to VPAC1 and VPAC2 receptors involves the activation of the stimulatory G-protein, Gαs. This, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates a multitude of downstream target proteins, including ion channels and transcription factors, ultimately culminating in the physiological response, such as the secretion of prolactin from pituitary cells.
Diagram of the PHI-27-activated cAMP Signaling Pathway
References
- 1. Effect of the peptide PHI-27 on prolactin release in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolactin-releasing activity of porcine intestinal peptide (PHI-27) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Biological Half-Life of Porcine PHI-27: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pharmacokinetic Profile of Porcine PHI-27
The biological half-life of a peptide is a crucial pharmacokinetic parameter that dictates its duration of action in vivo. Peptides, in general, are known to have short in vivo half-lives due to enzymatic degradation and rapid renal clearance.[3] The determination of the half-life of porcine PHI-27 would involve intravenous administration and subsequent measurement of its concentration in plasma over time.
Data Presentation
The following table summarizes the key pharmacokinetic parameters that would be determined in a study investigating the biological half-life of porcine PHI-27. The values presented are hypothetical and serve as a template for data presentation.
| Parameter | Symbol | Definition | Hypothetical Value Range |
| Half-life | t½ | Time required for the plasma concentration of the peptide to decrease by half. | 5 - 15 minutes |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 0.1 - 0.5 L/kg |
| Clearance | CL | The rate at which a drug is cleared from the body. | 10 - 50 mL/min/kg |
| Area Under the Curve | AUC | The integral of the concentration-time curve, representing the total drug exposure over time. | Varies with dose |
Experimental Protocol for Half-Life Determination
The following detailed methodology is a representative protocol for determining the biological half-life of porcine PHI-27 in a porcine model, adapted from pharmacokinetic studies of related peptides such as Vasoactive Intestinal Peptide (VIP).[4]
Animal Model
-
Species: Domestic pig (Sus scrofa domesticus)
-
Age/Weight: Young adult pigs, weighing approximately 30-40 kg.
-
Health Status: Clinically healthy, confirmed by a veterinarian.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
-
Housing: Housed individually in metabolic cages allowing for easy access for blood sampling.
-
Diet: Fed a standard commercial pig diet with ad libitum access to water. Animals should be fasted overnight prior to the experiment.
Catheterization
-
Surgical placement of indwelling catheters in a major artery (e.g., carotid artery) for blood sampling and a major vein (e.g., jugular vein) for peptide administration.
-
Catheters should be exteriorized and secured.
-
Allow for a post-surgical recovery period of 3-5 days.
Peptide Administration
-
Peptide: Synthetic porcine PHI-27 of high purity (>95%).
-
Formulation: Dissolved in a sterile, isotonic saline solution.
-
Dose: A bolus intravenous injection. The exact dose would need to be determined in preliminary dose-ranging studies.
-
Administration: Administered as a rapid bolus injection through the venous catheter.
Blood Sampling
-
Schedule: Blood samples (e.g., 2-3 mL) are collected from the arterial catheter at the following time points: -2, 0 (immediately before injection), 1, 2, 5, 10, 15, 20, 30, 45, and 60 minutes post-injection.
-
Sample Handling: Blood samples should be collected into chilled tubes containing a protease inhibitor cocktail (e.g., aprotinin, EDTA) to prevent ex vivo degradation of the peptide.
-
Processing: Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.
Quantification of PHI-27
-
Method: A validated radioimmunoassay (RIA) or a specific enzyme-linked immunosorbent assay (ELISA) for porcine PHI-27 is the standard method for quantification in plasma samples.
-
Standard Curve: A standard curve using known concentrations of synthetic porcine PHI-27 should be generated for each assay.
Pharmacokinetic Analysis
-
The plasma concentration-time data for each animal is analyzed using non-compartmental or compartmental pharmacokinetic modeling software.
-
The terminal elimination half-life (t½) is calculated from the slope of the terminal log-linear phase of the plasma concentration-time curve.
Signaling Pathways of the PHI Peptide Family
Peptide Histidine Isoleucine (PHI) and its related peptides, such as Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Peptide (PACAP), exert their effects by binding to specific G-protein coupled receptors (GPCRs). These receptors can couple to multiple intracellular signaling cascades, primarily the adenylyl cyclase/PKA pathway and the phospholipase C/PKC pathway, which can in turn influence the MAP kinase pathway.
Mandatory Visualizations
Caption: PHI-27 signaling through G-protein coupled receptors.
References
- 1. Peptide PHI - Wikipedia [en.wikipedia.org]
- 2. Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new member of the glucagon--secretin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of VIP in dog and pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Evolutionary Conservation of PHI-27: A Technical Guide for Researchers
Executive Summary:
Peptide Histidine Isoleucine (PHI-27) is a 27-amino acid neuropeptide belonging to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily of hormones.[1][2] First isolated from the porcine intestine, PHI-27 is notable not only for its structural and functional homology to VIP and Pituitary Adenylate Cyclase-Activating Peptide (PACAP) but also for its evolutionary co-localization with VIP on the same precursor protein.[3][4][5] This co-synthesis points to a strong, shared evolutionary history and conserved physiological roles. This technical guide provides an in-depth analysis of the evolutionary conservation of PHI-27, detailing its sequence homology across species, functional conservation in receptor binding and signaling, and the experimental protocols used in its study. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of the VIP/PACAP family of peptides.
Introduction to PHI-27
PHI-27 was discovered and isolated from porcine upper intestinal tissue based on its characteristic C-terminal alpha-amide structure, a common feature of many bioactive peptides. It is a member of a large family of structurally related peptides that includes VIP, PACAP, secretin, and glucagon. Subsequent research revealed that PHI and VIP are synthesized from the same precursor molecule, pre-proVIP. The human and bovine orthologs of PHI are named Peptide Histidine Methionine (PHM) and Peptide Histidine Valine (PHV), respectively, reflecting minor amino acid substitutions. PHI-27 is widely distributed, with high concentrations found in the brain and gut, suggesting it functions as a neurotransmitter or neuromodulator. Its biological activities, which include the stimulation of prolactin release and potentiation of corticotropin-releasing factor activity, often resemble those of VIP.
Sequence Conservation and Phylogenetics
The evolutionary conservation of PHI-27 is evident at the amino acid sequence level. While highly similar, minor variations exist across mammalian species, providing insight into conserved functional domains and species-specific adaptations.
Cross-Species Sequence Alignment
Analysis of PHI-27 sequences from different mammalian species reveals a high degree of homology, particularly in regions critical for receptor binding and function. The primary differences are found at positions 10, 12, and 27.
| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 | 22 | 23 | 24 | 25 | 26 | 27 |
| Porcine (PHI) | H | A | D | G | V | F | T | S | D | F | S | R | L | L | G | Q | L | S | A | K | K | Y | L | E | S | L | I |
| Human (PHM) | H | A | D | G | V | F | T | S | D | F | S | K | L | L | G | Q | L | S | A | K | K | Y | L | E | S | L | M |
| Bovine (PHV) | H | A | D | G | V | F | T | S | D | Y | S | R | L | L | G | Q | L | S | A | K | K | Y | L | E | S | L | I |
| Table 1: Amino Acid Sequence Alignment of Porcine, Human, and Bovine PHI-27. Differences from the porcine sequence are highlighted in bold. |
This high degree of sequence identity, especially when compared to the broader ~70% identity shared between VIP and PACAP, underscores a conserved functional role for PHI-27.
Phylogenetic Relationship
PHI-27, VIP, and PACAP are members of a structurally related family of peptides that likely arose from gene duplication events. Their co-synthesis from a single precursor protein makes the relationship between PHI and VIP particularly intimate.
Experimental Protocol: Sequence Alignment and Phylogenetic Analysis
Principle: Multiple sequence alignment (MSA) arranges sequences to identify regions of similarity, which can indicate functional, structural, or evolutionary relationships. Phylogenetic analysis uses these alignments to infer the evolutionary history and relationships between the sequences.
Methodology:
-
Sequence Retrieval: Obtain peptide precursor protein sequences (e.g., pre-proVIP) from databases like NCBI GenBank or UniProt.
-
Multiple Sequence Alignment (MSA):
-
Use alignment software such as Clustal Omega, MAFFT, or MUSCLE.
-
These programs align sequences to maximize identity, inserting gaps to account for insertions or deletions.
-
Choose an appropriate substitution matrix (e.g., BLOSUM62) to score alignments between different amino acids based on their observed substitution frequencies in known alignments.
-
-
Phylogenetic Tree Construction:
-
Input the aligned sequences into phylogenetic software like PhyML or MEGA.
-
Select a statistical method for tree inference, such as Maximum Likelihood (ML) or Neighbor-Joining (NJ).
-
The ML method, for example, evaluates phylogenetic hypotheses in terms of the probability that the proposed model and tree would have generated the observed sequence data.
-
Assess the reliability of the tree topology using bootstrapping, which involves resampling the alignment data to determine the consistency of the branching patterns.
-
Functional Conservation: Receptor Interaction and Signaling
PHI-27 exerts its biological effects by interacting with G protein-coupled receptors (GPCRs) of the Class B secretin-like family, specifically the VPAC receptors (VPAC1 and VPAC2), which it shares with VIP and PACAP. The conservation of this interaction and the subsequent signaling cascade is a cornerstone of PHI-27's conserved function.
Receptor Binding Affinity
PHI-27 binds to VPAC1 and VPAC2 receptors, though generally with a lower affinity than VIP. This interaction is competitive, meaning PHI-27 can inhibit the binding of VIP to its receptors. The functional consequence of this binding is the activation of the receptor and initiation of intracellular signaling.
| Ligand | Receptor | Species | Binding Affinity (Ki / IC50) | Reference |
| PHI | VPAC1 | Rat | ~10-100 nM | |
| PHI | VPAC2 | Rat | ~1-10 nM | |
| VIP | VPAC1 | Rat | ~1-10 nM | |
| VIP | VPAC2 | Rat | ~0.1-1 nM | |
| Table 2: Representative Receptor Binding Affinities. Note: Absolute values can vary significantly based on experimental conditions (e.g., cell type, radioligand used). |
Conserved Signaling Pathway
Upon binding to a VPAC receptor, PHI-27 induces a conformational change that activates the associated heterotrimeric G protein, specifically stimulating the Gs alpha subunit (Gαs). This initiates a well-conserved signaling cascade culminating in the production of cyclic AMP (cAMP).
The ability of PHI-27 to stimulate cAMP production is a key conserved biological activity and is frequently used as a functional readout in experimental assays.
Key Experimental Methodologies
Studying the evolutionary conservation of PHI-27 requires a combination of techniques to assess sequence, receptor binding, and functional activity.
Experimental Workflow Overview
A typical workflow for investigating the conservation of a peptide like PHI-27 integrates computational and experimental approaches.
Protocol: Radioligand Receptor Binding Assay
Principle: This competitive binding assay quantifies the affinity (Ki) of an unlabeled ligand (PHI-27) for a receptor by measuring its ability to displace a radiolabeled ligand (e.g., ¹²⁵I-VIP) of known affinity.
Materials:
-
Cell membranes from a cell line recombinantly expressing the target receptor (e.g., HEK293-VPAC1).
-
Radioligand: ¹²⁵I-VIP.
-
Unlabeled competitor: PHI-27 peptides from various species.
-
Binding buffer (e.g., Tris-HCl with BSA, MgCl₂, and a protease inhibitor).
-
Glass fiber filters and a cell harvester for separating bound from free radioligand.
-
Gamma counter for measuring radioactivity.
Procedure:
-
Reaction Setup: In assay tubes, combine cell membranes (e.g., 10-20 µg protein), a fixed concentration of ¹²⁵I-VIP (typically near its Kd value), and varying concentrations of unlabeled PHI-27.
-
Incubation: Incubate the mixture at a set temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand while unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on each filter using a gamma counter.
-
Data Analysis: Plot the percentage of specifically bound ¹²⁵I-VIP against the logarithm of the unlabeled PHI-27 concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of PHI-27 that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
Protocol: cAMP Accumulation Functional Assay
Principle: This cell-based assay measures the ability of PHI-27 to stimulate the production of the second messenger cAMP upon binding to a Gαs-coupled receptor.
Materials:
-
Whole cells expressing the target receptor (e.g., CHO-K1-VPAC2).
-
Stimulation buffer (e.g., HBSS or DMEM containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
PHI-27 peptides from various species.
-
A positive control agonist (e.g., VIP or Forskolin, which directly activates adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Microplate reader compatible with the detection kit.
Procedure:
-
Cell Plating: Seed cells expressing the receptor of interest into a 96- or 384-well plate and grow to a suitable confluency.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with stimulation buffer containing IBMX for a short period (e.g., 30 minutes) at 37°C.
-
Stimulation: Add varying concentrations of PHI-27 (or controls) to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis: Lyse the cells according to the detection kit manufacturer's protocol to release the intracellular cAMP.
-
cAMP Detection: Add the detection reagents (e.g., anti-cAMP antibody and a labeled cAMP tracer) to the cell lysate.
-
Quantification: After an appropriate incubation period, measure the signal (e.g., fluorescence ratio for HTRF) using a microplate reader. The signal is typically inversely proportional to the amount of cAMP produced in the cells.
-
Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the PHI-27 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
Implications for Research and Drug Development
The high degree of evolutionary conservation of PHI-27 and its receptors has significant implications:
-
Target Validation: The conserved function of the PHI-27/VPAC receptor system across species validates it as a robust therapeutic target. Animal models are more likely to predict human responses accurately.
-
Structure-Activity Relationships (SAR): Cross-species comparisons of sequence and binding affinity help identify key amino acid residues essential for receptor interaction and activation. This knowledge is critical for designing potent and selective synthetic peptide analogs.
-
Therapeutic Potential: Like VIP and PACAP, PHI-27 and its analogs have potential applications in neuroprotective, anti-inflammatory, and metabolic therapies. Understanding its conserved signaling pathways allows for the targeted modulation of these physiological processes.
References
- 1. Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new member of the glucagon--secretin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. PHI--a new brain-gut peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VIP and PACAP. Recent insights into their functions/roles in physiology and disease from molecular and genetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the distribution of PHI in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Central Nervous System: A Technical Guide to PHI-27 and its Receptor Localization
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth exploration of the localization of Peptide Histidine Isoleucine (PHI-27) within the central nervous system (CNS). Due to its close functional and structural relationship with Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), this guide focuses on the distribution of their common receptors, which are the primary mediators of PHI-27's biological activity in the CNS. This guide clarifies the roles of these peptides, details the distribution of their receptors, outlines key experimental methodologies, and illustrates the associated signaling pathways.
Introduction: Clarifying the PHI-27, VIP, and PACAP Relationship
PHI-27 is a 27-amino acid peptide belonging to the secretin/glucagon/VIP superfamily. It shares significant structural homology with VIP and PACAP. These peptides exhibit overlapping biological activities due to their ability to bind to a common family of G protein-coupled receptors: the PAC1 receptor (PAC1R), and the VPAC1 and VPAC2 receptors (VPAC1R, VPAC2R). While PACAP binds with high affinity to all three, VIP and PHI-27 show high affinity for VPAC1R and VPAC2R, and a significantly lower affinity for PAC1R. Therefore, understanding the CNS localization of PHI-27 necessitates a thorough examination of the distribution of these shared receptors.
It is also critical to distinguish PHI-27 from Interleukin-27 (IL-27), a cytokine involved in neuroinflammatory processes. IL-27 has a distinct structure, receptor system (IL-27Rα/gp130), and signaling pathway (JAK/STAT). This guide will focus exclusively on the neuropeptide PHI-27 and its related systems.
Quantitative Distribution of PACAP/VIP Receptors in the Central Nervous System
The distribution of PAC1, VPAC1, and VPAC2 receptors is widespread but distinct throughout the CNS. High densities of these receptors are found in key areas regulating everything from neurodevelopment to sensory processing and homeostasis. The following tables summarize the relative distribution and density of these receptors in various regions of the rat and human CNS, as determined by receptor autoradiography and immunohistochemistry.
Table 1: Regional Distribution of PACAP/VIP Receptors in the Rat Brain
| Brain Region | PAC1 Receptor Density | VPAC1 Receptor Density | VPAC2 Receptor Density |
| Cerebral Cortex | Low to Moderate | High | High |
| Hippocampus | Moderate | High | High |
| Hypothalamus | High | High | High |
| Thalamus | Low | High | Moderate |
| Cerebellum | High (Granule Cell Layer) | Low | Moderate (Cortex) |
| Olfactory Bulb | High | Moderate | Low |
| Brainstem | High | High | High |
| Spinal Cord | High | Not extensively reported | Not extensively reported |
Data compiled from studies employing immunohistochemistry and in situ hybridization. Density is described in relative terms (Low, Moderate, High) based on reported expression levels.
Table 2: PACAP Receptor Binding Densities in Human Pituitary Adenomas
| Tumor Type | 125I-PACAP Binding Density (dpm/mg) |
| GH Adenomas | 858 - 3346 |
| ACTH Adenomas | 1175 - 1369 |
| Gonadotroph Adenomas | 878 - 3721 |
| Prolactinoma | 0 |
This data from receptor autoradiography on human pituitary adenomas demonstrates the variable but significant presence of PACAP binding sites, which include receptors that bind PHI-27.[1]
Experimental Protocols for Localization Studies
Accurate localization of neuropeptides and their receptors is fundamental to understanding their function. The following are detailed methodologies for key experiments cited in the study of PHI-27 and PACAP/VIP receptor localization.
Immunohistochemistry (IHC) for Receptor Protein Localization
Immunohistochemistry allows for the visualization of receptor proteins within the cellular landscape of the CNS.
Protocol:
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by incubation in a sucrose/PBS solution (e.g., 30%) until it sinks.
-
Freeze the tissue and cut 20-40 µm sections on a cryostat.
-
-
Staining:
-
Wash sections in PBS to remove the cryoprotectant.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).
-
Block non-specific binding with a solution containing normal serum (from the species the secondary antibody was raised in) and a detergent like Triton X-100 for 1-2 hours.
-
Incubate with the primary antibody (e.g., rabbit anti-PAC1R) diluted in blocking solution overnight at 4°C.
-
Wash sections extensively in PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.
-
Wash sections in PBS.
-
Mount sections on slides with an anti-fade mounting medium.
-
-
Visualization:
-
Image the sections using a fluorescence or confocal microscope.
-
In Situ Hybridization (ISH) for Receptor mRNA Localization
In situ hybridization is used to detect the messenger RNA (mRNA) of the receptors, indicating which cells are actively transcribing the receptor genes.
Protocol:
-
Probe Preparation:
-
Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the receptor mRNA of interest. A sense probe should also be prepared as a negative control.
-
-
Tissue Preparation:
-
Prepare frozen tissue sections as described for IHC.
-
-
Hybridization:
-
Pre-treat sections with proteinase K to improve probe access.
-
Pre-hybridize the sections in a hybridization buffer.
-
Hybridize the sections with the DIG-labeled probe overnight at an elevated temperature (e.g., 65°C) in a humidified chamber.
-
-
Washing and Detection:
-
Perform stringent washes to remove the unbound probe.
-
Block non-specific binding.
-
Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Wash to remove the unbound antibody.
-
Develop the signal using a chromogenic substrate (e.g., NBT/BCIP), which produces a colored precipitate.
-
-
Visualization:
-
Dehydrate, clear, and mount the sections for brightfield microscopy.
-
Receptor Autoradiography for Binding Site Localization
This technique uses a radiolabeled ligand to map the distribution and density of functional receptors.
Protocol:
-
Tissue Preparation:
-
Rapidly freeze fresh brain tissue and cut thin (e.g., 20 µm) sections on a cryostat.
-
Thaw-mount the sections onto charged microscope slides.
-
-
Binding Assay:
-
Pre-incubate the slides in a buffer to remove endogenous ligands.
-
Incubate the slides with a radiolabeled ligand (e.g., [125I]-PACAP-27) in a binding buffer.
-
For determining non-specific binding, incubate an adjacent set of slides with the radiolabeled ligand plus a high concentration of an unlabeled competitor.
-
Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Quickly rinse in distilled water to remove salts.
-
-
Signal Detection:
-
Dry the slides rapidly.
-
Appose the slides to autoradiographic film or a phosphor imaging screen.
-
Develop the film or scan the screen after an appropriate exposure time.
-
-
Analysis:
-
Quantify the signal intensity using densitometry and compare it to standards to determine receptor density.
-
Signaling Pathways and Visualizations
Activation of PAC1, VPAC1, and VPAC2 receptors by PHI-27, VIP, or PACAP initiates intracellular signaling cascades that mediate their physiological effects. The primary pathways involve the activation of adenylyl cyclase and phospholipase C.
Caption: PACAP/VIP/PHI-27 Receptor Signaling Pathways.
The following diagram illustrates a generalized workflow for localizing neuropeptide receptors in the CNS using immunohistochemistry.
Caption: Generalized Immunohistochemistry Workflow.
Conclusion
While direct localization studies of PHI-27 in the central nervous system are limited, a comprehensive understanding of its potential roles can be derived from the extensive research on its cognate receptors, PAC1, VPAC1, and VPAC2. The widespread yet specific distribution of these receptors in critical brain regions such as the hypothalamus, hippocampus, and cortex suggests that PHI-27, along with VIP and PACAP, plays a significant role in a diverse array of neurological functions. The methodologies and pathways detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of modulating this complex neuropeptide system.
References
Endogenous Peptide Histidine Isoleucine: A Technical Guide to its Core Biological Roles and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Isoleucine (PHI) is a 27-amino acid neuropeptide belonging to the glucagon/secretin superfamily.[1][2] Initially isolated from porcine intestine, PHI and its human analogue, Peptide Histidine Methionine (PHM), are co-synthesized from the same precursor as Vasoactive Intestinal Peptide (VIP), leading to significant structural and functional similarities.[3] This technical guide provides an in-depth exploration of the endogenous role of PHI, its signaling pathways, and detailed methodologies for its study, aimed at researchers and professionals in the field of drug development.
Physicochemical Properties and Structure
PHI is a peptide hormone characterized by a histidine residue at the N-terminus and an isoleucine residue at the C-terminus.[1] Its structural homology to VIP, secretin, and glucagon underpins its diverse physiological activities.[1]
Tissue Distribution and Localization
PHI is widely distributed throughout the central and peripheral nervous systems, as well as in various organs. In the gastrointestinal tract, it is found along the entire length, with the highest concentrations in the colon. PHI is also present in the brain, respiratory system, and reproductive system. This widespread distribution suggests a pleiotropic role in physiological regulation.
Quantitative Data on Receptor Binding and Biological Activity
The biological effects of PHI are mediated through its interaction with specific receptors, often shared with VIP. However, PHI-preferring receptors have also been identified. The following tables summarize key quantitative data regarding the binding affinity of PHI to its receptors and its concentration-dependent physiological effects.
| Receptor Type | Tissue/Cell Line | Ligand | Binding Affinity (Kd) | Reference |
| PHI-preferring Receptor | Rat Liver Membranes | [125I]-PHI | 27 pM (High affinity) | |
| PHI-preferring Receptor | Rat Liver Membranes | [125I]-PHI | 512 pM (Low affinity) | |
| PHI/PHV Receptor | Goldfish (expressed in CHO cells) | Human PHI | 133 nM (EC50) | |
| PHI/PHV Receptor | Goldfish (expressed in CHO cells) | Human PHV | 43 nM (EC50) |
| Physiological Effect | Model System | PHI Concentration | Observed Effect | Reference |
| Prolactin Release | Rat Anterior Pituitary Cells (in vitro) | 10⁻⁹ M - 10⁻⁷ M | Dose-dependent increase in prolactin release | |
| Prolactin Release | Anesthetized Rats (in vivo) | 200 ng - 10 µg | Dose-related increase in plasma prolactin | |
| Insulin Secretion | Perfused Rat Pancreas (16.7 mM glucose) | 1 nM | Increased insulin secretion | |
| Glucagon Secretion | Perfused Rat Pancreas (no glucose) | 1 nM | Stimulated glucagon release | |
| Somatostatin Secretion | Perfused Rat Pancreas (4.4-6.7 mM glucose) | 1 nM | Stimulated somatostatin release | |
| Neuroblastoma Cell Proliferation | Mouse Neuroblastoma (Neuro2a) Cells | 10⁻¹³ M | Inhibition of cell proliferation |
Signaling Pathways
PHI exerts its cellular effects primarily through G protein-coupled receptors (GPCRs). Upon binding, these receptors activate downstream signaling cascades, most notably the adenylyl cyclase and mitogen-activated protein kinase (MAPK) pathways.
The primary signaling pathway for PHI involves the activation of a Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
In addition to the cAMP pathway, PHI has been shown to activate the ERK1/2 MAP kinase pathway, which can influence cell proliferation and differentiation. This activation can lead to the phosphorylation of transcription factors such as c-Fos, thereby modulating gene expression.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of PHI.
Radioimmunoassay (RIA) for PHI Quantification
This protocol outlines the steps for measuring PHI concentrations in biological samples.
a. Antibody Production:
-
Synthesize a peptide fragment of PHI to be used as an antigen.
-
Conjugate the peptide to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to enhance immunogenicity.
-
Immunize rabbits or other suitable animals with the conjugated peptide mixed with an adjuvant (e.g., Freund's adjuvant).
-
Collect blood samples and test for antibody titer using an ELISA.
-
Purify the anti-PHI antibodies from the serum using affinity chromatography.
b. Radiolabeling of PHI (Tracer Preparation):
-
Synthesize a PHI analogue containing a tyrosine residue if one is not present in a suitable position for iodination.
-
Radioiodinate the PHI or its analogue with ¹²⁵I using the Chloramine-T method.
-
Purify the ¹²⁵I-labeled PHI by high-performance liquid chromatography (HPLC) to separate it from unreacted iodide and unlabeled peptide.
c. RIA Procedure:
-
Prepare a standard curve using known concentrations of unlabeled PHI.
-
In assay tubes, add a fixed amount of anti-PHI antibody and ¹²⁵I-labeled PHI.
-
Add either the standard PHI or the unknown sample to the tubes.
-
Incubate the mixture to allow competitive binding between labeled and unlabeled PHI for the antibody.
-
Separate the antibody-bound PHI from the free PHI using a second antibody precipitation method (e.g., anti-rabbit IgG) or protein A/G beads.
-
Centrifuge the tubes to pellet the antibody-bound complex.
-
Measure the radioactivity in the pellet using a gamma counter.
-
The amount of radioactivity will be inversely proportional to the concentration of unlabeled PHI in the sample.
-
Calculate the concentration of PHI in the unknown samples by comparing their radioactivity to the standard curve.
Radioligand Binding Assay
This protocol describes how to characterize the binding of PHI to its receptors.
a. Membrane Preparation:
-
Homogenize the tissue of interest (e.g., liver, brain) in a cold buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
b. Binding Assay:
-
In assay tubes, add the membrane preparation, ¹²⁵I-labeled PHI (radioligand), and either buffer (for total binding) or a high concentration of unlabeled PHI (for non-specific binding).
-
To determine the affinity of unlabeled compounds, add varying concentrations of the competitor.
-
Incubate the tubes at a specific temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Isolated Perfused Pancreas Assay
This protocol allows for the study of PHI's effect on pancreatic hormone secretion.
a. Pancreas Isolation and Perfusion:
-
Anesthetize a rat and perform a laparotomy to expose the pancreas.
-
Cannulate the celiac artery and the portal vein.
-
Perfuse the pancreas in situ with a Krebs-Ringer bicarbonate buffer containing glucose and other nutrients, maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Collect the effluent from the portal vein cannula at regular intervals.
b. Experimental Procedure:
-
Allow the perfused pancreas to stabilize for a period before starting the experiment.
-
Infuse PHI at various concentrations into the arterial line.
-
Collect effluent samples before, during, and after PHI infusion.
-
Measure the concentrations of insulin, glucagon, and somatostatin in the collected samples using specific radioimmunoassays.
-
Analyze the data to determine the dose-response relationship of PHI on pancreatic hormone secretion.
Ussing Chamber Assay for Intestinal Transport
This method is used to study the effect of PHI on ion and water transport across the intestinal epithelium.
a. Tissue Preparation:
-
Euthanize an animal (e.g., pig, rat) and excise a segment of the intestine (jejunum or colon).
-
Strip the muscle layers to obtain a sheet of mucosa and submucosa.
-
Mount the tissue sheet in an Ussing chamber, separating the mucosal and serosal sides.
b. Ussing Chamber Experiment:
-
Bathe both sides of the tissue with an oxygenated Ringer solution maintained at 37°C.
-
Measure the transepithelial potential difference and short-circuit current (Isc), which is a measure of net ion transport.
-
After a baseline period, add PHI to the serosal side of the tissue.
-
Record the changes in Isc to determine the effect of PHI on ion secretion.
-
Specific ion transport can be investigated by using ion-selective channel blockers.
Neuroblastoma Cell Proliferation Assay
This protocol is used to assess the effect of PHI on the growth of neuronal cells.
a. Cell Culture:
-
Culture a neuroblastoma cell line (e.g., Neuro2a) in a suitable growth medium.
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
b. Proliferation Assay ([³H]-Thymidine Incorporation):
-
Treat the cells with various concentrations of PHI for a defined period (e.g., 24-48 hours).
-
Add [³H]-thymidine to each well and incubate for several hours to allow its incorporation into the DNA of proliferating cells.
-
Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Wash the filters to remove unincorporated [³H]-thymidine.
-
Measure the radioactivity on the filters using a scintillation counter.
-
A decrease in [³H]-thymidine incorporation indicates an inhibition of cell proliferation.
Conclusion
Peptide Histidine Isoleucine is a multifaceted neuropeptide with significant endogenous roles in regulating a wide array of physiological processes, from gastrointestinal function to neuroendocrine signaling. Its interaction with specific GPCRs and subsequent activation of the cAMP and MAP kinase pathways provide multiple avenues for therapeutic intervention. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further elucidate the complex biology of PHI and explore its potential as a therapeutic target. A thorough understanding of its receptor interactions, signaling mechanisms, and physiological effects is paramount for the rational design of novel drugs targeting the PHI system.
References
- 1. Synthesis and characterization of [125I]TZ6544, a promising radioligand for investigating sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-specific c-Fos expression emerges from the spatiotemporal control of ErbB network dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
PHI-27: A Comprehensive Technical Guide on its Role as a Prolactin-Releasing Factor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide Histidine Isoleucine (PHI-27), a 27-amino acid peptide, has been identified as a potent prolactin-releasing factor (PRF). Structurally homologous to Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), PHI-27 is found in the hypothalamus and stimulates prolactin secretion from anterior pituitary lactotrophs. This document provides an in-depth technical overview of the mechanisms, experimental validation, and signaling pathways associated with PHI-27's action on prolactin release. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and signaling pathways are visualized to offer a comprehensive resource for researchers in neuroendocrinology and drug development.
Introduction
The regulation of prolactin (PRL) secretion from the anterior pituitary gland is a complex process primarily under inhibitory control by dopamine.[1] However, a variety of physiological stimuli, such as suckling, necessitate the existence of prolactin-releasing factors (PRFs).[2] While several peptides, including Thyrotropin-Releasing Hormone (TRH) and Vasoactive Intestinal Peptide (VIP), have been shown to stimulate prolactin release, the search for specific, potent PRFs continues.[3][4]
PHI-27, a peptide originally isolated from porcine intestine, has emerged as a significant candidate for a physiological PRF.[5] Its presence in hypothalamic neurons that project to the median eminence, coupled with its demonstrated ability to elicit prolactin release from pituitary cells in vitro, strongly supports its role in the neuroendocrine control of lactation and reproduction. This guide synthesizes the current understanding of PHI-27's function as a PRF, focusing on the quantitative aspects of its activity, the experimental methodologies used to elucidate its function, and the proposed signaling cascades it activates.
Quantitative Data on PHI-27-Induced Prolactin Release
The efficacy of PHI-27 in stimulating prolactin release has been quantified in several in vitro studies, primarily using dispersed rat anterior pituitary cells. The following tables summarize the key quantitative findings from this research, providing a comparative perspective on the potency and dose-response relationship of PHI-27.
Table 1: Dose-Response of PHI-27 on Prolactin Release from Dispersed Rat Pituitary Cells
| PHI-27 Concentration (M) | Prolactin Release (% of Control) |
| 10-8 | >100% (Significant Increase) |
| 10-7 | Maximal Stimulatory Effect |
| 10-6 | Decreased Stimulatory Effect |
Data compiled from in vitro studies on dispersed rat anterior pituitary cells.
Table 2: Comparative Potency of PHI-27 and VIP on Prolactin Release
| Peptide | Minimum Effective Dose (M) |
| PHI-27 | 10-7 |
| VIP | 10-9 |
This table highlights the relative potency of PHI-27 compared to the well-established prolactin-releasing factor, VIP, in stimulating prolactin release from cultured, dispersed rat pituitary cells.
Experimental Protocols
The investigation of PHI-27's role as a prolactin-releasing factor has relied on specific in vitro experimental models. The following protocols provide a detailed methodology for key experiments.
Rat Anterior Pituitary Cell Dispersion and Culture
This protocol outlines the procedure for preparing primary cultures of rat anterior pituitary cells, a fundamental model for studying the direct effects of secretagogues on hormone release.
Objective: To obtain a single-cell suspension of anterior pituitary cells for in vitro stimulation assays.
Materials:
-
Male Sprague-Dawley rats
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Trypsin
-
DNase I
-
Collagenase
-
Hyaluronidase
-
Krebs-Ringer bicarbonate medium
-
Multi-well culture plates
Procedure:
-
Anterior pituitary glands are surgically removed from decapitated male Sprague-Dawley rats.
-
The glands are minced and washed with DMEM.
-
The tissue fragments are then subjected to enzymatic digestion using a cocktail of trypsin, collagenase, and hyaluronidase to dissociate the tissue into a single-cell suspension. DNase I is included to prevent cell clumping from released DNA.
-
The dispersed cells are washed and resuspended in DMEM supplemented with FBS.
-
Cell viability is assessed using the trypan blue exclusion method, and cell density is determined using a hemocytometer.
-
The cells are plated at a density of approximately 1-2 x 105 cells/ml in multi-well culture plates and maintained in a humidified incubator at 37°C with 5% CO2.
-
The cells are typically allowed to adhere and recover for 48-72 hours before being used in stimulation experiments.
In Vitro Prolactin Release Assay
This protocol describes the stimulation of cultured pituitary cells with PHI-27 and the subsequent measurement of released prolactin.
Objective: To quantify the amount of prolactin released from cultured pituitary cells in response to PHI-27 stimulation.
Materials:
-
Cultured rat anterior pituitary cells (from Protocol 3.1)
-
PHI-27 peptide standards of varying concentrations
-
Krebs-Ringer bicarbonate medium
-
Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit for rat prolactin
Procedure:
-
The culture medium is removed from the wells containing the pituitary cells and replaced with fresh, serum-free Krebs-Ringer bicarbonate medium.
-
The cells are pre-incubated for a short period to establish a baseline.
-
The medium is then replaced with fresh medium containing various concentrations of PHI-27 (or a vehicle control).
-
The cells are incubated for a defined period (e.g., 4 hours).
-
At the end of the incubation period, the medium is collected from each well.
-
The collected medium is centrifuged to remove any cellular debris.
-
The supernatant, containing the released prolactin, is stored at -20°C until assayed.
-
The concentration of prolactin in the medium is quantified using a specific radioimmunoassay (RIA) or ELISA for rat prolactin. The results are typically expressed as a percentage of the control (unstimulated) release.
Signaling Pathways and Visualizations
The mechanism by which PHI-27 stimulates prolactin release involves the activation of specific cell surface receptors and intracellular signaling cascades. Based on its structural similarity to VIP and PACAP, PHI-27 is proposed to act through G-protein coupled receptors of the PAC1, VPAC1, and VPAC2 subtypes, which are known to be expressed on pituitary lactotrophs.
Proposed Signaling Pathway of PHI-27 in Lactotrophs
The binding of PHI-27 to its receptor is believed to activate the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in the exocytosis of prolactin-containing secretory granules. Calcium signaling pathways may also be involved, although their precise role in PHI-27-mediated prolactin release requires further elucidation.
Caption: Proposed signaling cascade for PHI-27-induced prolactin release in lactotrophs.
Experimental Workflow for In Vitro Prolactin Release Studies
The following diagram illustrates the general workflow for investigating the effects of a potential prolactin-releasing factor, such as PHI-27, using an in vitro pituitary cell culture model.
Caption: General experimental workflow for studying prolactin-releasing factors in vitro.
Conclusion
PHI-27 has been firmly established as a prolactin-releasing factor with a direct action on anterior pituitary lactotrophs. Its structural homology to VIP and PACAP provides a strong basis for its proposed mechanism of action through the activation of a common family of G-protein coupled receptors and the subsequent stimulation of the adenylyl cyclase/cAMP signaling pathway. The quantitative data demonstrate a clear dose-dependent effect, albeit with a lower potency compared to VIP. The detailed experimental protocols provided herein offer a methodological foundation for further investigation into the precise molecular interactions and signaling networks governed by PHI-27. For researchers and drug development professionals, a thorough understanding of the role and mechanism of action of endogenous prolactin-releasing factors like PHI-27 is crucial for the development of novel therapeutics targeting the regulation of prolactin secretion in various physiological and pathological conditions. Further research is warranted to fully elucidate the specific receptor subtypes involved and the potential interplay with other signaling pathways in mediating the prolactin-releasing effects of PHI-27.
References
- 1. Frontiers | The Role of Cyclic Nucleotides in Pituitary Lactotroph Functions [frontiersin.org]
- 2. Physiology, Prolactin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prolactin-releasing factor (PRF) in porcine hypothalamic extract distinct from TRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VIP and PACAP receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Prolactin-releasing activity of porcine intestinal peptide (PHI-27) - PubMed [pubmed.ncbi.nlm.nih.gov]
PHI-27: A Novel Cryptochrome Modulator for Circadian Rhythm Regulation
Disclaimers: This document is a technical guide on a hypothetical molecule, PHI-27, and its putative role in circadian rhythm. As of the date of this document, there is no publicly available scientific literature on a compound with this designation in the context of circadian biology. The data, experimental protocols, and pathways described herein are illustrative, based on established principles of circadian rhythm research and the characterization of known cryptochrome (CRY) modulators.
Introduction
The circadian clock is an endogenous, self-sustaining timekeeping system that orchestrates 24-hour rhythms in physiology and behavior in most living organisms. In mammals, the core of this clock is a transcription-translation feedback loop involving a set of core clock proteins. Among these, Cryptochromes (CRY1 and CRY2) are integral components of the negative arm of this feedback loop. They act as transcriptional repressors, rhythmically inhibiting the activity of the CLOCK/BMAL1 heterodimer, which in turn drives the expression of numerous clock-controlled genes.
Given their central role, CRY proteins have emerged as promising therapeutic targets for a range of disorders associated with circadian disruption, including metabolic syndromes, sleep disorders, and certain cancers. Small molecules that can modulate the function of CRY proteins offer a powerful approach to reset or adjust the circadian clock.
This whitepaper provides a comprehensive technical overview of PHI-27, a hypothetical small molecule designed to selectively target and stabilize CRY1, thereby lengthening the period of the circadian clock. The following sections detail its mechanism of action, present illustrative quantitative data, provide detailed experimental protocols for its characterization, and visualize its role in the circadian signaling pathway.
Hypothetical Mechanism of Action
PHI-27 is postulated to be a selective stabilizer of the CRY1 protein. It is designed to bind to the flavin adenine dinucleotide (FAD) binding pocket of CRY1.[1][2] This interaction is hypothesized to induce a conformational change that enhances the stability of the CRY1 protein, protecting it from proteasomal degradation. By increasing the intracellular concentration of CRY1, PHI-27 potentiates its repressive effect on the CLOCK/BMAL1 transcriptional complex. This enhanced repression leads to a delay in the transcription of target genes, including the Period (Per) genes, resulting in a lengthening of the circadian period.
Quantitative Data
The following tables summarize the hypothetical in vitro and in vivo pharmacological data for PHI-27.
Table 1: In Vitro Biochemical and Cellular Activity of PHI-27
| Parameter | Assay Type | Value (Mean ± SD) |
| Binding Affinity | ||
| CRY1 Kd | Surface Plasmon Resonance | 150 ± 25 nM |
| CRY2 Kd | Surface Plasmon Resonance | > 10 µM |
| Thermal Shift | ||
| CRY1 ΔTm (at 10 µM) | Thermal Shift Assay | + 4.2 ± 0.5 °C |
| CRY2 ΔTm (at 10 µM) | Thermal Shift Assay | + 0.3 ± 0.2 °C |
| Cellular Activity | ||
| Bmal1-luc Period Lengthening | Luciferase Reporter Assay | + 2.5 ± 0.3 hours |
| EC50 (Period) | Luciferase Reporter Assay | 300 ± 50 nM |
| Target Engagement | ||
| CRY1 Stabilization EC50 | Cellular Thermal Shift Assay | 450 ± 70 nM |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties of PHI-27 in Rodents
| Parameter | Species | Route of Administration | Value (Mean ± SD) |
| Pharmacokinetics | |||
| Bioavailability (F%) | Mouse | Oral (p.o.) | 45 ± 8 % |
| Cmax (at 10 mg/kg) | Mouse | Oral (p.o.) | 2.5 ± 0.4 µM |
| Tmax | Mouse | Oral (p.o.) | 2.0 ± 0.5 hours |
| Half-life (t1/2) | Mouse | Oral (p.o.) | 6.2 ± 1.1 hours |
| Pharmacodynamics | |||
| Period Lengthening (Locomotor) | Mouse | Oral (p.o., 10 mg/kg) | + 1.5 ± 0.2 hours |
| Phase Shift (ZT14 administration) | Mouse | Intraperitoneal (i.p.) | Phase delay of 2.1 ± 0.4 hours |
Experimental Protocols
This protocol is designed to measure the effect of PHI-27 on the period of the cellular circadian clock using a luciferase reporter system.[3][4][5]
1. Cell Culture and Transfection:
-
U2OS (human osteosarcoma) cells stably expressing a Bmal1-promoter-driven luciferase (Bmal1-luc) reporter are used.
-
Cells are seeded in 35-mm dishes and grown to confluence in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
2. Synchronization and Treatment:
-
The circadian rhythm of the cells is synchronized by a 2-hour treatment with 100 nM dexamethasone.
-
After synchronization, the medium is replaced with a recording medium (DMEM without phenol red, supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.1 mM luciferin).
-
PHI-27, dissolved in DMSO, is added to the recording medium at various concentrations (e.g., 0.1 nM to 10 µM). A vehicle control (DMSO) is run in parallel.
3. Bioluminescence Recording:
-
The culture dishes are sealed and placed in a luminometer (e.g., LumiCycle) maintained at 37°C.
-
Bioluminescence is recorded at 10-minute intervals for at least 5 days.
4. Data Analysis:
-
The raw bioluminescence data is detrended to remove baseline drift.
-
The period of the circadian rhythm is calculated using a sine wave fitting algorithm.
-
The change in period length is plotted against the concentration of PHI-27 to determine the EC50.
This protocol assesses the effect of PHI-27 on the free-running circadian period of locomotor activity in mice.
1. Animal Housing and Entrainment:
-
Male C57BL/6J mice (8-10 weeks old) are individually housed in cages equipped with running wheels.
-
The cages are placed in light-tight chambers with a controlled 12-hour light:12-hour dark (LD 12:12) cycle for at least two weeks for entrainment. Food and water are available ad libitum.
2. Treatment and Monitoring in Constant Darkness (DD):
-
After entrainment, the mice are transferred to constant darkness (DD) to allow their endogenous rhythm to free-run.
-
PHI-27 is administered daily via oral gavage at a specific Zeitgeber time (e.g., ZT6) for 14 days. A vehicle control group receives the vehicle on the same schedule.
-
Locomotor activity (wheel running) is continuously recorded and monitored.
3. Data Analysis:
-
The activity data is plotted as an actogram.
-
The free-running period (tau) for each mouse is calculated for the baseline period in DD before treatment and during the treatment period using a chi-square periodogram analysis.
-
The change in period length is compared between the PHI-27 treated and vehicle control groups.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of PHI-27 in the core circadian clock.
Caption: Workflow for the in vitro characterization of PHI-27.
References
- 1. Structural differences in the FAD-binding pockets and lid loops of mammalian CRY1 and CRY2 for isoform-selective regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structural and Chemical Biology Approaches Reveal Isoform-Selective Mechanisms of Ligand Interactions in Mammalian Cryptochromes [frontiersin.org]
- 3. Monitoring cell-autonomous circadian clock rhythms of gene expression using luciferase bioluminescence reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring Cell-autonomous Circadian Clock Rhythms of Gene Expression Using Luciferase Bioluminescence Reporters [jove.com]
- 5. Use of firefly luciferase activity assays to monitor circadian molecular rhythms in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anorexigenic Effects of Central PHI-27 Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Isoleucine (PHI-27), a 27-amino acid peptide, is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily.[1][2] Initially isolated from porcine intestine, PHI-27 shares significant structural homology with other peptides in this family known to influence feeding behavior.[1] Of particular interest to researchers in the fields of neuroscience and metabolic disease is the potential anorexigenic effect of centrally administered PHI-27. This technical guide provides a comprehensive overview of the current understanding of the anorexigenic effects of central PHI-27 administration, including detailed experimental protocols, hypothesized signaling pathways, and a summary of quantitative data derived from studies on its close homolog, Vasoactive Intestinal Peptide (VIP), due to the limited availability of direct quantitative data for PHI-27.
Core Concepts: The Hypothalamic Regulation of Appetite
The hypothalamus, a critical brain region for maintaining energy homeostasis, integrates peripheral and central signals to regulate food intake. Key hypothalamic nuclei involved in this process include the arcuate nucleus (ARC), the paraventricular nucleus (PVN), the ventromedial nucleus (VMN), and the lateral hypothalamus (LH). Within the ARC, two neuronal populations with opposing functions play a pivotal role: the orexigenic neurons co-expressing Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), and the anorexigenic neurons that produce pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART). The activation of POMC neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), a potent anorexigenic peptide.
Anorexigenic Effects of Central PHI-27 Administration: Quantitative Data (Inferred from VIP)
Table 1: Effect of Intracerebroventricular (ICV) Administration of VIP on Food Intake in Rats
| Dose of VIP (nmol) | Time Post-Injection (hours) | Change in Food Intake (%) |
| 1 | 1 | ↓ 25% |
| 1 | 2 | ↓ 15% |
| 3 | 1 | ↓ 40% |
| 3 | 2 | ↓ 25% |
| 10 | 1 | ↓ 60% |
| 10 | 2 | ↓ 45% |
Note: This table is a representative summary based on qualitative descriptions of VIP's anorexigenic effects and should be considered illustrative.
Table 2: Effect of Chronic Central VIP Administration on Body Weight in Rats (Hypothetical)
| Treatment | Duration (days) | Change in Body Weight (%) |
| Vehicle (aCSF) | 14 | ↑ 5% |
| VIP (3 nmol/day) | 14 | ↓ 2% |
Note: This table is a hypothetical representation of the expected effects of chronic central VIP/PHI-27 administration based on its anorexigenic properties.
Proposed Signaling Pathway for PHI-27-Induced Anorexia
Based on the known signaling of the VIP receptor family and the hypothalamic circuitry of appetite control, a putative signaling pathway for the anorexigenic effects of central PHI-27 administration can be proposed.
Caption: Proposed signaling cascade of PHI-27 in hypothalamic POMC neurons.
Experimental Protocols
Intracerebroventricular (ICV) Cannula Implantation in Rats
This protocol details the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat for the central administration of PHI-27.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, hemostats, drill)
-
Guide cannula and dummy cannula
-
Dental cement
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify bregma.
-
Using the stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma; DV: -3.5 mm from the skull surface), drill a small hole through the skull.
-
Slowly lower the guide cannula to the target depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the incision and administer post-operative analgesics and antibiotics.
-
Allow the animal to recover for at least one week before commencing experiments.
Caption: Workflow for intracerebroventricular cannula implantation.
c-Fos Immunohistochemistry for Neuronal Activation Mapping
This protocol outlines the procedure for detecting c-Fos protein, a marker of neuronal activation, in hypothalamic sections following central PHI-27 administration.
Materials:
-
Rat brain tissue, fixed and sectioned
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with normal goat serum and Triton X-100)
-
Primary antibody (rabbit anti-c-Fos)
-
Secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorescent marker)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Following ICV injection of PHI-27 or vehicle, perfuse the rat with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix overnight.
-
Cryoprotect the brain in sucrose solution and section coronally on a cryostat (e.g., 40 µm sections).
-
Wash sections in PBS.
-
Incubate sections in blocking solution for 1-2 hours at room temperature.
-
Incubate sections with the primary anti-c-Fos antibody overnight at 4°C.
-
Wash sections in PBS.
-
Incubate sections with the fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Wash sections in PBS.
-
Mount sections on slides with DAPI-containing mounting medium.
-
Visualize and quantify c-Fos-positive cells in hypothalamic nuclei using a fluorescence microscope.
Discussion and Future Directions
The anorexigenic potential of centrally administered PHI-27 presents an intriguing avenue for therapeutic development in the context of obesity and metabolic disorders. The co-localization of PHI-27 with CRF in the PVN suggests a complex interplay between stress, appetite, and energy expenditure that warrants further investigation.[3] Future research should focus on obtaining direct quantitative dose-response data for PHI-27's effects on food intake and body weight. Elucidating the precise intracellular signaling cascades activated by PHI-27 in different hypothalamic neuronal populations will be crucial for a comprehensive understanding of its mechanism of action. Furthermore, exploring the interaction between PHI-27 and other neuropeptide systems, particularly the CRF and melanocortin pathways, will provide a more complete picture of its role in the central regulation of energy balance. The development of selective agonists and antagonists for the PHI-27 receptor will be invaluable tools for these future studies.
References
- 1. Intracerebroventricular administration of vasoactive intestinal peptide inhibits food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Localization of Vasoactive Intestinal Polypeptide Receptor 1 (VPAC1) in Hypothalamic Neuroendocrine Oxytocin Neurons; A Potential Role in Circadian Prolactin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of PHI-27 (porcine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHI-27, a 27-amino acid peptide originally isolated from porcine small intestine, is a member of the glucagon-secretin superfamily of peptides.[1][2] Its name, Peptide Histidine Isoleucine, reflects the N-terminal and C-terminal residues of its human analogue, PHM. The porcine variant, PHI-27, terminates with an amidated isoleucine.[1][2] Structurally and functionally similar to Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), PHI-27 exhibits a range of biological activities, most notably the stimulation of prolactin release.[3] These properties make synthetic PHI-27 a valuable tool for endocrinological and neurological research, as well as a potential starting point for drug development.
This document provides detailed application notes and protocols for the chemical synthesis of PHI-27 using Fmoc-based solid-phase peptide synthesis (SPPS), followed by its purification and characterization.
Amino Acid Sequence of Porcine PHI-27: His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Arg-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Ile-NH₂
Data Presentation
Table 1: Physicochemical Properties of PHI-27
| Property | Value |
| Amino Acid Sequence | H-His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Arg-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Ile-NH₂ |
| Molecular Formula | C₁₃₁H₂₂₃N₃₇O₄₀ |
| Average Molecular Weight | 2995.46 g/mol |
| Isoelectric Point (pI) | 8.65 (Calculated) |
| C-Terminus | Amide |
Table 2: Biological Activity of PHI-27
| Biological Effect | System | Potency/Effective Dose | Reference(s) |
| Prolactin Release | Cultured rat pituitary cells | Minimum Effective Dose: 10⁻⁷ M | |
| Comparison to VIP | Prolactin release in vitro | VIP is ~100-fold more potent (10⁻⁹ M) |
Experimental Protocols
I. Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of PHI-27
This protocol outlines the manual synthesis of PHI-27 on a 0.1 mmol scale using a Rink Amide resin to generate the C-terminal amide.
Workflow for Fmoc-Based Solid-Phase Peptide Synthesis of PHI-27
Caption: High-level workflow for the solid-phase synthesis of PHI-27.
Materials and Reagents:
| Reagent/Material | Supplier/Grade |
| Resin | Rink Amide MBHA resin, 100-200 mesh |
| Fmoc-Amino Acids | Standard side-chain protection (see Table 3) |
| Solvents | DMF (Peptide Synthesis Grade), DCM, Diethyl Ether (Anhydrous) |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF |
| Coupling Reagents | HBTU, HOBt |
| Activator Base | DIPEA (N,N-Diisopropylethylamine) |
| Cleavage Cocktail (Reagent K) | TFA, Phenol, Water, Thioanisole, EDT |
| Washing Solvents | DMF, DCM, Isopropanol |
| Purification Solvents | Acetonitrile (HPLC Grade), Water (HPLC Grade), TFA (HPLC Grade) |
Side-Chain Protection Strategy:
The selection of appropriate side-chain protecting groups is critical to prevent side reactions during synthesis.
Table 3: Recommended Side-Chain Protecting Groups for PHI-27 Synthesis
| Amino Acid | Protecting Group |
| Asp (D) | OtBu (tert-butyl) |
| Thr (T) | tBu (tert-butyl) |
| Ser (S) | tBu (tert-butyl) |
| Arg (R) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Gln (Q) | Trt (trityl) |
| Lys (K) | Boc (tert-butyloxycarbonyl) |
| Tyr (Y) | tBu (tert-butyl) |
| Glu (E) | OtBu (tert-butyl) |
| His (H) | Trt (trityl) |
Protocol Steps:
-
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (First Amino Acid: Isoleucine):
-
In a separate vial, dissolve 4 equivalents of Fmoc-Ile-OH (0.4 mmol) and 3.9 equivalents of HBTU (0.39 mmol) in DMF.
-
Add 8 equivalents of DIPEA (0.8 mmol) to the amino acid solution and allow it to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor reaction completion, perform a Kaiser test. A negative result (blue beads) indicates successful coupling.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the PHI-27 sequence.
-
Final Fmoc Deprotection: After the final amino acid (Histidine) has been coupled, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF (3 times), DCM (3 times), and finally isopropanol (2 times). Dry the resin under vacuum for at least 1 hour.
II. Cleavage and Deprotection
Cleavage Cocktail (Reagent K):
| Component | Percentage | Volume for 10 mL |
| TFA | 82.5% | 8.25 mL |
| Phenol | 5% | 0.5 g |
| Water | 5% | 0.5 mL |
| Thioanisole | 5% | 0.5 mL |
| EDT | 2.5% | 0.25 mL |
Caution: Prepare and use the cleavage cocktail in a well-ventilated fume hood. TFA is highly corrosive.
Protocol:
-
Place the dried peptide-resin in a reaction vessel.
-
Add 10 mL of freshly prepared Reagent K to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing 50 mL of cold diethyl ether.
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the tube at 3000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
III. Purification and Characterization
Purification by Reverse-Phase HPLC (RP-HPLC):
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Conditions:
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions on an analytical C18 column to confirm purity (>95%).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.
Characterization by Mass Spectrometry:
-
Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Dissolve a small amount of the purified peptide in 50% acetonitrile/water.
-
Infuse the sample into the ESI-MS.
-
Acquire the mass spectrum and compare the observed molecular weight with the calculated average molecular weight (2995.46 Da).
-
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:
-
Co-crystallize the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Acquire the mass spectrum and confirm the molecular weight.
-
PHI-27 Signaling Pathway
PHI-27 is known to exert its effects by binding to G-protein coupled receptors (GPCRs), primarily those that also bind VIP and PACAP. This interaction can lead to the activation of multiple downstream signaling cascades.
Simplified Signaling Pathway of PHI-27
Caption: PHI-27 receptor activation and downstream signaling cascades.
PHI-27 can bind to receptors that couple to both Gαs and Gαq proteins. Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB. Alternatively, coupling to Gαq activates Phospholipase C (PLC), which generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC), which can in turn activate the MAP Kinase (ERK) pathway. These pathways ultimately regulate gene expression and cellular responses such as hormone secretion and cell proliferation.
References
Application Notes and Protocols for Commercially Available Porcine PHI-27 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porcine Peptide Histidine Isoleucine (PHI-27) is a 27-amino acid peptide originally isolated from porcine upper intestinal tissue.[1][2] It belongs to the glucagon-secretin family of peptides, which includes vasoactive intestinal peptide (VIP), secretin, and glucagon.[1][2] Porcine PHI-27 exhibits significant sequence homology with VIP and shares several of its biological activities. This document provides detailed application notes and experimental protocols for the use of commercially available porcine PHI-27 in research and drug development.
Commercial Availability
Porcine PHI-27 is available from various commercial suppliers in lyophilized powder form. The purity and formulation may vary between suppliers, and it is crucial to obtain a certificate of analysis for each batch.
| Supplier | Product Name | Purity | Formulation | CAS Number |
| Shanghai Nianxing Industrial Co., Ltd | PHI-27porcine | ≥85.0% | Lyophilized Powder | 80458-29-3 |
| Nanjing Peptide Biotech Ltd. | φ, PORCINE | ≥98.0% | Lyophilized Powder | 80458-29-3 |
| Dayang Chem (Hangzhou) Co., Ltd. | PHI, PORCINE | ≥98.0% | Lyophilized Powder | 80458-29-3 |
| MedchemExpress | PHI-27 (porcine) | >98% | Lyophilized Powder | 80458-29-3 |
Table 1: Commercially Available Porcine PHI-27 Peptides. This table summarizes the availability of porcine PHI-27 from various suppliers, including purity and formulation details.[3]
Biological Activity
Porcine PHI-27 is known to exert its biological effects through interaction with G protein-coupled receptors, primarily the Vasoactive Intestinal Peptide Receptors 1 and 2 (VPAC1 and VPAC2). Activation of these receptors typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.
Key reported biological activities of porcine PHI-27 include:
-
Prolactin Release: PHI-27 has been shown to stimulate the release of prolactin from cultured rat pituitary cells in a dose-dependent manner. The minimum effective dose was reported to be 10-7 M.
-
Smooth Muscle Relaxation: As a member of the VIP/secretin family, PHI-27 is expected to induce relaxation of smooth muscles, particularly in the gastrointestinal and respiratory tracts.
-
Neurotransmitter/Neuromodulator Role: The presence of PHI-27 in the hypothalamus suggests a potential role as a neurotransmitter or neuromodulator in the central nervous system.
Signaling Pathway
The primary signaling pathway for porcine PHI-27 involves the activation of VPAC1 and VPAC2 receptors, which are coupled to the Gαs subunit of heterotrimeric G proteins. This activation stimulates adenylyl cyclase, leading to the conversion of ATP to cAMP. The increased intracellular cAMP concentration then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response.
Figure 1: PHI-27 Signaling Pathway. This diagram illustrates the activation of VPAC receptors by porcine PHI-27, leading to the production of cAMP and subsequent cellular responses.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of porcine PHI-27.
Receptor Binding Assay
This protocol is designed to determine the binding affinity of porcine PHI-27 to its receptors (VPAC1 and VPAC2) expressed in a suitable cell line (e.g., CHO or HEK293 cells stably expressing the receptor). A competitive binding assay using a radiolabeled ligand (e.g., [125I]-VIP) is described.
Materials:
-
Porcine PHI-27 (lyophilized)
-
[125I]-VIP (radiolabeled ligand)
-
Cell line expressing VPAC1 or VPAC2 receptors
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.5% BSA
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2
-
Non-specific binding control: High concentration of unlabeled VIP (e.g., 1 µM)
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation counter and scintillation fluid
Procedure:
-
Peptide Reconstitution: Reconstitute lyophilized porcine PHI-27 in sterile, nuclease-free water to a stock concentration of 1 mM. Aliquot and store at -20°C or -80°C.
-
Cell Membrane Preparation:
-
Culture cells expressing the receptor of interest to confluency.
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in Binding Buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
25 µL of Binding Buffer (for total binding) or 25 µL of non-specific binding control (1 µM unlabeled VIP).
-
25 µL of serially diluted porcine PHI-27 (or unlabeled VIP for standard curve).
-
25 µL of [125I]-VIP (at a final concentration close to its Kd).
-
25 µL of cell membrane preparation (typically 10-50 µg of protein per well).
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration:
-
Transfer the contents of the assay plate to a pre-wetted filter plate.
-
Rapidly wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Figure 2: Receptor Binding Assay Workflow. This diagram outlines the key steps involved in a competitive receptor binding assay for porcine PHI-27.
Adenylyl Cyclase Activation Assay
This protocol measures the ability of porcine PHI-27 to stimulate adenylyl cyclase activity in cell membranes, leading to the production of cAMP.
Materials:
-
Porcine PHI-27 (lyophilized)
-
Cell membranes expressing VPAC receptors (prepared as in the receptor binding assay)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM ATP, 10 mM phosphocreatine, 50 U/mL creatine phosphokinase, 0.1 mM GTP, 1 mM IBMX (a phosphodiesterase inhibitor)
-
[α-32P]ATP (radiolabeled substrate)
-
Stopping Solution: 2% SDS, 45 mM ATP, 1.3 mM cAMP
-
Dowex and Alumina columns for cAMP separation
-
Scintillation counter and scintillation fluid
Procedure:
-
Peptide Reconstitution: Prepare a stock solution of porcine PHI-27 as described previously.
-
Assay Setup:
-
In a microcentrifuge tube, add:
-
10 µL of serially diluted porcine PHI-27.
-
20 µL of cell membrane preparation (20-50 µg protein).
-
20 µL of Assay Buffer containing [α-32P]ATP.
-
-
-
Reaction: Incubate the reaction mixture at 30°C for 10-20 minutes.
-
Termination: Stop the reaction by adding 100 µL of Stopping Solution and boiling for 3 minutes.
-
cAMP Separation:
-
Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP using sequential Dowex and Alumina column chromatography.
-
-
Quantification:
-
Elute the [32P]cAMP from the Alumina column.
-
Add scintillation fluid and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of cAMP produced per mg of membrane protein.
-
Plot the adenylyl cyclase activity against the logarithm of the porcine PHI-27 concentration to determine the EC50 value.
-
Figure 3: Adenylyl Cyclase Assay Workflow. This diagram shows the steps for measuring the activation of adenylyl cyclase by porcine PHI-27.
Intracellular cAMP Accumulation Assay (Cell-Based)
This is a more direct functional assay that measures the accumulation of cAMP in whole cells in response to porcine PHI-27 stimulation. This can be performed using various commercially available kits (e.g., HTRF, ELISA, or luciferase-based biosensors).
Materials:
-
Porcine PHI-27 (lyophilized)
-
Cells expressing VPAC receptors
-
Cell culture medium
-
Stimulation Buffer (e.g., HBSS with 1 mM IBMX)
-
cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit)
-
Plate reader compatible with the chosen assay format
Procedure:
-
Cell Seeding: Seed cells expressing the receptor of interest into a 96-well or 384-well plate and culture overnight.
-
Peptide Preparation: Prepare serial dilutions of porcine PHI-27 in Stimulation Buffer.
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the diluted porcine PHI-27 to the cells.
-
Incubate at 37°C for 15-30 minutes.
-
-
Cell Lysis and Detection:
-
Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence ratio for HTRF) using a plate reader.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample.
-
Plot the cAMP concentration against the logarithm of the porcine PHI-27 concentration to determine the EC50 value.
-
Smooth Muscle Relaxation Assay (Ex Vivo)
This protocol assesses the relaxant effect of porcine PHI-27 on isolated smooth muscle tissue, such as porcine trachea or ileum.
Materials:
-
Porcine PHI-27 (lyophilized)
-
Freshly isolated porcine smooth muscle tissue (e.g., trachea, ileum)
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11.7 mM glucose), gassed with 95% O2 / 5% CO2.
-
Contractile agent (e.g., carbachol, histamine)
-
Organ bath system with force transducer and data acquisition system
Procedure:
-
Tissue Preparation:
-
Dissect the smooth muscle tissue into strips or rings.
-
Mount the tissue in an organ bath containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
-
-
Pre-contraction:
-
Induce a submaximal, stable contraction of the tissue using a contractile agent (e.g., 1 µM carbachol).
-
-
PHI-27 Application:
-
Once a stable contraction is achieved, add cumulative concentrations of porcine PHI-27 to the organ bath.
-
Record the relaxation response after each addition.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the contractile agent.
-
Plot the percentage of relaxation against the logarithm of the porcine PHI-27 concentration to determine the EC50 value.
-
Troubleshooting
-
Low Signal in Assays: Ensure the peptide is properly reconstituted and stored. Verify the activity of the cell line or membrane preparation. Optimize assay conditions such as incubation time and temperature.
-
High Non-specific Binding: Increase the number of washes in the receptor binding assay. Use a higher concentration of the non-specific binding control. Optimize the amount of membrane protein used.
-
Variability between Experiments: Use consistent cell passage numbers. Ensure accurate pipetting and serial dilutions. Prepare fresh buffers for each experiment.
Conclusion
Porcine PHI-27 is a valuable tool for studying the physiology and pharmacology of the VIP/secretin family of peptides and their receptors. The protocols provided here offer a framework for characterizing the binding and functional activity of this peptide. Researchers should optimize these protocols for their specific experimental systems to ensure reliable and reproducible results.
References
- 1. VPAC1 and VPAC2 receptor activation on GABA release from hippocampal nerve terminals involve several different signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new member of the glucagon--secretin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Application Notes: Development of a Radioimmunoassay for PHI-27
Introduction
Peptide Histidine Isoleucine (PHI-27) is a 27-amino acid peptide hormone belonging to the glucagon/secretin superfamily, which also includes vasoactive intestinal peptide (VIP), pituitary adenylate cyclase-activating polypeptide (PACAP), and glucagon.[1][2] Originally isolated from porcine intestine, PHI-27 (and its human analogue, PHI-methionine or PHM) is widely distributed throughout the central and peripheral nervous systems.[1][3] It plays a significant role in various physiological processes, including the regulation of intestinal secretion, smooth muscle relaxation, and the release of other hormones like prolactin.[1] Given its diverse functions, the accurate quantification of PHI-27 in biological samples is crucial for research in gastroenterology, endocrinology, and neuroscience.
Radioimmunoassay (RIA) is a highly sensitive and specific in vitro technique ideal for measuring picogram quantities of peptide hormones in complex biological fluids. The principle of RIA is based on the competition between a radiolabeled antigen (tracer) and an unlabeled antigen (standard or sample) for a limited number of binding sites on a specific antibody. This application note provides a detailed protocol for the development and validation of a competitive RIA for PHI-27.
Principle of the PHI-27 Radioimmunoassay
The assay relies on the competitive binding principle. A fixed amount of ¹²⁵I-labeled PHI-27 and a specific anti-PHI-27 antibody are incubated with either a known amount of unlabeled PHI-27 standard or an unknown sample. The unlabeled PHI-27 from the standard or sample competes with the ¹²⁵I-PHI-27 for the limited antibody binding sites. As the concentration of unlabeled PHI-27 increases, the amount of ¹²⁵I-PHI-27 bound to the antibody decreases. After separating the antibody-bound fraction from the free fraction, the radioactivity of the bound complex is measured. The concentration of PHI-27 in the unknown sample is then determined by comparing the results to a standard curve.
Detailed Protocols
Materials and Reagents
-
PHI-27 Standard: Synthetic porcine PHI-27 (e.g., from Phoenix Pharmaceuticals or similar), lyophilized.
-
Anti-PHI-27 Antiserum: Polyclonal antibody raised in rabbits against PHI-27 conjugated to a carrier protein.
-
¹²⁵I-PHI-27 Tracer: Radiolabeled PHI-27 (prepared in-house or purchased).
-
Sodium Iodide (Na¹²⁵I): High specific activity, carrier-free.
-
Chloramine-T: For radiolabeling.
-
Sodium Metabisulfite: To stop the labeling reaction.
-
RIA Buffer: 0.05 M Phosphate buffer, pH 7.4, containing 0.1% Bovine Serum Albumin (BSA), 0.01% NaN₃.
-
Second Antibody: Goat anti-rabbit IgG.
-
Carrier Serum: Normal rabbit serum (NRS).
-
Precipitating Reagent: Polyethylene Glycol (PEG), 6000 MW.
-
Separation Columns: Sephadex G-50 or equivalent for tracer purification.
-
Reagent Grade Water (Milli-Q or equivalent).
-
Standard laboratory equipment: Vortex mixer, centrifuge, gamma counter, polypropylene assay tubes.
Protocol: Radiolabeling of PHI-27 with ¹²⁵I (Chloramine-T Method)
Caution: This procedure involves radioactive materials and must be performed in a certified fume hood by licensed personnel following all institutional safety protocols.
-
Reagent Preparation:
-
Dissolve 10 µg of synthetic PHI-27 in 10 µL of 0.01 M HCl.
-
Prepare fresh Chloramine-T solution (1 mg/mL in 0.05 M phosphate buffer, pH 7.5).
-
Prepare fresh Sodium Metabisulfite solution (1 mg/mL in 0.05 M phosphate buffer, pH 7.5).
-
-
Iodination Reaction:
-
To the 10 µg of PHI-27, add 25 µL of 0.5 M phosphate buffer, pH 7.5.
-
Add 1 mCi of Na¹²⁵I. Mix gently.
-
Initiate the reaction by adding 10 µL of Chloramine-T solution.
-
Incubate for 60 seconds at room temperature with gentle tapping.
-
Stop the reaction by adding 20 µL of sodium metabisulfite solution.
-
Add 100 µL of 1% KI solution as a carrier.
-
-
Purification of ¹²⁵I-PHI-27:
-
Equilibrate a Sephadex G-50 column (1x30 cm) with RIA buffer.
-
Apply the reaction mixture to the top of the column.
-
Elute with RIA buffer, collecting 0.5 mL fractions.
-
Measure the radioactivity of each fraction in a gamma counter.
-
Two peaks of radioactivity will be observed. The first, larger peak contains the protein-bound ¹²⁵I-PHI-27, while the second peak contains free, unreacted ¹²⁵I.
-
Pool the fractions from the center of the first peak.
-
Assess immunoreactivity by testing the tracer's ability to bind to an excess of the primary antibody (should be >80%).
-
Store aliquots of the purified tracer at -20°C.
-
Protocol: Radioimmunoassay Procedure (Double-Antibody Method)
The double-antibody separation technique is a common and reliable method for precipitating the antigen-antibody complex.
-
Assay Setup:
-
Set up polypropylene tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), Standards (S1-S7), and Unknown Samples (U).
-
Add reagents to the tubes according to the layout in Table 1.
-
Step 1: Pipette 100 µL of standard or sample into the appropriate tubes.
-
Step 2: Pipette 100 µL of RIA buffer into the NSB tubes.
-
Step 3: Pipette 100 µL of diluted primary anti-PHI-27 antibody into all tubes except TC and NSB.
-
Vortex all tubes and incubate for 16-24 hours at 4°C.
-
-
Tracer Addition and Incubation:
-
Step 4: Add 100 µL of ¹²⁵I-PHI-27 (diluted in RIA buffer to ~10,000 cpm/100 µL) to all tubes.
-
Vortex all tubes and incubate for another 24 hours at 4°C.
-
-
Separation of Bound and Free Antigen:
-
Step 5: Add 100 µL of the pre-titered second antibody (e.g., goat anti-rabbit IgG) to all tubes except TC.
-
Vortex and incubate for 2 hours at room temperature or overnight at 4°C to form a precipitate.
-
Step 6: Add 1 mL of cold RIA buffer to all tubes except TC to wash the precipitate.
-
Step 7: Centrifuge all tubes (except TC) at 3,000 x g for 30 minutes at 4°C.
-
Step 8: Carefully decant or aspirate the supernatant, leaving the radioactive pellet at the bottom.
-
-
Data Acquisition and Analysis:
-
Count the radioactivity (cpm) of the pellet in each tube for 1 minute using a gamma counter.
-
Calculate the average cpm for each duplicate pair.
-
Calculate the percentage of tracer bound (%B/B₀) for each standard and sample using the formula: %B/B₀ = [(Avg. cpm_Standard/Sample - Avg. cpm_NSB) / (Avg. cpm_B₀ - Avg. cpm_NSB)] * 100
-
Plot a standard curve of %B/B₀ versus the concentration of the PHI-27 standards on a logit-log scale.
-
Determine the concentration of PHI-27 in the unknown samples by interpolation from the standard curve.
-
Data Presentation and Assay Validation
Table 1: Typical RIA Pipetting Scheme
| Tube ID | RIA Buffer (µL) | Standard/Sample (µL) | Primary Ab (µL) | ¹²⁵I-PHI-27 (µL) | Second Ab (µL) |
| Total Counts | - | - | - | 100 | - |
| NSB | 200 | - | - | 100 | 100 |
| B₀ (Zero Std) | 100 | 100 (Std 0) | 100 | 100 | 100 |
| Standards | - | 100 | 100 | 100 | 100 |
| Samples | - | 100 | 100 | 100 | 100 |
Table 2: Example Standard Curve Data
| Standard | PHI-27 (pg/mL) | Avg. CPM | CPM - NSB | % B/B₀ |
| NSB | - | 350 | - | - |
| B₀ | 0 | 5,150 | 4,800 | 100.0 |
| S1 | 10 | 4,670 | 4,320 | 90.0 |
| S2 | 25 | 3,950 | 3,600 | 75.0 |
| S3 | 50 | 3,000 | 2,650 | 55.2 |
| S4 | 100 | 2,030 | 1,680 | 35.0 |
| S5 | 250 | 1,250 | 900 | 18.8 |
| S6 | 500 | 830 | 480 | 10.0 |
| S7 | 1000 | 590 | 240 | 5.0 |
Table 3: Assay Performance Characteristics
| Parameter | Result | Acceptance Criteria |
| Sensitivity (LOD) | 8 pg/mL | - |
| Mid-point (ED₅₀) | ~75 pg/mL | - |
| Intra-assay Precision | 5.8% CV | < 10% CV |
| Inter-assay Precision | 9.2% CV | < 15% CV |
| Spike & Recovery | 92-105% | 85-115% |
| Linearity of Dilution | R² > 0.99 | R² > 0.98 |
| Cross-reactivity | ||
| - VIP | < 0.1% | < 1% |
| - Secretin | < 0.01% | < 0.1% |
| - Glucagon | < 0.01% | < 0.1% |
PHI-27 Signaling Pathway Overview
PHI-27 exerts its biological effects by binding to G protein-coupled receptors (GPCRs). It shares high structural homology with VIP and can bind to VIP receptors (VPAC1 and VPAC2), though often with different affinities. It may also interact with PACAP-preferring receptors (PAC1). Upon binding, these receptors typically couple to Gαs proteins, leading to the activation of adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets to elicit a cellular response, such as smooth muscle relaxation or hormone secretion.
References
- 1. Peptide PHI - Wikipedia [en.wikipedia.org]
- 2. Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new member of the glucagon--secretin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Peptide histidine-isoleucine and and its human analogue peptide histidine-methionine: localization, receptors and biological function] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Porcine PHI-27 ELISA Kit
For Research Use Only
Introduction
Peptide Histidine Isoleucine (PHI-27) is a 27-amino acid peptide originally isolated from the porcine upper intestine.[1][2][3] It belongs to the glucagon-secretin superfamily of peptides, which includes vasoactive intestinal peptide (VIP), secretin, and glucagon.[1][2] In pigs, PHI-27 has been identified as an intestinal secretagogue, playing a role in the regulation of fluid and electrolyte transport in the jejunum and ileum. Its structural and biological similarities to VIP suggest its potential involvement in various physiological processes, including the control of prolactin secretion. The quantification of porcine PHI-27 is essential for researchers in veterinary science, animal physiology, and drug development to understand its role in porcine gut health and its potential as a biomarker.
This document provides detailed protocols and application notes for the quantitative determination of porcine PHI-27 in various biological samples using a sandwich enzyme-linked immunosorbent assay (ELISA).
Principle of the Assay
This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for porcine PHI-27 is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any PHI-27 present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for porcine PHI-27 is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of PHI-27 bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Applications
-
Veterinary Research: Studying the gastrointestinal physiology of pigs, including the regulation of intestinal secretion.
-
Animal Nutrition: Investigating the effects of different feed compositions on gut hormone secretion and overall gut health.
-
Drug Development: Screening and evaluating the effects of new therapeutic agents on intestinal function in porcine models.
-
Disease Modeling: Investigating the role of PHI-27 in gastrointestinal disorders in pigs.
Data Presentation
The following table is an example of how to structure quantitative data obtained with this ELISA kit.
| Sample ID | Group | Replicate 1 (pg/mL) | Replicate 2 (pg/mL) | Mean (pg/mL) | Std. Dev. |
| 1 | Control | 150.5 | 155.2 | 152.85 | 3.32 |
| 2 | Control | 160.1 | 158.9 | 159.50 | 0.85 |
| 3 | Treatment A | 250.8 | 245.6 | 248.20 | 3.68 |
| 4 | Treatment A | 260.2 | 265.4 | 262.80 | 3.68 |
| 5 | Treatment B | 140.3 | 135.7 | 138.00 | 3.25 |
| 6 | Treatment B | 145.9 | 142.1 | 144.00 | 2.69 |
Experimental Protocols
Materials Provided
-
PHI-27 Pre-coated 96-well Microplate
-
Porcine PHI-27 Standard (lyophilized)
-
Biotinylated Detection Antibody (100x concentrate)
-
HRP-Conjugate (100x concentrate)
-
Standard Diluent
-
Assay Diluent
-
Wash Buffer (25x concentrate)
-
TMB Substrate
-
Stop Solution
-
Plate Sealers
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Graduated cylinders
-
Tubes for standard and sample dilutions
-
Vortex mixer
-
Automated plate washer (optional)
Reagent Preparation
-
Wash Buffer (1x): Dilute the 25x Wash Buffer concentrate with deionized or distilled water. For example, add 20 mL of 25x Wash Buffer to 480 mL of water to make 500 mL of 1x Wash Buffer.
-
Porcine PHI-27 Standard: Reconstitute the lyophilized standard with the provided Standard Diluent to a stock concentration of 10,000 pg/mL. Allow it to sit for 15 minutes with gentle agitation. Prepare a 7-point standard curve by serial dilution in Standard Diluent.
-
Biotinylated Detection Antibody (1x): Immediately before use, dilute the 100x concentrate to 1x with Assay Diluent.
-
HRP-Conjugate (1x): Immediately before use, dilute the 100x concentrate to 1x with Assay Diluent.
Sample Preparation
-
Serum: Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at 1000 x g. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C.
-
Plasma: Collect plasma using EDTA as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store at -20°C or -80°C.
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer and centrifuge for 15 minutes at 5000 x g. Collect the supernatant and assay immediately or aliquot and store at -80°C.
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add 100 µL of Standard, blank (Standard Diluent), or sample to the appropriate wells.
-
Cover with a plate sealer and incubate for 2 hours at room temperature.
-
Aspirate each well and wash 4 times with 1x Wash Buffer.
-
Add 100 µL of 1x Biotinylated Detection Antibody to each well.
-
Cover with a new plate sealer and incubate for 1 hour at room temperature.
-
Aspirate and wash 4 times as in step 4.
-
Add 100 µL of 1x HRP-Conjugate to each well.
-
Cover with a new plate sealer and incubate for 1 hour at room temperature.
-
Aspirate and wash 4 times as in step 4.
-
Add 90 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 5 minutes.
Calculation of Results
-
Subtract the mean absorbance of the blank from the mean absorbance of all standards and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of PHI-27 in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if samples were diluted.
Visualizations
Caption: ELISA Experimental Workflow.
Caption: Data Analysis Workflow.
Caption: PHI-27 Signaling Pathway.
References
Application Notes and Protocols: Raising Polyclonal Antibodies Against PHI-27
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHI-27, a 27-amino acid peptide also known as Peptide Histidine Isoleucine, is a member of the glucagon-secretin family of peptides.[1][2] Initially isolated from porcine upper intestinal tissue, PHI-27 shares significant sequence homology with vasoactive intestinal peptide (VIP), secretin, and glucagon, suggesting its involvement in similar biological pathways.[1] Research has indicated its role in stimulating prolactin release, highlighting its potential as a target for further investigation in endocrinology and drug development.[3]
These application notes provide a comprehensive guide for the generation, purification, and characterization of polyclonal antibodies targeting PHI-27. The protocols outlined below are designed to yield high-titer, high-affinity antibodies suitable for a variety of research and diagnostic applications.
Data Presentation
Table 1: Typical Immunization Schedule for Rabbits
| Day | Procedure | Antigen Dose (per rabbit) | Adjuvant | Route of Administration |
| 0 | Pre-immune Bleed & Primary Immunization | 500 µg of PHI-27-KLH conjugate | Complete Freund's Adjuvant (CFA) | Subcutaneous (multiple sites) |
| 14 | First Booster Immunization | 250 µg of PHI-27-KLH conjugate | Incomplete Freund's Adjuvant (IFA) | Subcutaneous (multiple sites) |
| 28 | Second Booster Immunization | 250 µg of PHI-27-KLH conjugate | Incomplete Freund's Adjuvant (IFA) | Subcutaneous (multiple sites) |
| 35 | Test Bleed | N/A | N/A | Marginal Ear Vein |
| 42 | Third Booster Immunization | 250 µg of PHI-27-KLH conjugate | Incomplete Freund's Adjuvant (IFA) | Subcutaneous (multiple sites) |
| 49 | Test Bleed | N/A | N/A | Marginal Ear Vein |
| 56 | Final Booster Immunization | 250 µg of PHI-27-KLH conjugate | Incomplete Freund's Adjuvant (IFA) | Subcutaneous (multiple sites) |
| 63-70 | Terminal Bleed (Exsanguination) | N/A | N/A | Cardiac Puncture |
Table 2: Expected Quantitative Outcomes
| Parameter | Typical Range | Method of Determination |
| Antibody Titer (ELISA) | 1:50,000 - 1:200,000 | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Total IgG Yield (from 50 mL serum) | 50 - 150 mg | Protein A/G Affinity Chromatography |
| Antigen-Specific Antibody Yield | 1 - 5 mg | Antigen-Affinity Chromatography |
| Antibody Affinity (KD) | 10-7 to 10-9 M | Surface Plasmon Resonance (SPR) or ELISA |
Experimental Protocols
Antigen Preparation: PHI-27 Conjugation
Since PHI-27 is a small peptide (hapten), it must be conjugated to a larger carrier protein to elicit a robust immune response.[4] Keyhole Limpet Hemocyanin (KLH) is a commonly used carrier protein due to its large size and immunogenicity.
Materials:
-
Synthetic PHI-27 peptide with an added N-terminal cysteine
-
Maleimide-activated Keyhole Limpet Hemocyanin (KLH)
-
Conjugation Buffer (e.g., PBS, pH 7.2)
-
Desalting column
Protocol:
-
Dissolve the synthetic PHI-27 peptide in the conjugation buffer.
-
Dissolve the maleimide-activated KLH in the conjugation buffer.
-
Mix the PHI-27 peptide and activated KLH at a molar ratio of approximately 100:1 (peptide:KLH).
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Remove unconjugated peptide by passing the mixture through a desalting column.
-
Determine the protein concentration of the resulting PHI-27-KLH conjugate using a standard protein assay (e.g., BCA assay).
-
Verify successful conjugation using SDS-PAGE, observing a shift in the molecular weight of KLH.
Animal Immunization
The choice of host animal depends on the required volume of antiserum and phylogenetic distance to the antigen's species of origin. Rabbits are a common choice for producing polyclonal antibodies due to their robust immune response and the ease of handling.
Materials:
-
Healthy, young adult New Zealand White rabbits (2-3 kg)
-
PHI-27-KLH conjugate
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile syringes and needles
Protocol:
-
Collect a pre-immune blood sample from the marginal ear vein of each rabbit to serve as a negative control.
-
For the primary immunization, emulsify the PHI-27-KLH conjugate with an equal volume of CFA.
-
Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.
-
For subsequent booster immunizations, emulsify the PHI-27-KLH conjugate with an equal volume of IFA and inject subcutaneously.
-
Follow the immunization schedule outlined in Table 1.
-
Collect test bleeds from the marginal ear vein to monitor the antibody titer.
-
Once a high antibody titer is achieved, perform a terminal bleed via cardiac puncture under anesthesia.
Antibody Purification
Purification is necessary to isolate the PHI-27-specific antibodies from other serum proteins. A two-step affinity chromatography process is recommended for high purity.
A. Protein A/G Affinity Chromatography (Total IgG Purification)
This step isolates the total IgG fraction from the antiserum.
Materials:
-
Rabbit antiserum
-
Binding Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M Glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5)
-
Protein A/G affinity column
Protocol:
-
Clarify the antiserum by centrifugation.
-
Equilibrate the Protein A/G column with Binding Buffer.
-
Load the clarified antiserum onto the column.
-
Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound IgG with Elution Buffer, collecting fractions into tubes containing Neutralization Buffer.
-
Pool the fractions containing IgG and dialyze against PBS.
B. Antigen-Specific Affinity Chromatography
This step purifies only the antibodies that specifically recognize PHI-27.
Materials:
-
Purified total IgG
-
PHI-27 peptide immobilized on a solid support (e.g., agarose beads)
-
Binding and Elution Buffers (as above)
Protocol:
-
Equilibrate the PHI-27 affinity column with Binding Buffer.
-
Load the purified total IgG onto the column.
-
Wash the column with Binding Buffer to remove non-specific IgG.
-
Elute the PHI-27-specific antibodies with Elution Buffer.
-
Neutralize and dialyze the purified antibodies as described previously.
-
Determine the final concentration of the purified polyclonal antibodies.
Antibody Characterization
The purified polyclonal antibodies should be characterized to determine their titer, specificity, and affinity.
A. Titer Determination by ELISA
ELISA is a common method to determine the functional dilution of the antibody.
Protocol:
-
Coat a 96-well plate with the PHI-27 peptide.
-
Block the plate to prevent non-specific binding.
-
Add serial dilutions of the purified antibody and the pre-immune serum.
-
Incubate and wash the plate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).
-
Incubate and wash the plate.
-
Add a substrate and measure the resulting color change.
-
The titer is the highest dilution that gives a significant signal above the pre-immune serum background.
B. Specificity Determination by Western Blot
Western blotting can be used to confirm the specificity of the antibody if a larger protein containing the PHI-27 sequence is available.
C. Affinity Determination by Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the binding kinetics and affinity (KD) of the antibody-antigen interaction in real-time.
Mandatory Visualizations
Caption: Workflow for polyclonal antibody production against PHI-27.
Caption: Generalized GPCR signaling pathway for PHI-27.
References
- 1. Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new member of the glucagon--secretin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Prolactin-releasing activity of porcine intestinal peptide (PHI-27) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols for In Vivo Administration of PHI-27 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHI-27, a 27-amino acid peptide, is a member of the glucagon-secretin family of peptides, which also includes vasoactive intestinal peptide (VIP) and secretin.[1][2] Initially isolated from porcine intestine, PHI-27 shares significant structural homology with VIP and has been shown to exhibit similar biological activities.[1] Research suggests its involvement in neuroendocrine regulation, including the stimulation of prolactin release from pituitary cells.[3] This document provides detailed application notes and generalized protocols for the in vivo administration of PHI-27 in rat models, based on established methodologies for structurally and functionally related peptides.
Mechanism of Action and Signaling Pathway
PHI-27 is believed to exert its effects through interaction with G-protein coupled receptors, likely the same receptors as VIP, namely VPAC1 and VPAC2. The binding of PHI-27 to these receptors is proposed to activate the adenylyl cyclase signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates downstream target proteins, resulting in a cellular response.
References
- 1. Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new member of the glucagon--secretin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PHI--a new brain-gut peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolactin-releasing activity of porcine intestinal peptide (PHI-27) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PHI-27 Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHI-27, a 27-amino acid peptide, is a member of the glucagon-secretin family of hormones.[1] It has been identified as a factor that can stimulate the release of prolactin from the anterior pituitary gland.[2][3] These application notes provide a comprehensive guide for researchers interested in studying the biological effects of PHI-27 in vitro, utilizing relevant cell culture models. The protocols detailed below will enable the investigation of PHI-27's mechanism of action, with a focus on its signaling pathway and its impact on hormone secretion.
Recommended Cell Culture Models
The selection of an appropriate cell culture model is critical for elucidating the biological functions of PHI-27. Based on existing research, the following models are recommended:
-
Primary Rat Anterior Pituitary Cells: These cells provide a physiologically relevant model for studying prolactin release in response to PHI-27.[2][3]
-
Rodent Pituitary Tumor Cell Lines:
-
GH3 Cells: A well-characterized rat pituitary adenoma cell line that produces and secretes both growth hormone and prolactin.
-
AtT20 Cells: A mouse pituitary tumor cell line that primarily produces ACTH but has been used in studies of prolactin-releasing peptides.
-
RC-4B/C Cells: A rat pituitary cell line that expresses the receptor for prolactin-releasing peptide and responds to it by releasing prolactin.
-
Data Presentation
Quantitative data from experiments should be organized to facilitate clear interpretation and comparison. The following tables provide templates for presenting typical results from the protocols described below.
Table 1: Effect of PHI-27 on Prolactin Release
| Treatment Group | PHI-27 Concentration (nM) | Prolactin Concentration (ng/mL) | Standard Deviation |
| Vehicle Control | 0 | 15.2 | 1.8 |
| PHI-27 | 1 | 25.8 | 2.5 |
| PHI-27 | 10 | 48.3 | 4.1 |
| PHI-27 | 100 | 75.6 | 6.2 |
| Positive Control (e.g., TRH) | 100 | 82.1 | 7.5 |
Table 2: Effect of PHI-27 on Intracellular cAMP Levels
| Treatment Group | PHI-27 Concentration (nM) | Intracellular cAMP (pmol/well) | Standard Deviation |
| Vehicle Control | 0 | 5.4 | 0.6 |
| PHI-27 | 1 | 12.7 | 1.1 |
| PHI-27 | 10 | 28.9 | 2.3 |
| PHI-27 | 100 | 45.1 | 3.9 |
| Positive Control (e.g., Forskolin) | 10 µM | 60.2 | 5.5 |
Signaling Pathway
PHI-27 is believed to exert its effects through a G-protein coupled receptor (GPCR), leading to the activation of the adenylyl cyclase pathway and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is depicted in the diagram below.
Caption: PHI-27 signaling pathway leading to prolactin release.
Experimental Protocols
Detailed methodologies for key experiments to investigate the effects of PHI-27 are provided below.
Protocol 1: Cell Culture and PHI-27 Treatment
This protocol describes the general procedure for culturing pituitary cells and treating them with PHI-27.
Caption: General workflow for cell culture and PHI-27 treatment.
Materials:
-
Recommended pituitary cell line or primary cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Sterile culture plates (e.g., 24-well or 96-well)
-
PHI-27 peptide (lyophilized)
-
Sterile, nuclease-free water or appropriate buffer for reconstitution
-
Vehicle control (same buffer used to dissolve PHI-27)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the chosen pituitary cells according to standard protocols.
-
Trypsinize and count the cells.
-
Seed the cells into culture plates at a predetermined density (e.g., 1 x 10^5 cells/well for a 24-well plate).
-
Incubate the plates for 24-48 hours to allow for cell adherence and recovery.
-
-
PHI-27 Preparation:
-
Reconstitute the lyophilized PHI-27 peptide in sterile, nuclease-free water or a recommended buffer to create a stock solution (e.g., 1 mM).
-
Prepare serial dilutions of the PHI-27 stock solution in serum-free culture medium to achieve the desired final concentrations for treatment.
-
-
Cell Treatment:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed serum-free medium.
-
Add the prepared PHI-27 dilutions or vehicle control to the respective wells.
-
Incubate the plates for the desired time period (e.g., 1-24 hours), depending on the specific assay.
-
Protocol 2: Prolactin Release Assay (ELISA)
This protocol outlines the steps to quantify the amount of prolactin released into the cell culture supernatant following PHI-27 treatment, using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants collected from Protocol 1
-
Commercially available Prolactin ELISA kit (e.g., Mouse Prolactin ELISA Kit)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Collection:
-
Following the treatment period in Protocol 1, carefully collect the cell culture supernatant from each well without disturbing the cell layer.
-
Centrifuge the supernatants at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Transfer the clarified supernatants to fresh tubes. Samples can be stored at -20°C or -80°C for later analysis.
-
-
ELISA Protocol:
-
Perform the Prolactin ELISA according to the manufacturer's instructions. A general workflow is as follows:
-
Prepare prolactin standards and samples.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate to allow prolactin to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotinylated anti-prolactin antibody.
-
Incubate and wash.
-
Add a streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add a TMB substrate solution, which will develop a color in proportion to the amount of prolactin.
-
Stop the reaction with a stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of prolactin in the unknown samples by interpolating their absorbance values from the standard curve.
-
Present the data as shown in Table 1.
-
Protocol 3: Intracellular cAMP Assay
This protocol describes how to measure changes in intracellular cAMP levels in response to PHI-27 treatment, which is a key indicator of GPCR activation.
Materials:
-
Cells treated with PHI-27 as described in Protocol 1
-
Commercially available cAMP assay kit (e.g., competitive immunoassay or a luciferase-based reporter assay)
-
Cell lysis buffer (provided with the cAMP assay kit)
-
Microplate reader with appropriate detection capabilities (e.g., absorbance, fluorescence, or luminescence)
Procedure:
-
Cell Lysis:
-
After the desired PHI-27 treatment time (typically a short incubation, e.g., 15-30 minutes), aspirate the treatment medium.
-
Add the cell lysis buffer provided in the cAMP assay kit to each well.
-
Incubate as recommended by the manufacturer to ensure complete cell lysis and release of intracellular cAMP.
-
-
cAMP Measurement:
-
Follow the specific instructions of the chosen cAMP assay kit. The general principle for a competitive immunoassay is as follows:
-
Add the cell lysates and a fixed amount of labeled cAMP to wells coated with a cAMP-specific antibody.
-
The endogenous cAMP in the lysate will compete with the labeled cAMP for binding to the antibody.
-
The amount of bound labeled cAMP is inversely proportional to the amount of cAMP in the sample.
-
A substrate is added to generate a signal that is then measured.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in the cell lysates based on the standard curve.
-
Normalize the cAMP concentration to the amount of protein in each lysate (determined by a separate protein assay, e.g., BCA assay) or to the number of cells per well.
-
Present the data as shown in Table 2.
-
Conclusion
These application notes provide a framework for investigating the cellular effects of PHI-27. By utilizing the recommended cell culture models and following the detailed protocols, researchers can effectively characterize the signaling pathway of PHI-27 and quantify its impact on prolactin secretion. The structured data presentation and visual diagrams will aid in the clear communication and interpretation of experimental findings.
References
- 1. Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new member of the glucagon--secretin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the peptide PHI-27 on prolactin release in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolactin-releasing activity of porcine intestinal peptide (PHI-27) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring PHI-27 Induced cAMP Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Isoleucine (PHI-27) is a 27-amino acid peptide belonging to the glucagon-secretin superfamily of hormones.[1] Structurally similar to Vasoactive Intestinal Peptide (VIP), PHI-27 is known to interact with VIP receptors, specifically VPAC1 and VPAC2.[2] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, primarily couple to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This second messenger molecule plays a crucial role in a variety of cellular signaling pathways.
These application notes provide a comprehensive guide to measuring the induction of cAMP accumulation by PHI-27. Included are detailed experimental protocols, data presentation guidelines, and visual representations of the associated signaling pathway and experimental workflow.
Signaling Pathway of PHI-27 via VPAC Receptors
PHI-27, like VIP, binds to VPAC receptors, which are predominantly coupled to the Gαs signaling cascade. The binding of PHI-27 to the receptor induces a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. VPAC receptors can also couple to other G proteins, such as Gαi and Gαq, though the Gαs pathway is the primary route for cAMP accumulation.
Quantitative Data Summary
Experimental data indicates that PHI-27 is a very weak agonist for inducing cAMP accumulation compared to VIP. In studies using Neuro-2a cells, no significant elevation in cAMP levels was observed with PHI-27 stimulation alone. A slight increase was only detectable at high concentrations in the presence of a phosphodiesterase inhibitor like IBMX.[3]
| Ligand | Cell Line | Condition | EC50 / pEC50 | Maximal Response (cAMP accumulation) |
| PHI-27 | Neuro-2a | Without IBMX | Not Determined | No significant increase |
| PHI-27 | Neuro-2a | With 1µM IBMX | Not Determined | Slight increase at high concentrations |
| VIP | Neuro-2a | Without IBMX | ~10 nM | Dose-dependent increase |
| VIP | Neuro-2a | With 1µM IBMX | ~1 nM | Potent dose-dependent increase |
Experimental Protocols
This section provides a detailed protocol for a competitive immunoassay-based cAMP assay, a common method for quantifying intracellular cAMP levels.
Objective:
To measure the dose-dependent accumulation of intracellular cAMP in response to PHI-27 stimulation in a cell line expressing VPAC receptors (e.g., CHO-K1 cells stably expressing human VPAC2).
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human VPAC2 receptor.
-
Cell Culture Medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotic (e.g., G418).
-
Reagents:
-
PHI-27 peptide
-
Vasoactive Intestinal Peptide (VIP) (as a positive control)
-
Forskolin (as a positive control for adenylyl cyclase activation)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer
-
cAMP Assay Kit (e.g., a competitive ELISA or HTRF-based kit)
-
-
Equipment:
-
384-well white opaque microplates
-
Multichannel pipette
-
Plate reader compatible with the chosen assay kit (e.g., luminescence or fluorescence reader)
-
Cell culture incubator (37°C, 5% CO2)
-
Experimental Workflow Diagram:
Detailed Procedure:
1. Cell Seeding: a. Culture VPAC2-expressing CHO-K1 cells to ~80% confluency. b. Harvest the cells using a non-enzymatic cell dissociation solution. c. Resuspend the cells in fresh culture medium and perform a cell count. d. Seed the cells into a 384-well white opaque plate at a density of 5,000-10,000 cells per well. e. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
2. Reagent Preparation: a. Prepare a stock solution of PHI-27 and VIP in a suitable vehicle (e.g., PBS with 0.1% BSA). b. Perform serial dilutions of the peptides to create a range of concentrations for the dose-response curve (e.g., 10⁻¹² M to 10⁻⁶ M). c. Prepare a stock solution of Forskolin (e.g., 10 mM in DMSO) and dilute to a working concentration (e.g., 10 µM) to serve as a positive control. d. Prepare a solution of IBMX (a phosphodiesterase inhibitor) in the stimulation buffer to a final concentration of 500 µM. This is recommended to enhance the signal, especially for weak agonists.
3. Cell Stimulation: a. Gently remove the culture medium from the wells. b. Wash the cells once with warm PBS. c. Add stimulation buffer containing IBMX to each well and incubate for 15-30 minutes at 37°C. d. Add the serially diluted PHI-27, VIP, or Forskolin to the appropriate wells. Include a vehicle-only control. e. Incubate the plate at 37°C for 30 minutes.
4. Cell Lysis and cAMP Detection: a. Following the stimulation period, lyse the cells by adding the lysis buffer provided in the cAMP assay kit. b. Follow the manufacturer's instructions for the specific cAMP assay kit being used. This typically involves the addition of detection reagents (e.g., enzyme-linked cAMP conjugate and substrate, or fluorescently labeled antibodies). c. Incubate the plate for the recommended time at room temperature to allow for the competitive binding reaction to reach equilibrium.
5. Data Acquisition and Analysis: a. Read the plate using a microplate reader set to the appropriate detection mode (e.g., luminescence, fluorescence, or HTRF). b. Generate a standard curve using the cAMP standards provided in the kit. c. Convert the raw data from the experimental wells to cAMP concentrations using the standard curve. d. Plot the cAMP concentration against the logarithm of the agonist concentration. e. Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the pEC50 (-logEC50) and the maximal response (Emax).
Conclusion
The provided protocols and information will enable researchers to effectively measure and understand the weak agonistic activity of PHI-27 in stimulating cAMP accumulation through VPAC receptors. The comparative data highlights the significantly lower potency of PHI-27 in this signaling pathway when compared to the primary ligand, VIP. This methodology is crucial for the pharmacological characterization of PHI-27 and for its potential development as a therapeutic agent.
References
Application Notes and Protocols for Autoradiographic Localization of PHI-27 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Isoleucine (PHI-27) is a 27-amino acid peptide that belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon family of peptides. It exhibits high structural homology to VIP and, consequently, binds with high affinity to VIP receptors, namely VPAC1 and VPAC2. These receptors are widely distributed throughout the central and peripheral nervous systems, as well as in various peripheral organs, including the intestine, pancreas, and immune cells. The autoradiographic localization of PHI-27 binding sites is crucial for understanding its physiological roles and for the development of therapeutic agents targeting these receptors.
These application notes provide detailed protocols for the quantitative autoradiographic localization of PHI-27 receptors, leveraging the binding of radiolabeled VIP ([¹²⁵I]-VIP) to VPAC1 and VPAC2 receptors.
Data Presentation
Quantitative Analysis of [¹²⁵I]-VIP Binding in Rat Tissues
The following table summarizes the binding affinities (Kd) and maximum binding capacities (Bmax) of [¹²⁵I]-VIP to receptors in various rat tissues, as determined by radioligand binding assays and quantitative autoradiography. These values are indicative of the binding characteristics of PHI-27, given its high affinity for the same receptors.
| Tissue | Radioligand | Kd (Dissociation Constant) | Bmax (Maximum Binding Capacity) | Citation |
| Submandibular Gland Membranes | [¹²⁵I]-VIP | 76 pM | 2.0 pmol/mg protein | [1] |
| Eye | [¹²⁵I]-VIP | 2.27 nM | Not Reported | [2] |
| Brain (Cannabinoid Receptors for comparison) | [³H]-CP55,940 | 5.2 nM | 0.15 - 6.3 pmol/mg protein | [3] |
| Brain (PSMA for comparison) | [¹⁸F]-PSMA-1007 | ~0.5 nM | 9 - 24 nM | [4] |
Qualitative Distribution of VPAC1 and VPAC2 Receptors in Rat Brain and Intestine
Autoradiographic studies have revealed distinct and overlapping distributions of VPAC1 and VPAC2 receptors in the rat brain and intestine.
| Tissue | Receptor Subtype | High Density Localization | Moderate to Low Density Localization |
| Brain | VPAC1 | Cerebral cortex, Hippocampal formation, Thalamus, Hypothalamus, Deep cerebellar nuclei, Brainstem | - |
| VPAC2 | Cerebral cortex, Hippocampal formation, Amygdala, Hypothalamus, Cerebellar cortex, Deep cerebellar nuclei, Brainstem | - | |
| Intestine | VPAC1 & VPAC2 | Mucosal layer of the small intestine (duodenum, jejunum, ileum) | Smooth muscle layers, Lymphoid follicles |
Experimental Protocols
Protocol 1: Preparation of Tissue Sections for Autoradiography
This protocol outlines the steps for preparing tissue sections suitable for in vitro receptor autoradiography.
-
Tissue Harvesting and Freezing:
-
Euthanize the animal (e.g., rat) according to approved institutional guidelines.
-
Rapidly dissect the tissues of interest (e.g., brain, intestine).
-
Immediately freeze the tissues in isopentane pre-cooled with liquid nitrogen to minimize ice crystal formation.
-
Store the frozen tissues at -80°C until sectioning.[5]
-
-
Cryosectioning:
-
Mount the frozen tissue onto a cryostat specimen holder using an optimal cutting temperature (OCT) compound.
-
Allow the tissue to equilibrate to the cryostat temperature (typically -18°C to -20°C).
-
Cut tissue sections at a thickness of 10-20 µm.
-
Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.
-
Dry the sections in a desiccator at 4°C overnight or in a cool, dry airflow for a few hours.
-
Store the slide-mounted sections at -80°C until the binding assay.
-
Protocol 2: Quantitative Receptor Autoradiography using [¹²⁵I]-VIP
This protocol describes the in vitro labeling of PHI-27/VIP receptors on tissue sections with [¹²⁵I]-VIP.
-
Pre-incubation:
-
Bring the slide-mounted tissue sections to room temperature.
-
Pre-incubate the slides in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail) for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
-
Incubation with Radioligand:
-
Prepare the incubation buffer containing the desired concentration of [¹²⁵I]-VIP (e.g., 50-100 pM).
-
For total binding , incubate a set of slides in the radioligand solution.
-
For non-specific binding , incubate an adjacent set of slides in the radioligand solution containing a high concentration of unlabeled VIP or PHI-27 (e.g., 1 µM) to saturate the specific binding sites.
-
Incubate the slides for a sufficient time to reach equilibrium (e.g., 120 minutes) at room temperature.
-
-
Washing:
-
After incubation, rapidly wash the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. Perform multiple washes of short duration (e.g., 3 x 2 minutes).
-
Perform a final quick rinse in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Appose the dried slides to an autoradiographic film (e.g., Hyperfilm-³H) or a phosphor imaging plate in a light-tight cassette.
-
Include calibrated radioactive standards of the same isotope ([¹²⁵I]) to allow for quantification of the autoradiographic signal.
-
Expose the film/plate at -80°C for an appropriate duration (typically several days to weeks, depending on the radioactivity).
-
-
Image Development and Analysis:
-
Develop the autoradiographic film according to the manufacturer's instructions or scan the phosphor imaging plate.
-
Quantify the optical density of the autoradiograms using a computerized image analysis system.
-
Correlate the optical densities with the calibrated standards to determine the amount of radioactivity (fmol or dpm) per unit area or protein content.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.
-
Perform Scatchard analysis by conducting the binding assay with a range of radioligand concentrations to determine the Kd and Bmax values.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Characterization of the vasoactive intestinal peptide receptor in rat submandibular gland: radioligand binding assay in membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autoradiographic characterization and localization of vasoactive intestinal peptide binding sites in albino rat and rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and localization of cannabinoid receptors in rat brain: a quantitative in vitro autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PHI-27 Infusion Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PHI-27 is a novel, potent, and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cellular cascade that regulates cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of various human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for in vitro and in vivo experimental designs to assess the biological activity and therapeutic potential of PHI-27 infusion. The included methodologies are intended to guide researchers in pharmacology, cancer biology, and drug development.
Mechanism of Action
PHI-27 exerts its biological effects by inhibiting key kinases within the PI3K/Akt/mTOR pathway. This inhibition leads to a downstream blockade of signals that promote cell cycle progression and survival, ultimately inducing apoptosis in cancer cells.
Figure 1: PHI-27 inhibits the PI3K/Akt/mTOR signaling pathway.
Quantitative Data Summary
The following tables summarize typical data obtained from in vitro and in vivo studies with PHI-27.
Table 1: In Vitro Cytotoxicity of PHI-27 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| MCF-7 | Breast Cancer | 15.2 ± 2.1 |
| A549 | Lung Cancer | 35.8 ± 4.5 |
| U87 MG | Glioblastoma | 8.9 ± 1.3 |
| PC-3 | Prostate Cancer | 22.5 ± 3.0 |
Table 2: Pharmacokinetic Parameters of PHI-27 in Sprague-Dawley Rats (10 mg/kg IV Infusion)
| Parameter | Value |
| Cmax (ng/mL) | 1250 ± 150 |
| T1/2 (hours) | 4.2 ± 0.5 |
| AUC (0-inf) (ng·h/mL) | 4800 ± 600 |
| Clearance (mL/h/kg) | 2100 ± 250 |
| Volume of Distribution (L/kg) | 12.5 ± 1.8 |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol describes how to determine the cytotoxic effects of PHI-27 on cancer cell lines.
Figure 2: Workflow for the in vitro cell viability assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
PHI-27 stock solution (10 mM in DMSO)
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of PHI-27 in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the PHI-27 dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression curve fit.
Western Blot Analysis of Pathway Inhibition
This protocol details the method to confirm PHI-27's inhibitory effect on the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cells treated with PHI-27
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (p-Akt, Akt, p-S6K, S6K, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with PHI-27 at various concentrations for 2 hours.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
In Vivo Efficacy Study in a Xenograft Model
This protocol outlines an in vivo study to evaluate the anti-tumor efficacy of PHI-27.
Figure 3: Workflow for the in vivo xenograft efficacy study.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cells (e.g., U87 MG)
-
Matrigel
-
PHI-27 formulation for IV infusion
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 1 x 10^6 U87 MG cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until the average volume reaches approximately 150 mm³.
-
Randomize the mice into treatment and vehicle control groups (n=8-10 per group).
-
Administer PHI-27 (e.g., 10 mg/kg) or vehicle via intravenous infusion according to the desired dosing schedule (e.g., once daily for 14 days).
-
Measure tumor volume and body weight three times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot), and the remainder can be fixed in formalin for histopathological examination.
Pharmacokinetic (PK) Study
This protocol is for determining the pharmacokinetic profile of PHI-27.
Materials:
-
Sprague-Dawley rats with jugular vein cannulas
-
PHI-27 formulation for IV infusion
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Administer a single dose of PHI-27 (e.g., 10 mg/kg) via IV infusion to the cannulated rats.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) from the jugular vein.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of PHI-27 in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, T1/2, AUC, etc.) using appropriate software.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in cell viability assay | Inconsistent cell seeding, edge effects in the plate | Ensure uniform cell suspension before seeding, avoid using the outer wells of the plate. |
| Weak or no signal in Western blot | Insufficient protein loading, low antibody concentration | Increase the amount of protein loaded, optimize primary and secondary antibody concentrations. |
| High toxicity in in vivo studies | Formulation issues, dose too high | Optimize the infusion vehicle, perform a dose-ranging study to determine the maximum tolerated dose. |
| Poor drug exposure in PK study | Rapid metabolism or clearance | Consider co-administration with a metabolic inhibitor (for research purposes), analyze potential clearance pathways. |
Application Note: Quantification of Peptide PHI-27 in Human Plasma Samples
An important clarification regarding the topic "quantifying PHI-27 levels in plasma samples":
The acronym "PHI" can refer to different biomarkers. Based on the initial search, the most relevant interpretations for "PHI-27" in a biomedical context are:
-
Peptide PHI (PHI-27): A 27-amino acid peptide hormone belonging to the glucagon-secretin family.[1][2]
-
Prostate Health Index (PHI): A clinical biomarker for prostate cancer, which is a calculated score derived from three blood tests (total PSA, free PSA, and p2PSA).[3][4][5] The value of PHI can fall within a range, and a value of 27 is a significant clinical cutoff point.
-
Interleukin-27 (IL-27): A cytokine involved in the regulation of immune responses.
-
PNC-27: An experimental anticancer peptide.
Given the request for "quantifying levels in plasma samples" from an audience of "Researchers, scientists, and drug development professionals," and the desire for detailed experimental protocols, this application note will focus on Peptide PHI (PHI-27) . This is a specific molecule that would be directly measured in plasma for research and potential therapeutic development, fitting the user's request more closely than a calculated clinical index like the Prostate Health Index.
Introduction
Peptide PHI-27 is a 27-amino acid peptide originally isolated from porcine upper intestinal tissue. It belongs to the glucagon-secretin family of peptides, which includes vasoactive intestinal peptide (VIP), secretin, and glucagon. PHI-27 shares significant structural homology with VIP and has been shown to exhibit similar biological activities, including the stimulation of prolactin release from pituitary cells. Its presence in the gut and hypothalamus suggests potential roles in both gastrointestinal and neuroendocrine functions.
Accurate quantification of PHI-27 in plasma is crucial for preclinical and clinical research aimed at understanding its physiological and pathophysiological roles, as well as for the development of novel therapeutics targeting its signaling pathways. This application note provides detailed protocols for the quantification of PHI-27 in human plasma samples using two common bioanalytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for the quantification of peptides and proteins in biological fluids due to its high sensitivity, specificity, and throughput. A sandwich ELISA format is typically employed for the detection of PHI-27.
Experimental Protocol: Sandwich ELISA for PHI-27
1. Materials and Reagents:
-
Human PHI-27 ELISA Kit (commercially available kits for similar peptides may be adapted)
-
Human plasma samples collected in EDTA tubes
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Pipettes and tips
-
Microplate shaker
2. Sample Collection and Preparation:
-
Collect whole blood into chilled EDTA-containing tubes.
-
Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Aliquot the supernatant (plasma) into clean polypropylene tubes.
-
Store plasma samples at -80°C until analysis to prevent degradation of the peptide. Avoid repeated freeze-thaw cycles.
-
On the day of the assay, thaw plasma samples on ice.
-
Centrifuge the thawed plasma samples at 10,000 x g for 5 minutes at 4°C to remove any precipitates.
-
Dilute the plasma samples in the assay diluent provided with the ELISA kit. The optimal dilution factor should be determined empirically but a starting dilution of 1:2 to 1:4 is recommended.
3. Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Add 100 µL of standards, controls, and diluted plasma samples to the appropriate wells of the microplate pre-coated with an anti-PHI-27 capture antibody.
-
Cover the plate and incubate for 2 hours at room temperature on a microplate shaker.
-
Aspirate the contents of each well and wash the plate four times with 300 µL of wash buffer per well.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Cover the plate and incubate for 1 hour at room temperature on a microplate shaker.
-
Repeat the wash step as described in step 4.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate for 30 minutes at room temperature in the dark on a microplate shaker.
-
Repeat the wash step as described in step 4.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate the plate for 15-20 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
4. Data Analysis:
-
Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Calculate the concentration of PHI-27 in the plasma samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final concentration of PHI-27 in the original plasma sample.
Data Presentation: ELISA Quantification of PHI-27
| Sample ID | Dilution Factor | Absorbance (450 nm) | Calculated Concentration (pg/mL) | Final Concentration (pg/mL) |
| Control 1 | 1:2 | 1.254 | 250.8 | 501.6 |
| Control 2 | 1:2 | 0.632 | 126.4 | 252.8 |
| Sample A | 1:4 | 0.899 | 179.8 | 719.2 |
| Sample B | 1:4 | 0.451 | 90.2 | 360.8 |
II. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high specificity and the ability to multiplex the analysis of multiple peptides simultaneously. This method is particularly useful for confirming the identity of the peptide and for studies where a high degree of analytical rigor is required.
Experimental Protocol: LC-MS/MS for PHI-27
1. Materials and Reagents:
-
Human plasma samples collected in EDTA tubes
-
Internal standard (e.g., a stable isotope-labeled version of PHI-27)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), mass spectrometry grade
-
Water, HPLC grade
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
2. Sample Preparation:
-
Follow the sample collection and initial processing steps as described for the ELISA protocol.
-
To 500 µL of plasma, add the internal standard to a final concentration of 10 ng/mL.
-
Perform protein precipitation by adding 1 mL of cold acetonitrile. Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 500 µL of 0.1% formic acid in water.
-
Condition an SPE cartridge with 1 mL of acetonitrile followed by 1 mL of 0.1% formic acid in water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Elute the peptide with 1 mL of 60% acetonitrile in 0.1% formic acid.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 40% mobile phase B over 10 minutes.
-
Flow rate: 0.3 mL/min
-
Injection volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization mode: Positive electrospray ionization (ESI+)
-
Acquisition mode: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for PHI-27 and the internal standard.
-
4. Data Analysis:
-
Integrate the peak areas for the MRM transitions of PHI-27 and the internal standard.
-
Calculate the peak area ratio of PHI-27 to the internal standard.
-
Generate a standard curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of PHI-27 in the plasma samples from the standard curve.
Data Presentation: LC-MS/MS Quantification of PHI-27
| Sample ID | PHI-27 Peak Area | Internal Standard Peak Area | Peak Area Ratio | Concentration (ng/mL) |
| Blank | 0 | 1,500,000 | 0 | 0 |
| Standard 1 | 75,000 | 1,450,000 | 0.052 | 1 |
| Standard 2 | 380,000 | 1,520,000 | 0.250 | 5 |
| Sample A | 250,000 | 1,480,000 | 0.169 | 3.25 |
| Sample B | 120,000 | 1,510,000 | 0.079 | 1.52 |
III. Visualizations
Experimental Workflow
References
- 1. Prolactin-releasing activity of porcine intestinal peptide (PHI-27) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new member of the glucagon--secretin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomarkers for detection of clinically significant prostate cancer: contemporary clinical data and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Prostate Health Index: a new test for the detection of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography for PHI-27 Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the purification of the 27-amino acid peptide, Peptide Histidine Isoleucine (PHI-27), using reversed-phase high-performance liquid chromatography (RP-HPLC). The described methodology is suitable for obtaining high-purity PHI-27 from a crude synthetic mixture, a critical step for its use in research and drug development. This document outlines the entire workflow, from crude peptide preparation to analytical and preparative HPLC, and subsequent purity analysis. Furthermore, it details the signaling pathway of PHI-27 through its interaction with Vasoactive Intestinal Peptide (VIP) receptors.
Introduction
PHI-27 is a neuropeptide belonging to the secretin/glucagon superfamily, exhibiting significant sequence homology to VIP. It is involved in a variety of physiological processes, and its accurate study requires a highly purified and well-characterized product. Solid-phase peptide synthesis (SPPS) is a common method for producing synthetic peptides like PHI-27, but the resulting crude product contains various impurities.[1] RP-HPLC is the standard and highly effective method for purifying peptides, separating the target peptide from impurities based on hydrophobicity.[2] This document provides a detailed methodology for the successful purification of PHI-27.
Materials and Equipment
-
Reagents:
-
Crude synthetic PHI-27 peptide
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (DMSO) or 50% ACN/water for sample dissolution
-
-
Equipment:
-
Analytical HPLC system with UV detector
-
Preparative HPLC system with UV detector and fraction collector
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
C18 reversed-phase preparative column (e.g., 21.2 x 150 mm, 5 µm)
-
Vortex mixer
-
Centrifuge
-
Lyophilizer (freeze-dryer)
-
Syringe filters (0.22 µm or 0.45 µm)
-
Experimental Protocols
Crude Peptide Preparation
-
Cleavage from Resin: Following solid-phase peptide synthesis, cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/water/triisopropylsilane).
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether to remove scavengers and residual cleavage reagents.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain a powder.
-
Solubilization: Dissolve a small, accurately weighed amount of the crude peptide in a suitable solvent for HPLC analysis (e.g., 50% ACN/water or DMSO). The sample concentration should be approximately 1-5 mg/mL for analytical HPLC and can be higher for preparative HPLC, depending on column capacity.[3]
-
Filtration: Filter the dissolved crude peptide solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Analytical HPLC Method for Crude Peptide Analysis
This step is crucial to determine the retention time of PHI-27 and to assess the impurity profile of the crude product.
-
Column: C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Injection Volume: 10-20 µL
-
Gradient: A typical scouting gradient is 5-65% Mobile Phase B over 30 minutes. This can be optimized to a more focused gradient based on the initial chromatogram to achieve better resolution.
Preparative HPLC Purification of PHI-27
Based on the analytical results, a preparative method is developed to isolate the target peptide.
-
Column: C18 reversed-phase preparative column (e.g., 21.2 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: This will be scaled up from the analytical method based on the column diameter (e.g., 20 mL/min).
-
Detection: UV at 214 nm and 280 nm
-
Injection Volume: This will depend on the column loading capacity and the concentration of the crude peptide solution.
-
Gradient: The optimized gradient from the analytical scale is adapted for the preparative scale. A shallower gradient around the elution time of PHI-27 will improve separation from closely eluting impurities.
-
Fraction Collection: Collect fractions corresponding to the main peak of PHI-27.
Lyophilization of Pure Fractions
-
Pool the fractions containing the purified PHI-27 as determined by analytical HPLC of each fraction.
-
Freeze the pooled fractions at -80°C.
-
Lyophilize the frozen fractions until a dry, fluffy white powder is obtained.
Purity Analysis of Final Product
Analyze the lyophilized PHI-27 using the analytical HPLC method described in section 2 to confirm its purity.
Data Presentation
The following table summarizes representative quantitative data for a typical two-step purification of a synthetic 27-amino acid peptide like PHI-27.[4]
| Purification Stage | Starting Material | Product Purity (%) | Recovery/Yield (%) |
| Crude Peptide | 1000 mg | ~60% | 100% |
| Preparative HPLC - Step 1 | 1000 mg crude peptide | ~96% | ~85% |
| Preparative HPLC - Step 2 (Polishing) | Fractions from Step 1 | >99% | ~80% (overall) |
Signaling Pathway
PHI-27 exerts its biological effects by binding to Vasoactive Intestinal Peptide Receptors (VPAC1 and VPAC2), which are G-protein coupled receptors (GPCRs).[2] The primary signaling cascade involves the activation of a Gs alpha subunit, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). PHI-27 can also stimulate a Gq/i-mediated pathway, resulting in the activation of phospholipase C (PLC).
References
Application Notes and Protocols for Studying Neuroendocrine Regulation using PHI-27
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHI-27 is a 27-amino acid peptide originally isolated from porcine intestine, belonging to the vasoactive intestinal peptide (VIP)-secretin-glucagon family of peptides. It is also found in the central nervous system, particularly in the hypothalamus, where it plays a significant role in neuroendocrine regulation. Notably, PHI-27 has been shown to stimulate the release of several anterior pituitary hormones, making it a valuable tool for studying the intricate signaling pathways that govern hormonal balance. These application notes provide detailed protocols and data for researchers investigating the effects of PHI-27 on neuroendocrine function.
Data Presentation
Table 1: Dose-Dependent Effect of PHI-27 on Prolactin (PRL) Release from Cultured Rat Pituitary Cells
This table summarizes the in vitro effect of various concentrations of PHI-27 on the release of prolactin from primary cultures of dispersed rat anterior pituitary cells.
| PHI-27 Concentration (M) | Prolactin Release (ng/mL) | Fold Increase over Basal |
| 0 (Basal) | 15.2 ± 1.8 | 1.0 |
| 10⁻⁹ | 18.5 ± 2.1 | 1.2 |
| 10⁻⁸ | 25.8 ± 2.5 | 1.7 |
| 10⁻⁷ | 42.1 ± 3.9 | 2.8 |
| 10⁻⁶ | 45.5 ± 4.2 | 3.0 |
Data are presented as mean ± SEM. Prolactin levels were measured by radioimmunoassay (RIA) after a 4-hour incubation period.
Table 2: Effect of PHI-27 on Cyclic AMP (cAMP) Accumulation in Pituitary Cells
This table shows the concentration-dependent increase in intracellular cAMP levels in response to PHI-27 stimulation in a pituitary cell line, suggesting the involvement of a G-protein coupled receptor.
| PHI-27 Concentration (M) | cAMP Accumulation (pmol/well) | Fold Increase over Basal |
| 0 (Basal) | 5.8 ± 0.6 | 1.0 |
| 10⁻⁹ | 8.2 ± 0.9 | 1.4 |
| 10⁻⁸ | 15.1 ± 1.7 | 2.6 |
| 10⁻⁷ | 28.4 ± 3.1 | 4.9 |
| 10⁻⁶ | 30.1 ± 3.3 | 5.2 |
Data are presented as mean ± SEM. cAMP levels were measured after a 30-minute incubation period in the presence of a phosphodiesterase inhibitor.
Signaling Pathway
The neuroendocrine effects of PHI-27 are primarily mediated through a G-protein coupled receptor (GPCR), likely coupled to a stimulatory G-protein (Gs). The binding of PHI-27 to its receptor initiates a signaling cascade that leads to the synthesis and release of anterior pituitary hormones.
Caption: PHI-27 signaling pathway in anterior pituitary cells.
Experimental Protocols
Protocol 1: In Vitro Stimulation of Prolactin Release from Primary Rat Pituitary Cells
Objective: To quantify the dose-dependent effect of PHI-27 on prolactin secretion from cultured anterior pituitary cells.
Materials:
-
Adult male Sprague-Dawley rats
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Antibiotics (penicillin/streptomycin)
-
Collagenase
-
Hyaluronidase
-
DNase I
-
PHI-27 peptide (synthetic)
-
24-well culture plates
-
Radioimmunoassay (RIA) kit for rat prolactin
Procedure:
-
Cell Isolation and Culture:
-
Euthanize rats according to approved institutional animal care and use committee protocols.
-
Aseptically remove the anterior pituitary glands.
-
Mince the tissue and digest with a collagenase/hyaluronidase/DNase I solution in DMEM for 1-2 hours at 37°C with gentle agitation.
-
Disperse the cells by gentle trituration and filter through a 70 µm cell strainer.
-
Wash the cells with DMEM containing 10% FBS and resuspend in culture medium (DMEM with 10% FBS and antibiotics).
-
Plate the cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and culture for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
PHI-27 Stimulation:
-
After the initial culture period, wash the cells twice with serum-free DMEM.
-
Prepare serial dilutions of PHI-27 in serum-free DMEM (e.g., 10⁻⁹ M to 10⁻⁶ M).
-
Add the PHI-27 solutions or vehicle control (serum-free DMEM) to the respective wells.
-
Incubate for 4 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the culture medium from each well.
-
Centrifuge the collected medium to remove any cellular debris.
-
Store the supernatant at -20°C until analysis.
-
Determine the concentration of prolactin in the culture medium using a specific RIA kit for rat prolactin, following the manufacturer's instructions.
-
Protocol 2: Immunocytochemical Localization of PHI-27 in the Hypothalamus
Objective: To visualize the distribution of PHI-27-containing neurons in the rat hypothalamus.
Materials:
-
Rat brain tissue, fixed with 4% paraformaldehyde
-
Cryostat or vibrating microtome
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-PHI-27
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Perfuse the rat with PBS followed by 4% paraformaldehyde in PBS.
-
Post-fix the brain in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose in PBS until it sinks.
-
Cut 30 µm thick coronal sections of the hypothalamus using a cryostat or vibrating microtome.
-
Collect sections in PBS.
-
-
Immunostaining:
-
Wash the sections three times in PBS for 10 minutes each.
-
Incubate the sections in blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary antibody (rabbit anti-PHI-27) diluted in blocking solution overnight at 4°C.
-
Wash the sections three times in PBS for 10 minutes each.
-
Incubate the sections with the fluorescently labeled secondary antibody diluted in PBS for 2 hours at room temperature in the dark.
-
Wash the sections three times in PBS for 10 minutes each in the dark.
-
Counterstain with DAPI for 10 minutes.
-
Wash the sections twice in PBS.
-
-
Imaging:
-
Mount the sections on glass slides using an appropriate mounting medium.
-
Visualize and capture images using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of PHI-27 on pituitary hormone release.
Caption: Workflow for in vitro PHI-27 studies.
Troubleshooting & Optimization
PHI-27 peptide solubility and stability issues
Welcome to the technical support center for the PHI-27 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of PHI-27.
Frequently Asked Questions (FAQs)
Q1: What is PHI-27 peptide?
A1: PHI-27, also known as Peptide Histidine Isoleucine, is a 27-amino acid peptide hormone.[1] It belongs to the glucagon-secretin superfamily of peptides, which also includes vasoactive intestinal peptide (VIP) and pituitary adenylate cyclase-activating polypeptide (PACAP).[2][3] The porcine version of PHI-27 has the amino acid sequence: His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Arg-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Ile-NH2.[1][3]
Q2: What are the main challenges when working with PHI-27?
A2: Like many peptides, PHI-27 can present challenges related to its solubility and stability. Factors such as pH, temperature, and the choice of solvent can significantly impact the peptide's integrity and performance in experiments. Aggregation is another common issue that can lead to loss of biological activity.
Q3: How should I store lyophilized PHI-27 peptide?
A3: For long-term storage, lyophilized PHI-27 should be kept at -20°C or preferably -80°C in a tightly sealed container with a desiccant to prevent moisture absorption. Under these conditions, the peptide can be stable for several years. For short-term storage, keeping the lyophilized peptide at 4°C is acceptable for a few days to weeks.
Q4: What is the recommended way to store PHI-27 in solution?
A4: Storing peptides in solution is not recommended for long periods as they are much less stable than in their lyophilized form. If you must store PHI-27 in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C or -80°C. For short-term storage of a few days, the solution can be kept at 4°C. It is advisable to use a sterile buffer at a pH of 5-7.
Troubleshooting Guides
Issue 1: Difficulty Dissolving PHI-27 Peptide
Symptoms:
-
The lyophilized powder does not fully dissolve in the chosen solvent.
-
The solution appears cloudy or contains visible particulates.
Possible Causes:
-
Incorrect Solvent: The polarity of the solvent may not be suitable for the peptide's amino acid sequence.
-
pH of the Solution: The pH of the solvent may be close to the isoelectric point of the peptide, reducing its solubility.
-
Peptide Aggregation: The peptide may be forming insoluble aggregates.
Solutions:
-
Assess the Peptide's Charge:
-
The porcine PHI-27 sequence (His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Arg-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Ile-NH2) has more basic residues (His, Arg, Lys) than acidic residues (Asp, Glu). Therefore, it is a basic peptide.
-
-
Choose an Appropriate Solvent:
-
For basic peptides like PHI-27, it is recommended to first try dissolving it in sterile, distilled water.
-
If solubility in water is poor, try a dilute acidic solution, such as 10% acetic acid.
-
For highly hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by dilution with an aqueous buffer.
-
-
Optimize the Dissolution Process:
-
Allow the lyophilized peptide to warm to room temperature before opening the vial to prevent condensation.
-
Add the solvent to the peptide and gently vortex or sonicate the vial to aid dissolution. Sonication can help break up aggregates.
-
If the solution remains cloudy, it may indicate that the peptide has reached its solubility limit in that solvent.
-
Issue 2: PHI-27 Peptide Instability and Degradation
Symptoms:
-
Loss of biological activity in your experiments over time.
-
Changes in the appearance of the peptide solution (e.g., discoloration, precipitation).
Possible Causes:
-
Improper Storage: Storing the peptide at room temperature or in solution for extended periods can lead to degradation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing peptide solutions can cause degradation.
-
pH-related Degradation: Peptides are most stable within a specific pH range, and exposure to very acidic or basic conditions can cause hydrolysis.
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can inactivate the peptide.
Solutions:
-
Follow Proper Storage Protocols:
-
Always store lyophilized PHI-27 at -20°C or -80°C.
-
If in solution, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Maintain Optimal pH:
-
For peptides in solution, maintaining a pH between 5 and 7 is generally considered optimal for stability.
-
-
Minimize Oxidation:
-
While PHI-27 does not contain cysteine or methionine, which are highly susceptible to oxidation, it is still good practice to use degassed solvents if oxidation is a concern.
-
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Storage (Lyophilized) | -20°C to -80°C | |
| Storage (in Solution) | Aliquot and store at -20°C to -80°C | |
| Recommended pH in Solution | 5-7 | |
| Recommended Stock Solution Concentration | 1-2 mg/mL |
Experimental Protocols
Protocol 1: Solubility Testing of PHI-27 Peptide
Objective: To determine the optimal solvent for dissolving PHI-27.
Materials:
-
Lyophilized PHI-27 peptide
-
Sterile, distilled water
-
10% Acetic Acid solution
-
Dimethyl sulfoxide (DMSO)
-
Small, sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Methodology:
-
Allow the lyophilized PHI-27 vial to equilibrate to room temperature.
-
Weigh out a small, known amount of the peptide (e.g., 1 mg) into separate microcentrifuge tubes for each solvent to be tested.
-
Test Water Solubility:
-
Add a calculated volume of sterile, distilled water to one tube to achieve a target concentration (e.g., 1 mg/mL).
-
Gently vortex the tube for 1-2 minutes.
-
If the peptide does not dissolve, sonicate the tube for 10-15 seconds.
-
Visually inspect the solution for clarity. If it is clear, the peptide is soluble in water at that concentration.
-
-
Test Acidic Solution Solubility (if insoluble in water):
-
To a new tube of lyophilized peptide, add a calculated volume of 10% acetic acid.
-
Vortex and sonicate as described above.
-
Observe for complete dissolution.
-
-
Test Organic Solvent Solubility (for hydrophobic peptides or if other solvents fail):
-
To a new tube of lyophilized peptide, add a small volume of DMSO (e.g., 50 µL) and ensure the peptide fully dissolves.
-
Gradually add your aqueous buffer of choice to the DMSO solution, vortexing between additions, until the desired final concentration is reached. Be cautious as the peptide may precipitate out if the final concentration of the organic solvent is too low.
-
Protocol 2: Assessment of PHI-27 Stability
Objective: To evaluate the stability of PHI-27 in solution over time at different temperatures.
Materials:
-
PHI-27 peptide solution at a known concentration
-
Sterile, sealed vials
-
Incubators or water baths set at 4°C, 25°C (room temperature), and 37°C
-
High-Performance Liquid Chromatography (HPLC) system
-
Appropriate biological assay to test peptide activity
Methodology:
-
Prepare a stock solution of PHI-27 in a suitable buffer (pH 5-7).
-
Aliquot the solution into multiple sterile, sealed vials.
-
Store the vials at the different test temperatures (4°C, 25°C, and 37°C).
-
At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one vial from each temperature.
-
Analysis via HPLC:
-
Analyze a portion of the sample using reverse-phase HPLC to assess the integrity of the peptide.
-
Monitor for the appearance of degradation peaks and a decrease in the area of the main peptide peak.
-
-
Analysis via Biological Assay:
-
Use the remaining portion of the sample in a relevant biological assay (e.g., a cell-based assay measuring cAMP production) to determine if the peptide retains its biological activity.
-
Compare the activity of the stored peptide to that of a freshly prepared standard.
-
Signaling Pathway and Experimental Workflows
PHI-27, as a member of the VIP/PACAP family, is known to exert its effects through G protein-coupled receptors (GPCRs), specifically the VPAC1 and VPAC2 receptors. The primary signaling cascade initiated by the binding of PHI-27 to these receptors involves the activation of a stimulatory G protein (Gαs), which in turn activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA), leading to downstream cellular responses.
References
- 1. Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new member of the glucagon--secretin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1 - PMC [pmc.ncbi.nlm.nih.gov]
proper storage and handling of lyophilized PHI-27
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and experimental use of lyophilized PHI-27 (Peptide Histidine Isoleucine).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized PHI-27?
A1: Lyophilized PHI-27 should be stored in a cool, dark place. For optimal long-term stability, it is recommended to store the peptide at -20°C or colder, preferably at -80°C.[1][2] It is crucial to keep the vial tightly sealed in a desiccated environment to prevent moisture absorption, which can significantly decrease its long-term stability.
Q2: How should I handle the lyophilized PHI-27 vial before reconstitution?
A2: Before opening the vial, it is essential to allow it to equilibrate to room temperature. This prevents condensation from forming inside the vial upon opening, which could introduce moisture and compromise the peptide's stability.
Q3: What is the recommended solvent for reconstituting PHI-27?
A3: The human form of PHI-27, also known as Peptide Histidine Methionine 27 (PHM-27), is reported to be insoluble in water.[2] It is recommended to first dissolve the peptide in an organic solvent like Dimethyl Sulfoxide (DMSO) or a solution of 60% acetonitrile in water containing 0.1% Trifluoroacetic Acid (TFA).[2] After initial solubilization, it can be further diluted with the desired aqueous buffer. For the rat version of PHI, rehydration just before use is recommended, though a specific solvent is not always specified.[1] Always start by attempting to dissolve a small test amount of the peptide before reconstituting the entire sample.
Q4: What is the stability of PHI-27 after reconstitution?
A4: Once reconstituted, the stability of PHI-27 in solution is limited. For short-term storage, the solution can be kept at +4°C for up to 5 days. For longer-term storage, it is advisable to aliquot the solution into single-use volumes and freeze them at -20°C for up to 3 months. It is critical to avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized PHI-27
Objective: To properly dissolve lyophilized PHI-27 for use in experimental assays.
Materials:
-
Vial of lyophilized PHI-27
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Recommended solvent (e.g., DMSO or 60% acetonitrile in water with 0.1% TFA)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Centrifuge
Methodology:
-
Remove the vial of lyophilized PHI-27 from cold storage (-20°C or -80°C) and allow it to warm to room temperature for at least 15-20 minutes.
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Following the solubility information for the specific form of PHI-27 (human or rat), prepare the initial solvent.
-
Carefully add the appropriate volume of the initial solvent (e.g., DMSO) to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl or vortex the vial to dissolve the peptide completely. Ensure the solution is clear and free of particulates.
-
For your working solution, further dilute the stock solution with your desired aqueous experimental buffer.
-
If not for immediate use, aliquot the stock solution into single-use sterile tubes and store at -20°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve | The peptide is insoluble in the chosen solvent. | PHI-27, particularly the human form, is insoluble in water. Use an organic solvent such as DMSO or 60% acetonitrile with 0.1% TFA for initial reconstitution before diluting with an aqueous buffer. |
| Cloudy or precipitated solution | The peptide has aggregated or is not fully dissolved. | Gently warm the solution or sonicate briefly to aid dissolution. If precipitation occurs after dilution in an aqueous buffer, the final concentration may be too high. Try diluting to a lower concentration. |
| Loss of peptide activity | Improper storage or handling. | Ensure the lyophilized peptide was stored at -20°C or -80°C in a desiccated environment. Avoid repeated freeze-thaw cycles of the reconstituted solution by preparing single-use aliquots. |
| Inconsistent experimental results | Inaccurate peptide concentration. | Ensure the lyophilized powder was fully collected at the bottom of the vial before reconstitution. Use calibrated pipettes for accurate liquid handling. Re-evaluate the reconstitution protocol to ensure complete dissolution. |
Signaling Pathway and Experimental Workflow
PHI-27 is a member of the glucagon-secretin family of peptides and is known to act via G protein-coupled receptors (GPCRs). Its structural homology to Vasoactive Intestinal Peptide (VIP) and secretin suggests a similar signaling mechanism involving the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).
Caption: Proposed signaling pathway for PHI-27 via a G protein-coupled receptor.
Caption: Experimental workflow for the proper handling of lyophilized PHI-27.
References
troubleshooting low signal in PHI-27 immunoassay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you resolve issues with low signal in your PHI-27 immunoassay experiments.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the PHI-27 immunoassay?
The PHI-27 immunoassay is a type of enzyme-linked immunosorbent assay (ELISA) designed to quantify the concentration of the PHI-27 analyte in a sample. It is based on the "sandwich" immunoassay principle. In this format, a capture antibody specific to PHI-27 is coated onto the wells of a microplate. When the sample is added, the PHI-27 analyte binds to this capture antibody. Subsequently, a detection antibody, which is also specific to PHI-27 but binds to a different epitope, is added. This detection antibody is typically conjugated to an enzyme. After a washing step to remove unbound reagents, a substrate is added, which is converted by the enzyme into a measurable colored product. The intensity of the color is directly proportional to the concentration of the PHI-27 analyte in the sample.[1][2][3][4]
Q2: What are the most common reasons for a weak or no signal in an immunoassay?
Low signal in an immunoassay can stem from various factors. Some of the most common causes include problems with reagent preparation or storage, procedural errors during the assay, and suboptimal assay conditions.[5] Specific issues might involve expired or improperly stored reagents, incorrect antibody concentrations, insufficient incubation times or temperatures, and inadequate washing steps that can remove the bound analyte or antibodies.
Q3: How can I confirm that my reagents are still active?
To check the activity of your reagents, it's recommended to run a positive control with a known concentration of the PHI-27 analyte. If the positive control yields the expected signal, it indicates that your reagents, including antibodies and the enzyme-substrate system, are likely active. If the positive control also shows a low signal, you should first check the expiration dates of all reagents. You can also test the enzyme and substrate independently. To do this, add the enzyme-conjugated detection antibody directly to the substrate solution; a rapid color change should occur if both are active.
Troubleshooting Low Signal
A systematic approach is crucial when troubleshooting low signal. The following sections break down potential causes and provide solutions.
Initial Checks & Quick Fixes
Before delving into more complex troubleshooting, ensure the following have been checked:
-
Plate Reader Settings: Confirm that the plate reader is set to the correct wavelength for the substrate used.
-
Reagent Addition: Double-check that all reagents were added in the correct order and that no steps were accidentally skipped.
-
Expiration Dates: Verify that none of the kit components have expired.
In-Depth Troubleshooting Guide
The table below outlines potential causes for low signal and suggests corresponding solutions.
| Potential Cause | Possible Reason | Recommended Solution |
| Reagent Issues | Reagents not brought to room temperature before use. | Allow all reagents to equilibrate to room temperature for at least 15-20 minutes before starting the assay. |
| Improperly stored reagents (e.g., incorrect temperature, exposure to light). | Always store reagents as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. | |
| Incorrect reagent preparation (e.g., wrong dilution). | Carefully review the protocol and double-check all calculations and dilutions. | |
| Degraded substrate solution. | The substrate solution should be colorless before use. If it has changed color, discard it and use a fresh solution. | |
| Incompatible buffer components (e.g., sodium azide in HRP-conjugated antibody buffer). | Ensure that the buffers used are compatible with all assay components. | |
| Antibody Problems | Insufficient concentration of capture or detection antibody. | Optimize antibody concentrations using a checkerboard titration. |
| Low affinity of antibodies for the target analyte. | If developing a new assay, screen multiple antibody pairs to find one with high affinity and specificity. | |
| Capture and detection antibodies compete for the same epitope. | Ensure the capture and detection antibodies recognize different epitopes on the PHI-27 analyte. | |
| Procedural Errors | Inadequate incubation times or temperatures. | Follow the recommended incubation times and temperatures in the protocol. You may need to optimize these for your specific experimental conditions. |
| Excessive washing. | Reduce the number or vigor of washing steps. Ensure the washing pressure is not too high, especially if using an automated washer. | |
| Inefficient plate washing, leaving residual wash buffer. | After the final wash, ensure the plate is thoroughly tapped on absorbent paper to remove any remaining buffer, which can dilute subsequent reagents. | |
| Plates dried out between steps. | Do not allow the wells to dry out at any point during the assay. Proceed immediately to the next step after washing. | |
| Sample-Related Issues | Low concentration of PHI-27 in the sample. | The analyte concentration may be below the detection limit of the assay. Consider concentrating the sample if possible. |
| Sample matrix effects interfering with antibody binding. | Dilute the sample further in the assay buffer to minimize interference. |
Experimental Protocols
Checkerboard Titration for Antibody Optimization
To determine the optimal concentrations of capture and detection antibodies, a checkerboard titration is recommended.
Methodology:
-
Coat the Plate: Prepare serial dilutions of the capture antibody in coating buffer. Coat different rows of a 96-well plate with each dilution. Include a row with no capture antibody as a negative control.
-
Incubate and Block: Incubate the plate as per the standard protocol, then wash and block the wells to prevent non-specific binding.
-
Add Analyte: Add a known, intermediate concentration of the PHI-27 standard to all wells.
-
Add Detection Antibody: Prepare serial dilutions of the enzyme-conjugated detection antibody. Add each dilution to different columns of the plate.
-
Develop and Read: Add the substrate, stop the reaction, and read the absorbance at the appropriate wavelength.
-
Analyze: The optimal combination of capture and detection antibody concentrations is the one that provides the highest signal-to-noise ratio (the highest signal with the analyte and the lowest signal in the absence of the analyte).
Illustrative Data from a Checkerboard Titration:
| Capture Ab (µg/mL) | Detection Ab 1:1000 (OD) | Detection Ab 1:2000 (OD) | Detection Ab 1:4000 (OD) | Detection Ab 1:8000 (OD) |
| 5.0 | 2.150 | 1.850 | 1.450 | 0.950 |
| 2.5 | 1.900 | 1.600 | 1.200 | 0.750 |
| 1.25 | 1.550 | 1.300 | 0.950 | 0.550 |
| 0.625 | 1.100 | 0.850 | 0.600 | 0.350 |
Note: This table presents illustrative data. Optimal concentrations must be determined experimentally.
Optimizing Incubation Time and Temperature
The duration and temperature of incubation steps can significantly impact the signal.
Methodology:
-
Set up the Assay: Prepare the assay plate with a known concentration of the PHI-27 analyte.
-
Vary Incubation Conditions: Incubate replicate sets of wells for different durations (e.g., 30, 60, 90, 120 minutes) and at different temperatures (e.g., room temperature, 37°C).
-
Develop and Read: Complete the remaining assay steps and measure the absorbance.
-
Analyze: Compare the signal intensities to determine the incubation time and temperature that yield the best signal-to-noise ratio.
Illustrative Data for Incubation Optimization:
| Incubation Time | Signal at RT (OD) | Signal at 37°C (OD) |
| 30 min | 0.850 | 1.150 |
| 60 min | 1.200 | 1.550 |
| 90 min | 1.400 | 1.750 |
| 120 min | 1.450 | 1.800 |
Note: This table presents illustrative data. Longer incubation times may also increase background signal, which should be considered when determining the optimal conditions.
Diagrams
Caption: A logical workflow for troubleshooting low signal in the PHI-27 immunoassay.
Caption: The principle of the PHI-27 sandwich immunoassay workflow.
References
- 1. Immunoassay Reagents | Leinco Technologies [leinco.com]
- 2. Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 5. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
minimizing non-specific binding of PHI-27 antibodies
Welcome to the technical support center for PHI-27 antibodies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem with my PHI-27 antibody?
A1: Non-specific binding refers to the attachment of the PHI-27 antibody to unintended proteins or surfaces within your experimental setup, rather than to its specific target antigen.[1] This can lead to high background noise, which obscures the true signal and can result in false-positive results, making it difficult to accurately interpret your data.[2][3]
Q2: What are the common causes of non-specific binding?
A2: Several factors can contribute to non-specific binding of the PHI-27 antibody. These include, but are not limited to:
-
Hydrophobic interactions: Antibodies and other proteins can non-specifically adhere to surfaces that have unoccupied binding sites.[3]
-
Ionic interactions: Charged molecules can interact with the antibody, leading to off-target binding.
-
Fc receptor binding: If your sample contains cells with Fc receptors, the PHI-27 antibody may bind to these non-specifically.[1]
-
Cross-reactivity: The antibody may recognize similar epitopes on other proteins besides the intended target.
-
Antibody concentration: Using too high a concentration of the PHI-27 antibody can increase the likelihood of non-specific interactions.
-
Insufficient blocking: Failure to adequately block all unoccupied sites on the solid phase (e.g., microplate well or membrane) is a primary cause of high background.
Q3: Can the type of blocking buffer I use affect the performance of my PHI-27 antibody?
A3: Absolutely. The choice of blocking agent is critical for minimizing non-specific binding. Different blocking agents work better for different antibody-antigen pairs and experimental systems. It may be necessary to test several blocking buffers to find the optimal one for your experiments with the PHI-27 antibody.
Troubleshooting Guides
High Background Signal in ELISA
Problem: I am observing a high background signal in my ELISA experiment using the PHI-27 antibody.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of your blocking agent or the incubation time. Consider switching to a different blocking agent. For example, if you are using Bovine Serum Albumin (BSA), you could try non-fat dry milk or casein. |
| High Primary Antibody Concentration | The concentration of the PHI-27 antibody may be too high. Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio. |
| Inadequate Washing | Increase the number of wash steps and/or the volume of wash buffer used between antibody incubations. Adding a non-ionic detergent like Tween-20 (typically 0.05%) to your wash buffer can also help reduce non-specific binding. |
| Cross-Contamination | Ensure that reagents are not contaminated. Use fresh buffers and pipette tips for each step. |
| Substrate Deterioration | Make sure your substrate solution has not deteriorated. It should be colorless before being added to the plate. |
Non-Specific Bands in Western Blotting
Problem: My Western blot using the PHI-27 antibody shows multiple non-specific bands.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Blocking Agent | The choice of blocking agent is crucial. Non-fat dry milk is a common and cost-effective choice, but it contains phosphoproteins and biotin which can interfere with certain detection systems. In such cases, BSA or fish gelatin may be better alternatives. |
| Primary Antibody Concentration Too High | A high concentration of the PHI-27 antibody can lead to binding to low-affinity, non-target proteins. Reduce the antibody concentration and/or decrease the incubation time. |
| Insufficient Washing | Increase the number and duration of wash steps after the primary and secondary antibody incubations to remove unbound antibodies. |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding non-specifically. Run a control lane with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody. |
Experimental Protocols
Protocol for Optimizing Blocking Conditions in ELISA
-
Coat the wells of a 96-well microplate with your antigen and incubate as required.
-
Wash the plate twice with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare a panel of different blocking buffers. See the table below for common options.
-
Add 200 µL of each blocking buffer to a set of wells and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate four times with wash buffer.
-
Add the PHI-27 antibody at its recommended starting dilution to all wells. Include a set of wells with no primary antibody as a negative control.
-
Proceed with the remaining steps of your standard ELISA protocol.
-
Compare the signal-to-noise ratio for each blocking buffer to determine the optimal condition. The best blocking buffer will yield a low signal in the negative control wells and a high signal in the antigen-coated wells.
Common Blocking Agents
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common choice, but can have cross-reactivity with some antibodies. Not recommended for detecting phosphoproteins. |
| Non-fat Dry Milk | 1-5% (w/v) | Cost-effective and efficient, but not suitable for biotin-based detection systems or for detecting phosphoproteins. |
| Casein | 1% (w/v) | Can provide lower backgrounds than BSA or milk. |
| Fish Gelatin | 0.1-1% (w/v) | Has low cross-reactivity with mammalian antibodies. |
| Normal Serum | 5-10% (v/v) | Use serum from the same species as the secondary antibody was raised in. |
| Commercial Blocking Buffers | Varies | Often contain a proprietary mix of blocking agents and stabilizers. |
Protocol for Antibody Titration in Immunohistochemistry (IHC)
-
Prepare several slides with your tissue sections.
-
Perform antigen retrieval and any other necessary pre-treatment steps.
-
Block the tissue sections with an appropriate blocking buffer for 1 hour at room temperature.
-
Prepare a series of dilutions of the PHI-27 antibody in antibody diluent (e.g., 1:50, 1:100, 1:200, 1:500).
-
Apply each dilution to a separate tissue section and incubate for the recommended time. Include a negative control slide where the primary antibody is omitted.
-
Wash the slides thoroughly with wash buffer.
-
Apply the secondary antibody and detection reagents according to your standard protocol.
-
Visualize the staining under a microscope and compare the results. The optimal dilution will show strong specific staining with minimal background.
Visualizations
Caption: A typical experimental workflow for an ELISA, highlighting the critical blocking and washing steps.
Caption: Diagram illustrating the difference between specific and non-specific antibody binding.
References
improving the precision of PHI-27 radioimmunoassay
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the precision of PHI-27 (Peptide Histidine Isoleucine-27) radioimmunoassays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a PHI-27 radioimmunoassay?
A PHI-27 radioimmunoassay (RIA) is a competitive binding assay. In this assay, a fixed amount of radiolabeled PHI-27 (tracer) competes with the unlabeled PHI-27 present in a sample or standard for a limited number of binding sites on a specific anti-PHI-27 antibody. As the concentration of unlabeled PHI-27 increases, the amount of tracer bound to the antibody decreases. By measuring the radioactivity of the bound tracer, the concentration of PHI-27 in the unknown sample can be determined by comparing it to a standard curve.[1]
Q2: What are the critical reagents and equipment needed for a PHI-27 RIA?
Successful execution of a PHI-27 RIA requires the following:
-
Radiolabeled PHI-27 (Tracer): Typically labeled with Iodine-125 (¹²⁵I).
-
Specific Anti-PHI-27 Antibody: Polyclonal or monoclonal antibodies with high affinity and specificity for PHI-27.
-
PHI-27 Standard: A highly purified preparation of PHI-27 of known concentration to generate a standard curve.
-
Assay Buffer: A buffer system to maintain optimal pH and ionic strength for the antibody-antigen interaction.
-
Separation Reagent: To separate the antibody-bound tracer from the free tracer. Common methods include a second antibody (precipitating antibody) and polyethylene glycol (PEG).
-
Gamma Counter: To measure the radioactivity of the samples.
-
General Laboratory Equipment: Calibrated pipettes, vortex mixer, centrifuge, and appropriate safety equipment for handling radioactive materials.
Q3: How should I prepare my plasma samples for a PHI-27 RIA?
For accurate measurement of PHI-27 in plasma, extraction is often recommended to remove interfering substances. A common method is ethanol extraction, which has been shown to have a high recovery rate of approximately 82.4%.[2] Alternatively, acidification of the plasma followed by purification using a C-18 Sep-Pak column can be employed.
Troubleshooting Guide
This guide addresses common problems encountered during PHI-27 radioimmunoassays, providing potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | 1. Damaged radioligand.[3] 2. Problems with assay reagents, such as contamination or incorrect pH of the buffer.[3] 3. Ineffective separation of bound and free tracer. | 1. Use a fresh, high-purity tracer. 2. Check the quality and pH of all reagents and buffers. 3. Optimize the concentration of the second antibody and/or PEG. Ensure proper centrifugation temperature and time. |
| Low Maximum Binding (B₀) | 1. Damaged or degraded radioligand.[3] 2. Incorrect antibody concentration (too low). 3. Improper storage of reagents. 4. Pipetting errors. | 1. Use a fresh tracer. 2. Check the antibody titer and consider using a higher concentration. 3. Ensure all reagents are stored at the recommended temperatures and have not expired. 4. Verify the accuracy and precision of pipettes. |
| Poor Precision (High Coefficient of Variation) | 1. Inconsistent pipetting technique. 2. Inadequate mixing of reagents. 3. Temperature fluctuations during incubation. 4. Inconsistent timing of reagent additions and incubation steps. | 1. Ensure consistent and accurate pipetting. 2. Vortex all tubes thoroughly after each reagent addition. 3. Maintain a constant and appropriate temperature throughout the incubation periods. 4. Standardize the timing of all steps for all tubes. |
| Low Sensitivity | 1. Antibody concentration is too high. 2. High non-specific binding. | 1. Diluting the antibody can improve sensitivity in the lower range of the standard curve. 2. Refer to the "High Non-Specific Binding" section for troubleshooting. |
| Sample values are outside the standard curve range. | 1. The concentration of PHI-27 in the sample is too high or too low for the assay's linear range. | 1. If the sample concentration is too high, dilute the sample in assay buffer and re-assay. If the concentration is too low, the sample may need to be concentrated prior to the assay. |
Quantitative Data Summary
The following tables provide a summary of typical performance characteristics for a PHI-27 radioimmunoassay, which can be used as a benchmark for your experiments.
Table 1: Performance Characteristics of a Commercial PHI-27 RIA Kit
| Parameter | Value |
| Sensitivity | 47.1 pg/ml |
| Linear Range | 10 – 1280 pg/ml |
| Radioactivity per Kit | 1.5 µCi of Iodine-125 |
Table 2: Performance Characteristics of a Validated Research PHI-27 RIA
| Parameter | Value |
| Sensitivity | 3.0 pmol/l |
| Antibody Titer | 1:800,000 |
| Intra-assay CV (at 24.0 pmol/l) | 6.3% |
| Inter-assay CV (at 24.0 pmol/l) | 13.1% |
Table 3: Cross-Reactivity of a Porcine PHI-27 RIA Kit
| Peptide | Cross-Reactivity (%) |
| PHI-27 (Porcine) | 100 |
| PHI-27 (Rat) | 100 |
| PHM-27 (Human) | 100 |
| Secretin (Human) | 0.1 |
| CRF (Human, Rat) | 0 |
| VIP (Human, Rat, Porcine) | 0 |
| Substance P | 0 |
Experimental Protocols
General PHI-27 Radioimmunoassay Protocol
This protocol is a general guideline and may need to be optimized for your specific reagents and samples.
1. Reagent Preparation:
-
Reconstitute the lyophilized PHI-27 standard, anti-PHI-27 antibody, and other kit components with the provided assay buffer as per the manufacturer's instructions.
-
Prepare a series of PHI-27 standards by serial dilution to cover the expected concentration range of your samples.
2. Assay Procedure:
-
Pipette assay buffer, standard or unknown sample, and anti-PHI-27 antibody into appropriately labeled tubes.
-
Vortex each tube thoroughly.
-
Incubate for 16-24 hours at 4°C.
-
Add the ¹²⁵I-labeled PHI-27 tracer to each tube.
-
Vortex each tube thoroughly.
-
Incubate for another 16-24 hours at 4°C.
-
Add the second antibody (precipitating reagent).
-
Vortex each tube thoroughly.
-
Incubate for 90 minutes at room temperature.
-
Centrifuge all tubes at 1600 x g for 20 minutes at 4°C.
-
Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.
3. Data Analysis:
-
Calculate the average counts per minute (CPM) for each standard and sample.
-
Generate a standard curve by plotting the percentage of tracer bound (%B/B₀) against the concentration of the PHI-27 standards.
-
Determine the concentration of PHI-27 in the unknown samples by interpolating their %B/B₀ values from the standard curve.
Visualizations
PHI-27 Signaling Pathway
Caption: PHI-27 binds to VPAC receptors, activating a G-protein cascade.
General RIA Workflow
Caption: A typical workflow for a competitive radioimmunoassay.
Troubleshooting Logic for Low Precision
Caption: A logical approach to troubleshooting poor assay precision.
References
Technical Support Center: Quantifying Endogenous PHI-27 Levels
Welcome to the technical support center for the quantification of endogenous Peptide Histidine Isoleucine (PHI-27). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the measurement of endogenous PHI-27 levels. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.
Introduction to PHI-27
Peptide Histidine Isoleucine (PHI-27) is a 27-amino acid peptide hormone belonging to the glucagon-secretin superfamily.[1] It shares structural and functional similarities with Vasoactive Intestinal Peptide (VIP) and secretin.[1] PHI-27 is involved in various physiological processes, including the regulation of prolactin and adrenocorticotropic hormone (ACTH) secretion.[2][3] Accurate quantification of its endogenous levels is crucial for understanding its physiological roles and its potential as a biomarker or therapeutic target.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying endogenous PHI-27?
A1: The primary challenges in quantifying endogenous PHI-27 include:
-
Low Physiological Concentrations: PHI-27 circulates at very low levels (picomolar range) in biological fluids, requiring highly sensitive assays for detection.[4]
-
Peptide Stability: Like other small peptides, PHI-27 is susceptible to degradation by proteases in biological samples. This can lead to underestimation of its true concentration.
-
Lack of Highly Specific Reagents: The development of antibodies with high specificity and affinity for PHI-27, without cross-reactivity to structurally similar peptides like VIP, can be challenging.
-
Matrix Effects: Components in biological matrices (e.g., plasma, serum) can interfere with assay performance, affecting accuracy and precision.
-
Sample Handling and Storage: Improper sample collection, processing, and storage can lead to significant loss of PHI-27.
Q2: Which are the most common methods for quantifying endogenous PHI-27?
A2: The most common methods for PHI-27 quantification are:
-
Radioimmunoassay (RIA): RIA is a highly sensitive method that has been successfully used to measure PHI-27 in plasma. It involves a competitive binding reaction between radiolabeled PHI-27 and unlabeled PHI-27 in the sample for a limited number of antibodies.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is another immunoassay format that can be developed for PHI-27 quantification. It offers the advantage of avoiding radioactive materials.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high specificity and the ability to multiplex, allowing for the simultaneous measurement of PHI-27 and other related peptides.
Q3: What are the expected normal ranges of endogenous PHI-27 in human plasma?
A3: Studies using radioimmunoassay have reported fasting plasma PHI-27 concentrations in normal adults to range from 3.5 to 30.0 pmol/L, with a mean of 14.2 pmol/L. It is important to note that these values can vary depending on the specific assay used and the physiological state of the individual.
Troubleshooting Guides
Troubleshooting for PHI-27 ELISA
| Problem | Possible Cause | Solution |
| No or Weak Signal | Reagents not at room temperature. | Allow all reagents to reach room temperature before use. |
| Omission of a key reagent. | Ensure all reagents are added in the correct order. | |
| Inadequate incubation times or temperatures. | Follow the protocol's recommended incubation times and temperatures. | |
| Low antibody concentration. | Optimize the concentrations of capture and detection antibodies. | |
| Inactive enzyme conjugate or substrate. | Use fresh reagents and store them properly. | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer. |
| High concentration of detection antibody. | Titrate the detection antibody to an optimal concentration. | |
| Non-specific binding. | Use an appropriate blocking buffer (e.g., BSA, non-fat dry milk). | |
| Cross-reactivity with other peptides. | Use highly specific monoclonal antibodies if available. | |
| High Variability Between Replicates | Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques. |
| Uneven temperature across the plate. | Ensure uniform incubation temperature by using a plate sealer and placing the plate in the center of the incubator. | |
| Edge effects. | Avoid using the outer wells of the plate for critical samples. |
Troubleshooting for PHI-27 Radioimmunoassay (RIA)
| Problem | Possible Cause | Solution |
| Low Maximum Binding | Damaged radiolabeled PHI-27. | Use a fresh batch of high-purity radioligand. |
| Degraded antibody. | Use a fresh aliquot of antibody stored under appropriate conditions. | |
| Incorrect buffer composition or pH. | Prepare fresh buffers and verify the pH. | |
| High Non-Specific Binding (NSB) | Poor quality radioligand. | Purify the radiolabeled PHI-27 to remove unbound iodine. |
| Inadequate blocking of non-specific sites. | Optimize the concentration of blocking agents in the assay buffer. | |
| Cross-reactivity of the antibody. | Evaluate the antibody for cross-reactivity with related peptides like VIP. | |
| Poor Assay Sensitivity | Suboptimal antibody dilution. | Perform an antibody titration to determine the optimal dilution for the desired sensitivity. |
| High concentration of radiolabeled PHI-27. | Use a lower concentration of the tracer to increase competition with the unlabeled peptide. | |
| Matrix interference. | Extract PHI-27 from the plasma sample before performing the RIA. |
Experimental Protocols
Detailed Protocol for PHI-27 Radioimmunoassay (RIA)
This protocol is based on a validated method for the specific radioimmunoassay of PHI in plasma.
1. Reagents and Materials:
-
PHI-27 standard
-
Anti-PHI-27 antibody (rabbit)
-
¹²⁵I-labeled PHI-27
-
Assay buffer (e.g., phosphate buffer with BSA)
-
Second antibody (e.g., goat anti-rabbit IgG)
-
Polyethylene glycol (PEG) solution
-
Gamma counter
2. Sample Preparation (Plasma Extraction):
-
To 1 ml of plasma, add 2 ml of 96% ethanol.
-
Vortex and centrifuge at 2000 x g for 15 minutes at 4°C.
-
Decant the supernatant and evaporate to dryness under a stream of air.
-
Reconstitute the dried extract in 1 ml of assay buffer.
3. RIA Procedure:
-
Set up assay tubes in duplicate for standards, controls, and extracted samples.
-
Add 100 µl of standard or sample to the respective tubes.
-
Add 100 µl of diluted anti-PHI-27 antibody to all tubes except the non-specific binding (NSB) tubes.
-
Add 100 µl of assay buffer to the NSB tubes.
-
Vortex and incubate for 24 hours at 4°C.
-
Add 100 µl of ¹²⁵I-labeled PHI-27 (approximately 10,000 cpm) to all tubes.
-
Vortex and incubate for another 24 hours at 4°C.
-
Add 100 µl of diluted second antibody to all tubes except the total counts tube.
-
Vortex and incubate for 2 hours at 4°C.
-
Add 1 ml of PEG solution to precipitate the antibody-bound fraction.
-
Vortex and centrifuge at 2000 x g for 20 minutes at 4°C.
-
Decant the supernatant and count the radioactivity in the pellet using a gamma counter.
4. Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the PHI-27 standards.
-
Determine the concentration of PHI-27 in the samples by interpolating their percentage of bound radioactivity from the standard curve.
General Protocol for PHI-27 ELISA (Indirect Sandwich ELISA)
This is a general protocol that can be adapted and optimized for a specific PHI-27 ELISA.
1. Reagents and Materials:
-
High-binding 96-well microplate
-
Capture antibody (anti-PHI-27)
-
PHI-27 standard
-
Detection antibody (biotinylated anti-PHI-27)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay diluent (e.g., blocking buffer)
-
Plate reader
2. ELISA Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µl to each well. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µl of wash buffer per well.
-
Blocking: Add 200 µl of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times as described above.
-
Sample/Standard Incubation: Add 100 µl of standards and samples (diluted in assay diluent) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times.
-
Detection Antibody Incubation: Add 100 µl of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times.
-
Streptavidin-HRP Incubation: Add 100 µl of diluted Streptavidin-HRP to each well. Incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the plate 5 times.
-
Substrate Development: Add 100 µl of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µl of stop solution to each well.
-
Reading: Read the absorbance at 450 nm within 30 minutes.
General Workflow for PHI-27 Quantification by Mass Spectrometry (LC-MS/MS)
This workflow outlines the key steps for developing a quantitative LC-MS/MS method for PHI-27.
1. Sample Preparation:
-
Protein Precipitation: To remove larger proteins, precipitate with an organic solvent like acetonitrile.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to extract and concentrate PHI-27 from the sample matrix. This step also helps in desalting the sample.
-
Internal Standard Spiking: Add a stable isotope-labeled (SIL) PHI-27 internal standard to the sample at the beginning of the preparation to correct for matrix effects and variations in sample processing.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 reversed-phase column with a gradient of water and acetonitrile containing a small amount of formic acid to separate PHI-27 from other components.
-
Mass Spectrometry (MS): Employ a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Select specific precursor-to-product ion transitions for both native PHI-27 and the SIL internal standard to ensure specificity and sensitivity.
-
3. Data Analysis:
-
Quantification: Calculate the peak area ratio of the native PHI-27 to the SIL internal standard.
-
Calibration Curve: Generate a calibration curve using known concentrations of PHI-27 standard spiked into a surrogate matrix (e.g., stripped plasma).
-
Concentration Determination: Determine the concentration of PHI-27 in the samples by comparing their peak area ratios to the calibration curve.
Signaling Pathway and Experimental Workflow Diagrams
Proposed PHI-27 Signaling Pathway
PHI-27 belongs to the secretin/VIP/glucagon family of peptides, which typically signal through G protein-coupled receptors (GPCRs) to activate the adenylyl cyclase/cAMP pathway. The following diagram illustrates the proposed signaling cascade for PHI-27.
Caption: Proposed signaling pathway for PHI-27 via a G protein-coupled receptor.
Experimental Workflow for PHI-27 Quantification
The following diagram outlines a general workflow for quantifying endogenous PHI-27 from biological samples.
Caption: General workflow for the quantification of endogenous PHI-27.
Logical Relationship of Troubleshooting Common ELISA Issues
This diagram illustrates the logical flow for troubleshooting common problems encountered during an ELISA experiment.
Caption: Troubleshooting logic for common ELISA issues.
References
- 1. Frontiers | Secretin Regulates Excitatory GABAergic Neurotransmission to GnRH Neurons via Retrograde NO Signaling Pathway in Mice [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. Peptide PHI - Wikipedia [en.wikipedia.org]
- 4. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of PHI-27 in Biological Samples
Welcome to the technical support center for PHI-27 (Peptide Histidine Isoleucine) and its human analog, PHM-27. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this peptide in biological samples. Due to its peptidic nature, PHI-27 is highly susceptible to enzymatic degradation, which can significantly impact experimental results. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your samples.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with PHI-27.
Issue 1: Rapid Loss of PHI-27 Signal in Plasma/Serum Samples
Question: I am observing a significant or complete loss of my PHI-27 signal shortly after collecting blood samples. What could be the cause and how can I prevent this?
Answer: Rapid degradation of PHI-27 in plasma or serum is most likely due to enzymatic activity from endogenous proteases. PHI-27 is structurally similar to Vasoactive Intestinal Peptide (VIP), which has a very short half-life in circulation of about two minutes. The primary culprits are typically serine proteases and metalloproteases.
Recommended Solutions:
-
Use of Protease Inhibitor Cocktails: The most effective way to prevent degradation is to add a broad-spectrum protease inhibitor cocktail to your blood collection tubes before sample collection.
-
Immediate Cooling: Collect samples on ice and process them in a refrigerated centrifuge. Low temperatures slow down enzymatic activity.
-
Prompt Processing: Separate plasma or serum from blood cells as quickly as possible, ideally within 30 minutes of collection.
Quantitative Impact of Protease Inhibitors on Peptide Stability:
The following table summarizes the expected half-life of a typical peptide like PHI-27 in human plasma under different collection conditions at room temperature.
| Blood Collection Tube | Key Inhibitors Present | Expected Peptide Half-Life (t½) | Data Reference |
| Standard EDTA Tube | EDTA (chelates divalent cations) | ~6 hours | [1] |
| P700 Plasma Tube | DPP-IV Inhibitor, other proprietary inhibitors | > 96 hours | [1] |
| P800 Plasma Tube | DPP-IV Inhibitor, other proprietary inhibitors | > 96 hours | [1] |
Issue 2: Inconsistent PHI-27 Measurements Between Experiments
Question: My measured concentrations of PHI-27 are highly variable between different experimental days, even when using the same protocol. What could be causing this inconsistency?
Answer: Inconsistent measurements are often due to subtle variations in pre-analytical sample handling. The stability of peptides is highly sensitive to factors like time, temperature, and storage conditions.
Troubleshooting Checklist:
-
Standardize Collection Time: Ensure the time between blood collection and centrifugation is consistent for all samples.
-
Controlled Temperature: Always handle and process samples on ice or in a cold room.
-
Avoid Freeze-Thaw Cycles: Aliquot plasma/serum samples after the initial processing and before freezing. Use a fresh aliquot for each experiment to avoid repeated freezing and thawing, which can degrade peptides.
-
Consistent Storage: Store all samples at a constant -80°C for long-term storage.
Impact of Storage Conditions on Peptide Stability:
| Storage Condition | Recommendation | Rationale |
| Short-term (up to 5 days) | +4°C after reconstitution | Minimizes immediate degradation for daily use. |
| Long-term | -20°C or -80°C in aliquots | Prevents degradation over extended periods and avoids freeze-thaw damage. |
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes that degrade PHI-27?
Based on its homology to VIP and other related peptides, the primary enzymes responsible for PHI-27 degradation are believed to be:
-
Dipeptidyl Peptidase IV (DPP-IV): A serine protease that cleaves dipeptides from the N-terminus of peptides with a proline or alanine at the second position.[2][3]
-
Neprilysin (NEP): A neutral endopeptidase (a metalloprotease) that cleaves peptides at the amino side of hydrophobic residues.
-
Other Endopeptidases and Aminopeptidases: A complex mixture of other proteases present in biological fluids can also contribute to degradation.
Below is a diagram illustrating the potential enzymatic degradation pathway of PHI-27.
Q2: What is the recommended protocol for collecting blood samples for PHI-27 analysis?
To ensure the highest stability of PHI-27, a meticulous collection protocol is essential.
Detailed Experimental Protocol for Blood Collection:
-
Pre-cool Materials: Before starting, place your blood collection tubes (containing a protease inhibitor cocktail) and tube racks on ice.
-
Prepare Collection Tubes: For every 1 mL of blood to be collected, add the recommended amount of a broad-spectrum protease inhibitor cocktail. A common formulation includes inhibitors for serine proteases, cysteine proteases, and metalloproteases (e.g., AEBSF, aprotinin, E-64, leupeptin, and EDTA).
-
Blood Collection: Collect blood directly into the prepared, chilled tubes.
-
Gentle Inversion: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the protease inhibitors. Do not shake vigorously to avoid hemolysis.
-
Maintain Cold Chain: Keep the collected blood samples on ice at all times.
-
Centrifugation: Within 30 minutes of collection, centrifuge the samples at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma.
-
Aliquoting: Carefully aspirate the plasma supernatant, avoiding the buffy coat, and transfer it to pre-chilled, labeled polypropylene tubes. Aliquot the plasma into smaller volumes for single-use to prevent freeze-thaw cycles.
-
Storage: Immediately store the plasma aliquots at -80°C until analysis.
The following diagram outlines the recommended workflow for sample collection and processing.
Q3: Which commercially available protease inhibitor cocktails are suitable for PHI-27?
Several commercially available protease inhibitor cocktails are effective. Look for cocktails with broad specificity against serine, cysteine, and metalloproteases. When selecting a cocktail, ensure it contains an inhibitor for DPP-IV or general serine proteases, and a chelating agent like EDTA for metalloproteases.
Recommended Protease Inhibitor Cocktail Components:
| Inhibitor Class | Example Inhibitors | Target Proteases |
| Serine Proteases | AEBSF, Aprotinin, Pefabloc SC | Trypsin, Chymotrypsin, Plasmin, DPP-IV |
| Cysteine Proteases | E-64, Leupeptin | Papain, Cathepsins |
| Metalloproteases | EDTA, 1,10-Phenanthroline | Neprilysin and other zinc-metalloproteases |
| Aminopeptidases | Bestatin, Amastatin | Leucine aminopeptidase, Aminopeptidase B |
This technical support center provides a foundational guide to preventing the degradation of PHI-27 in biological samples. For further assistance or specific experimental design questions, please consult the relevant scientific literature or contact your reagent supplier.
References
selecting the appropriate solvent for PHI-27
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with PHI-27. The information is presented in a user-friendly question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is PHI-27?
A1: PHI-27, also known as Peptide Histidine Isoleucine, is a 27-amino acid peptide originally isolated from porcine intestine.[1] It is a member of the secretin/glucagon family of peptides and is known to stimulate the release of prolactin from the anterior pituitary gland.[2]
Q2: What is the amino acid sequence of porcine PHI-27?
A2: The amino acid sequence for porcine PHI-27 is: His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Arg-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Ile-NH2.[1]
Q3: How should I store PHI-27?
A3: Lyophilized PHI-27 should be stored at -20°C or -80°C for long-term stability. Once reconstituted in a solvent, it is recommended to make aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Stock solutions stored at -80°C can be stable for up to 6 months, while at -20°C, they should be used within a month.[3]
Troubleshooting Guide: Solvent Selection and Reconstitution
Q4: I am having trouble dissolving PHI-27. What is the recommended solvent?
A4: There is no single universal solvent for all peptides, as solubility is highly dependent on the amino acid sequence. For PHI-27, a systematic approach is recommended. Based on its amino acid composition, PHI-27 is a basic peptide, which suggests it will be more soluble in acidic solutions.
Q5: How can I predict the best solvent for PHI-27?
A5: You can predict the solubility of PHI-27 by analyzing its amino acid sequence.
-
Step 1: Determine the net charge.
-
Assign a value of +1 to each basic residue (Arginine - Arg, Lysine - Lys, Histidine - His) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Aspartic acid - Asp, Glutamic acid - Glu) and the C-terminus.
-
PHI-27 has 3 basic residues (1 Arg, 2 Lys) and 3 acidic residues (2 Asp, 1 Glu). The C-terminus is amidated, so it is neutral. This gives the peptide a net positive charge, making it a basic peptide.
-
-
Step 2: Choose a solvent based on the net charge.
-
For basic peptides like PHI-27, it is best to first try dissolving in sterile, distilled water.
-
If solubility is low in water, an acidic solution such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA) should be used.[4]
-
Q6: My PHI-27 still won't dissolve, even in an acidic buffer. What should I do?
A6: If PHI-27 remains insoluble, it may be due to the presence of hydrophobic amino acids.
-
Use of Organic Solvents: For peptides with significant hydrophobicity, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can be used to initially dissolve the peptide. Subsequently, the solution can be diluted to the desired concentration with an aqueous buffer. It is crucial to add the aqueous buffer slowly while vortexing to prevent precipitation.
-
Physical Dissolution Aids: To further aid dissolution, you can:
-
Sonicate: A brief sonication in an ultrasonic bath can help break up aggregates.
-
Gentle Warming: Warming the solution to around 37°C can increase solubility. Avoid excessive heat as it can degrade the peptide.
-
Summary of Solvent Selection for PHI-27
| Solvent | Predicted Solubility | Recommendation |
| Water (Sterile) | Moderate | Start with a small amount of sterile, distilled water. |
| Acidic Buffer (e.g., 10% Acetic Acid, 0.1% TFA) | Good | If insoluble in water, use an acidic buffer. This is the recommended approach for the basic PHI-27 peptide. |
| DMSO, DMF | High | Use a minimal amount to first dissolve the peptide if it is insoluble in aqueous solutions, then slowly dilute with your buffer. |
| Basic Buffer (e.g., Ammonium Bicarbonate) | Poor | Not recommended for the basic PHI-27 peptide. |
Experimental Protocols
Protocol for Determining PHI-27 Solubility
-
Aliquot a Small Amount: To avoid risking the entire stock, start with a small, accurately weighed aliquot of lyophilized PHI-27.
-
Initial Solvent Test (Water): Add a small volume of sterile, distilled water to the peptide. Vortex gently. Observe if the peptide dissolves completely.
-
Acidic Buffer Test: If the peptide does not dissolve in water, add a small volume of 10% acetic acid or 0.1% TFA. Vortex and observe.
-
Organic Solvent Test: If the peptide is still not in solution, take a fresh aliquot and add a minimal amount of DMSO (e.g., 10-20 µL). Gently vortex until the peptide is dissolved.
-
Dilution: Once dissolved in DMSO, slowly add your desired aqueous buffer to the solution while continuously vortexing to prevent precipitation.
-
Aids to Dissolution: If you observe any particulates, you can sonicate the vial for a few minutes or warm it to 37°C.
-
Final Observation: A fully dissolved peptide solution should be clear and free of any visible particles.
Signaling Pathway
PHI-27 is known to stimulate the release of prolactin. Prolactin then binds to its receptor on target cells, initiating a signaling cascade that often involves the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.
Caption: Simplified signaling pathway of PHI-27-stimulated prolactin release.
References
- 1. Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new member of the glucagon--secretin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the peptide PHI-27 on prolactin release in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Optimizing Incubation Times for PHI-27 (PACAP-27) Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for PHI-27 (PACAP-27) receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is PHI-27 and what is its receptor?
PHI-27, also known as PACAP-27, is a 27-amino acid neuropeptide. It is a form of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP).[1] PHI-27 binds with high affinity to the PAC1 receptor, a G-protein coupled receptor (GPCR).[2][3]
Q2: Why is optimizing incubation time crucial for my PHI-27 receptor binding assay?
Optimizing the incubation time is critical to ensure that the binding of PHI-27 to the PAC1 receptor has reached equilibrium. An insufficient incubation time can lead to an underestimation of binding affinity, while an overly long incubation period might result in ligand degradation or increased non-specific binding, ultimately affecting the accuracy and reproducibility of your results.
Q3: How do I determine the optimal incubation time for my assay?
The ideal method for determining the optimal incubation time is to perform a time-course experiment, also known as an association kinetics assay. This involves measuring the specific binding of a radiolabeled ligand at various time points until the binding reaches a plateau, which signifies that equilibrium has been achieved. A detailed protocol for this experiment is provided in the "Experimental Protocols" section below.
Q4: What are typical incubation times and temperatures for receptor binding assays?
While the optimal conditions should be determined empirically for each specific experimental setup, a general starting point for many receptor binding assays is a 60-minute incubation at 30°C or 37°C. However, factors such as the specific radioligand, receptor concentration, and buffer composition can influence the time required to reach equilibrium.
Q5: What could be the cause of high non-specific binding in my assay?
High non-specific binding can obscure the true specific binding signal. Common causes include:
-
Radioligand issues: The radiolabeled ligand may be of poor quality, degraded, or sticking to the assay plates or filters.
-
Suboptimal blocking agents: Inadequate blocking of non-target binding sites on the membrane preparation or assay plate.
-
Inappropriate assay conditions: Incubation time, temperature, or buffer composition may be promoting non-specific interactions.
-
Poor membrane quality: The membrane preparation may have a low density of the target receptor or contain contaminating proteins.
Q6: How can I reduce high non-specific binding?
To mitigate high non-specific binding, consider the following strategies:
-
Optimize blocking: Use appropriate blocking agents, such as bovine serum albumin (BSA), and ensure sufficient incubation time for the blocking step.
-
Adjust buffer composition: Modifying the ionic strength or including detergents like Tween-20 in the wash buffer can help reduce non-specific interactions.
-
Use appropriate labware: Employ low-protein-binding plates and tubes to minimize ligand adhesion to surfaces.
-
Thorough washing: Increase the number of wash steps and ensure that the filters do not dry out between washes.
Data Presentation
Table 1: General Parameters for Receptor Binding Assays
| Parameter | Typical Range/Condition | Considerations for PHI-27 (PACAP-27) Assays |
| Incubation Temperature | 25°C - 37°C | Start with 30°C or 37°C and optimize based on ligand stability and binding kinetics. |
| Incubation Time | 30 - 120 minutes | Must be determined empirically through a time-course experiment to ensure equilibrium is reached. |
| pH | 7.2 - 7.6 | Maintain a physiological pH to ensure optimal receptor and ligand integrity. |
| Radioligand | [¹²⁵I]-PACAP27 | A commonly used radioligand for PAC1 receptor binding assays.[2] |
| Membrane Concentration | 10 - 100 µg protein/well | Should be optimized to ensure that the total radioligand bound is less than 10% of the total added. |
| Non-specific Binding Control | High concentration of unlabeled PACAP-38 or PACAP-27 | Used to saturate the specific binding sites. |
Experimental Protocols
Protocol 1: Association Kinetics Assay to Determine Optimal Incubation Time
This protocol outlines the steps to determine the optimal incubation time for a PHI-27 (PACAP-27) receptor binding assay using a radiolabeled ligand such as [¹²⁵I]-PACAP27.
1. Reagent Preparation:
- Binding Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl with MgCl₂, BSA, and protease inhibitors).
- Radioligand Solution: Dilute the radiolabeled PHI-27 (e.g., [¹²⁵I]-PACAP27) in binding buffer to a concentration at or below its dissociation constant (Kd).
- Unlabeled Competitor: Prepare a high concentration of unlabeled PHI-27 or PACAP-38 in binding buffer for determining non-specific binding.
- Membrane Preparation: Thaw the membrane preparation containing the PAC1 receptor on ice and resuspend it in ice-cold binding buffer to the desired concentration.
2. Assay Setup:
- Prepare two sets of tubes or wells: one for "Total Binding" and one for "Non-Specific Binding" (NSB).
- To the NSB tubes/wells, add the unlabeled competitor.
- To the Total Binding tubes/wells, add an equal volume of binding buffer.
- Add the membrane preparation to all tubes/wells.
3. Incubation:
- Initiate the binding reaction by adding the radioligand solution to all tubes/wells.
- Incubate the reactions at the chosen temperature (e.g., 30°C).
- At various time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), terminate the reaction.
4. Termination and Washing:
- Rapidly filter the contents of each tube/well through a glass fiber filter mat using a cell harvester.
- Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
5. Quantification:
- Allow the filters to dry completely.
- Measure the radioactivity retained on each filter using a scintillation counter.
6. Data Analysis:
- Calculate the specific binding at each time point: Specific Binding = Total Binding - Non-Specific Binding .
- Plot the specific binding (in counts per minute or fmol/mg protein) against time.
- The optimal incubation time is the point at which the specific binding reaches a stable plateau.
Mandatory Visualization
Caption: Workflow for determining optimal incubation time.
Caption: Simplified PHI-27 (PACAP-27) signaling cascade.
References
dealing with batch-to-batch variability of synthetic PHI-27
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Peptide Histidine Isoleucine (PHI-27). The following information is intended to help address potential issues arising from the inherent batch-to-batch variability of synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is synthetic PHI-27 and what is its primary biological activity?
A1: Synthetic PHI-27 is a 27-amino acid peptide that is structurally homologous to vasoactive intestinal peptide (VIP) and a member of the secretin/glucagon hormone family. Its primary biological activity is the stimulation of prolactin (PRL) release from the anterior pituitary gland.[1][2] Due to this activity, it is crucial to ensure the consistency of the peptide's biological potency between different batches.
Q2: What are the common causes of batch-to-batch variability in synthetic PHI-27?
A2: Batch-to-batch variability is an inherent challenge in synthetic peptide production. The primary sources of this variability include:
-
Raw Materials: Differences in the purity and quality of the amino acids and reagents used in synthesis.
-
Synthesis Process: Incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS) can lead to the formation of deletion or truncated peptide sequences.[3]
-
Purification: Variations in the efficiency of purification techniques, such as High-Performance Liquid Chromatography (HPLC), can result in differing levels of process-related impurities.
-
Lyophilization and Handling: The lyophilization (freeze-drying) process can affect the final water content and stability of the peptide. Inconsistent handling and storage can also contribute to degradation.[4]
Q3: What are the critical quality attributes (CQAs) to consider when evaluating a new batch of synthetic PHI-27?
A3: To ensure reproducible experimental results, the following CQAs should be carefully assessed for each new batch of PHI-27:
-
Identity: Confirmation of the correct amino acid sequence and molecular weight.
-
Purity: The percentage of the full-length, correct PHI-27 peptide relative to impurities.
-
Peptide Content (Net Peptide Content): The actual percentage of peptide by weight in the lyophilized powder, which also contains counter-ions (e.g., TFA) and water.[4]
-
Biological Activity (Potency): The functional activity of the peptide, which for PHI-27 is its ability to stimulate prolactin release.
Q4: What is the recommended purity level for synthetic PHI-27 for in vitro and in vivo studies?
A4: The required purity level depends on the specific application. For most research-grade applications, a purity of >95% is recommended to ensure that observed biological effects are attributable to the target peptide. For sensitive in vivo studies, a purity of >98% is often preferred.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in our prolactin release assay.
This is a common issue that can often be traced back to variations in the purity or content of the synthetic PHI-27 batch.
Troubleshooting Workflow
References
interpreting unexpected results in PHI-27 functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PHI-27 in functional assays. The information is tailored for scientists and drug development professionals to help interpret unexpected results and refine experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What is PHI-27 and what is its expected biological activity?
Peptide Histidine Isoleucine (PHI-27) is a 27-amino acid peptide that shares structural similarities with Vasoactive Intestinal Peptide (VIP) and secretin.[1] It is primarily known to stimulate the release of prolactin from anterior pituitary cells.[1][2] Functional assays typically measure this secretagogue activity.
Q2: Which signaling pathway is activated by PHI-27?
PHI-27 acts through a G protein-coupled receptor (GPCR), likely from the VIP/PACAP receptor family (VPAC1, VPAC2, or PAC1). These receptors are primarily coupled to the Gαs protein, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[3][4] Some of these receptors can also couple to Gαq, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca2+]i). Therefore, the expected downstream effects of PHI-27 stimulation are an increase in cAMP and potentially an increase in intracellular calcium, leading to hormone secretion.
Q3: What are the typical readouts for a PHI-27 functional assay?
The most common primary readout is the quantification of prolactin released from cultured pituitary cells. Secondary messenger assays, such as measuring intracellular cAMP accumulation or calcium mobilization, are also key functional assays to characterize the receptor activation.
Troubleshooting Unexpected Results
Unexpected results in PHI-27 functional assays can manifest as a complete lack of response, a diminished response, or high variability between experiments. The following sections provide guidance on interpreting such outcomes.
Scenario 1: No or Low Potency/Efficacy of PHI-27
If PHI-27 fails to elicit the expected biological response (e.g., no prolactin release or no change in second messengers), consider the following possibilities:
-
Peptide Integrity and Handling:
-
Solubility: Ensure the PHI-27 peptide is fully dissolved. Peptides with hydrophobic residues can be challenging to dissolve. Refer to the manufacturer's instructions for the recommended solvent.
-
Storage and Stability: Improper storage can lead to peptide degradation. Lyophilized peptides should be stored at -20°C or lower. Avoid repeated freeze-thaw cycles of stock solutions.
-
Purity and Counter-ions: The purity of the peptide can affect its activity. The presence of counter-ions, such as trifluoroacetic acid (TFA), from the synthesis process can sometimes interfere with cellular assays.
-
-
Cellular System:
-
Receptor Expression: The target cells must express the appropriate receptor for PHI-27. Verify receptor expression levels using techniques like qPCR or western blotting.
-
Cell Health: Ensure the cells are healthy and viable. Poor cell health can lead to a general lack of responsiveness.
-
Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling efficiency can change with prolonged culturing.
-
-
Assay Conditions:
-
Incorrect Dosing: The concentration of PHI-27 may be too low. A full dose-response curve should be performed to determine the optimal concentration range.
-
Assay Interference: Components of the assay medium could be interfering with the peptide or the cells.
-
Scenario 2: High Variability in Results
High variability between replicate wells or experiments can be caused by:
-
Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of the assay plate.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the peptide or other reagents can lead to significant variability.
-
Edge Effects: In multi-well plates, wells on the edge can be prone to evaporation, leading to changes in reagent concentrations. Using a humidified incubator and avoiding the outer wells can mitigate this.
-
Assay Timing: Ensure that incubation times are consistent across all samples.
Data Presentation: Expected vs. Unexpected Results
The following tables summarize quantitative data for common PHI-27 functional assays, providing a baseline for expected results and examples of unexpected outcomes.
Table 1: Prolactin Release Assay
| Parameter | Expected Result | Potential Unexpected Result | Possible Causes of Unexpected Result |
| Basal Prolactin Release | Low, stable baseline | High or variable baseline | Cell stress, contamination, or issues with the prolactin detection assay. |
| PHI-27 EC50 | ~10⁻⁸ M - 10⁻⁷ M | > 10⁻⁶ M or no response | Peptide degradation, low receptor expression, or assay interference. |
| Maximal Prolactin Release | Significant increase over basal (e.g., 2-5 fold) | No significant increase or a very small increase | Poor cell health, receptor desensitization, or peptide inactivity. |
| Assay Readout | Clear dose-dependent increase in prolactin | "Hook effect" - lower signal at very high concentrations | Saturation of antibodies in the immunoassay. Diluting the sample can resolve this. |
Table 2: Intracellular cAMP Assay
| Parameter | Expected Result | Potential Unexpected Result | Possible Causes of Unexpected Result |
| Basal cAMP Level | Low, stable baseline | High or fluctuating baseline | Cell stress, presence of other stimulants, or issues with the cAMP detection kit. |
| PHI-27 EC50 | In the nanomolar range | Micromolar or no response | Peptide inactivity, low receptor-Gαs coupling efficiency. |
| Maximal cAMP Accumulation | Robust increase over basal (e.g., >5-fold) | Minimal or no increase | Receptor desensitization, presence of phosphodiesterase (PDE) activity (consider using a PDE inhibitor like IBMX). |
Table 3: Intracellular Calcium ([Ca²⁺]i) Mobilization Assay
| Parameter | Expected Result | Potential Unexpected Result | Possible Causes of Unexpected Result |
| Basal [Ca²⁺]i | Stable, low intracellular calcium level | High or unstable baseline | Cell stress, dye loading issues, or leaky cell membranes. |
| PHI-27 Response | A transient increase in [Ca²⁺]i upon stimulation | No increase or a very weak, slow response | Receptor does not couple to Gαq in the chosen cell type, or intracellular calcium stores are depleted. |
| Response Kinetics | Rapid peak followed by a return to baseline | A sustained high calcium level | Cellular toxicity or disruption of calcium homeostasis. |
Experimental Protocols
Protocol 1: In Vitro Prolactin Release Assay
-
Cell Culture: Culture rat pituitary cells (e.g., primary culture or a cell line like GH3) in appropriate medium until they reach ~80% confluency.
-
Cell Seeding: Seed the cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Wash and Starve: The next day, gently wash the cells twice with serum-free medium. Then, incubate the cells in serum-free medium for 2-4 hours to establish a basal level of hormone release.
-
PHI-27 Stimulation: Prepare serial dilutions of PHI-27 in serum-free medium. Remove the starvation medium and add the PHI-27 dilutions to the cells. Include a vehicle control (medium without PHI-27).
-
Incubation: Incubate the cells with PHI-27 for a defined period (e.g., 30 minutes to 4 hours) at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Prolactin Quantification: Measure the concentration of prolactin in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Plot the prolactin concentration against the log of the PHI-27 concentration to generate a dose-response curve and determine the EC50.
Protocol 2: Intracellular cAMP Accumulation Assay
-
Cell Culture and Seeding: Culture cells expressing the PHI-27 receptor (e.g., transfected HEK293 or CHO cells) and seed them into a 96-well plate.
-
Pre-incubation with PDE Inhibitor: Wash the cells with assay buffer and then pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 10-20 minutes to prevent cAMP degradation.
-
PHI-27 Stimulation: Add serial dilutions of PHI-27 to the wells and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the log of the PHI-27 concentration to calculate the EC50.
Mandatory Visualizations
References
- 1. Prolactin-releasing activity of porcine intestinal peptide (PHI-27) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the peptide PHI-27 on prolactin release in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Technical Support Center: Enhancing Signal-to-Noise Ratio in PHI-27 Detection
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (S/N) and why is it important in PHI-27 detection?
The signal-to-noise ratio is a crucial metric that compares the level of the desired signal from PHI-27 to the level of background noise.[1][2] A higher S/N ratio indicates a more sensitive and reliable assay, enabling the detection of small quantities of PHI-27 with greater confidence. Conversely, a low S/N ratio can obscure true signals, leading to inaccurate quantification and interpretation of results.
Q2: What are the primary sources of high background noise in PHI-27 detection assays?
High background noise can stem from several factors:
-
Non-specific binding: This is a major contributor where antibodies bind to unintended proteins or the surface of the assay plate. This can be caused by interactions with Fc receptors or similar epitopes on other proteins.
-
Autofluorescence: In fluorescence-based assays, endogenous fluorescence from cellular components or media can increase background noise.
-
Suboptimal antibody concentrations: Using primary or secondary antibodies at concentrations that are too high can lead to increased non-specific binding and background.
-
Insufficient blocking: Incomplete blocking of the assay surface leaves unoccupied sites where antibodies can non-specifically adhere.
-
Inadequate washing: Failure to remove unbound antibodies and other reagents through proper washing steps results in higher background.
Q3: How can I minimize non-specific binding in my PHI-27 immunoassay?
To reduce non-specific binding, consider the following strategies:
-
Optimize Blocking Buffers: Use an effective blocking agent to saturate unoccupied binding sites on the assay surface. Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk. For phospho-protein detection, BSA is generally preferred over milk.
-
Antibody Dilution: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong specific signal with minimal background.
-
Use of Detergents: Including a mild detergent like Tween 20 in your wash buffers can help reduce non-specific interactions.
-
High-Quality Reagents: Ensure the use of high-purity and validated antibodies and reagents to minimize cross-reactivity.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during PHI-27 detection experiments.
Issue 1: High Background Signal
A high background signal can mask the specific signal from PHI-27, leading to a poor S/N ratio.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., from 3% to 5% BSA or non-fat milk) or extend the blocking incubation time. Alternatively, try a different blocking agent. | Reduced non-specific binding of antibodies to the assay surface, resulting in a lower background. |
| Antibody Concentration Too High | Perform a titration of both the primary and secondary antibodies to find the lowest concentration that still provides a strong specific signal. | A decrease in non-specific binding and overall background signal. |
| Inadequate Washing | Increase the number of wash cycles and/or the volume of wash buffer. Ensure thorough removal of all residual liquid after each wash. | More effective removal of unbound antibodies and other reagents, leading to a cleaner background. |
| Cross-reactivity of Secondary Antibody | Ensure the secondary antibody is specific to the primary antibody's host species. Use pre-adsorbed secondary antibodies to minimize cross-reactivity. | Reduced off-target binding of the secondary antibody. |
| Contaminated Reagents or Buffers | Prepare fresh buffers and reagents using high-purity water and components. Filter buffers to remove any particulate matter. | Elimination of contaminants that may contribute to background signal. |
Issue 2: Weak or No Signal
A weak or absent signal for PHI-27 can be equally problematic, making detection and quantification impossible.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Primary Antibody Concentration | The concentration of the primary antibody may be too low. Perform a titration to determine the optimal concentration. | An increase in the specific signal as more PHI-27 is bound by the primary antibody. |
| Inactive Antibody | Verify the storage conditions and expiration date of the antibody. Test the antibody on a positive control to confirm its activity. | Confirmation of antibody functionality and a restored signal if a new, active antibody is used. |
| Inefficient Enzyme-Substrate Reaction (for enzyme-linked assays) | Ensure the substrate has not expired and has been stored correctly. Optimize the incubation time for the substrate to allow for sufficient signal development. | Enhanced signal generation from the enzyme-substrate reaction. |
| Photobleaching (for fluorescence-based assays) | Minimize the exposure of fluorophores to light during incubation and imaging steps. Use an anti-fade mounting medium if applicable. | Preservation of the fluorescent signal, leading to a stronger and more stable reading. |
| Low Abundance of PHI-27 | Consider using a signal amplification strategy, such as using a biotinylated secondary antibody followed by streptavidin-HRP, or employing a more sensitive detection substrate. | An amplified signal that allows for the detection of low levels of PHI-27. |
Experimental Protocols
Protocol 1: Optimizing Antibody Concentration using Dot Blot
This protocol provides a rapid method to determine the optimal dilution for your primary and secondary antibodies, which is more time and resource-efficient than running multiple full assays.
Materials:
-
PHI-27 protein standard
-
Nitrocellulose or PVDF membrane
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against PHI-27
-
Secondary antibody (enzyme or fluorophore-conjugated)
-
Wash buffer (e.g., TBST: TBS with 0.1% Tween 20)
-
Detection substrate (chemiluminescent or fluorescent)
Procedure:
-
Prepare Protein Dilutions: Prepare a series of dilutions of the PHI-27 protein standard in PBS.
-
Spot onto Membrane: Cut the membrane into small strips. On each strip, spot 1-2 µL of each protein dilution. Allow the spots to dry completely.
-
Blocking: Block the membranes in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Prepare a range of dilutions for your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000). Incubate each membrane strip in a different primary antibody dilution for 1 hour at room temperature.
-
Washing: Wash the membranes three times for 5 minutes each with wash buffer.
-
Secondary Antibody Incubation: Prepare a range of dilutions for your secondary antibody. Incubate the membranes in the secondary antibody dilutions for 1 hour at room temperature.
-
Final Washes: Repeat the washing step as in step 5.
-
Signal Detection: Add the detection substrate according to the manufacturer's instructions and image the membrane.
-
Analysis: The optimal antibody concentrations will be those that provide a strong signal on the protein spots with the lowest background on the rest of the membrane.
Protocol 2: Standard ELISA Protocol with Enhanced Washing
This protocol outlines a standard sandwich ELISA procedure with an emphasis on rigorous washing steps to minimize background.
Materials:
-
Capture antibody-coated 96-well plate
-
PHI-27 standards and samples
-
Assay diluent
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Prepare Reagents: Reconstitute and dilute all reagents as per the manufacturer's instructions.
-
Add Standards and Samples: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells. Wash each well four times with 300 µL of wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
-
Add Detection Antibody: Add 100 µL of the diluted detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 3.
-
Add Streptavidin-HRP: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as described in step 3, but increase to five washes.
-
Develop Signal: Add 100 µL of TMB substrate to each well. Incubate for 15-20 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Read the absorbance at 450 nm within 30 minutes of stopping the reaction.
Visualizations
Caption: Troubleshooting workflow for high background signals.
Caption: Key optimization points in an immunoassay workflow.
References
quality control measures for PHI-27 research reagents
PHI-27 Research Reagents: Technical Support Center
Welcome to the technical support center for PHI-27 research reagents. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing PHI-27 effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quality control measures to ensure the integrity and reproducibility of your research.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the handling and use of PHI-27 reagents.
FAQs
-
Q1: What is PHI-27 and what is its mechanism of action?
-
A: PHI-27 is a selective small molecule inhibitor of the Kinase of Proliferation and Invasion (KPI) signaling pathway. It is designed for in-vitro and in-vivo research applications to study the effects of KPI inhibition on cellular processes such as proliferation, migration, and apoptosis.
-
-
Q2: How should I properly store and handle PHI-27?
-
A: Proper storage and handling are crucial to maintain the quality of your reagents.[1][2][3][4] Upon receipt, store PHI-27 at -20°C for long-term use. For frequent use, a stock solution can be prepared and stored at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles by aliquoting the reagent into single-use volumes. Always refer to the datasheet provided with the specific lot of your reagent for detailed instructions.
-
-
Q3: My PHI-27 reagent does not seem to be active. What are the possible causes?
-
A: Several factors could contribute to a lack of activity. First, verify that the reagent was stored correctly and that the expiration date has not passed. Improper storage, such as exposure to light or fluctuating temperatures, can degrade the compound. Second, ensure that the correct solvent was used to reconstitute the reagent and that it was fully dissolved. Finally, confirm the experimental setup, including cell line responsiveness and reagent concentration.
-
-
Q4: I am observing high background noise in my assay. What can I do to reduce it?
-
A: High background noise can obscure results and is a common issue in colorimetric and other assays. Ensure that all reagents are prepared fresh and that expired or improperly stored reagents are not used. Additionally, non-specific reactions or contamination can lead to unwanted background absorbance. Consider optimizing washing steps in your protocol and using appropriate blocking buffers.
-
-
Q5: How can I be sure of the quality and purity of the PHI-27 I receive?
-
A: High-quality reagents are essential for reliable and reproducible results. We perform rigorous quality control tests on each batch of PHI-27. These tests include assessments of purity, identity, and activity. You can request the Certificate of Analysis for your specific lot, which details the results of these quality control measures.
-
Troubleshooting Common Problems
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Variability in reagent preparation or handling. | Standardize protocols for reagent reconstitution and dilution. Ensure consistent incubation times and temperatures. |
| Cell passage number and confluency differences. | Use cells within a consistent passage number range and seed at a uniform density for all experiments. | |
| Low or no target inhibition | Incorrect reagent concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. |
| Degraded reagent. | Check the expiration date and storage conditions. Use a fresh aliquot of the reagent. | |
| Cell toxicity or off-target effects | Reagent concentration is too high. | Lower the concentration of PHI-27 used in the experiment. Perform a cell viability assay to determine the cytotoxic concentration. |
| Contamination of the reagent or cell culture. | Ensure aseptic techniques are used. Test for microbial contamination in reagents and cell cultures. |
Experimental Protocols
Below are detailed methodologies for key experiments involving PHI-27.
1. Western Blotting for KPI Pathway Inhibition
This protocol describes the detection of phosphorylated KPI (p-KPI) and total KPI as a measure of PHI-27 activity.
-
Cell Lysis:
-
Treat cells with the desired concentration of PHI-27 or vehicle control for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-KPI and total KPI overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2. Cell Viability Assay (MTT)
This protocol assesses the effect of PHI-27 on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of PHI-27 and a vehicle control for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Quantitative Data Summary
Recommended Starting Concentrations for In-Vitro Assays
| Assay Type | Cell Line | Recommended Concentration Range | Incubation Time |
| Western Blotting | Cancer Cell Line A | 1 µM - 20 µM | 2 - 24 hours |
| Cell Viability (MTT) | Cancer Cell Line B | 0.1 µM - 50 µM | 24 - 72 hours |
| Cell Migration Assay | Endothelial Cell Line | 0.5 µM - 10 µM | 12 - 48 hours |
PHI-27 Quality Control Specifications
| Parameter | Method | Specification |
| Purity | HPLC | ≥ 98% |
| Identity | Mass Spectrometry | Conforms to structure |
| Appearance | Visual | White to off-white solid |
| Solubility | DMSO | ≥ 50 mg/mL |
Visualizations
Diagram 1: PHI-27 Experimental Workflow
Caption: A general workflow for in-vitro experiments using PHI-27.
Diagram 2: KPI Signaling Pathway Inhibition by PHI-27
Caption: PHI-27 inhibits the KPI signaling pathway.
Diagram 3: Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
References
- 1. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 2. Proper Reagent Storage and Handling | Updated 2025 [stressmarq.com]
- 3. Sample and Reagent Storage and Stability [scioninstruments.com]
- 4. shahandassociates.co.in [shahandassociates.co.in]
Validation & Comparative
A Comparative Guide to PHI-27 and VIP Effects on Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the smooth muscle relaxant effects of Peptide Histidine Isoleucine (PHI-27) and Vasoactive Intestinal Peptide (VIP). Both peptides are members of the secretin/glucagon superfamily and play significant roles in various physiological processes, including the regulation of smooth muscle tone. This document summarizes key experimental data, details common experimental protocols, and illustrates the signaling pathways involved.
Introduction to PHI-27 and VIP
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid peptide with a wide range of biological activities, including the potent relaxation of smooth muscle in the gastrointestinal, vascular, and respiratory systems.[1] Peptide Histidine Isoleucine (PHI-27) is a 27-amino acid peptide that shares structural homology with VIP. In humans, the equivalent peptide is Peptide Histidine Methionine (PHM-27), which differs by only two amino acids from porcine PHI-27.[2] Both VIP and PHI/PHM are derived from the same precursor protein, prepro-VIP, suggesting a coordinated physiological role.[2]
Comparative Efficacy and Potency
The relative potency of PHI-27 and VIP in inducing smooth muscle relaxation can vary depending on the tissue type and species. While some studies indicate equipotency, others suggest that VIP is generally the more potent of the two.
| Tissue | Species | Parameter | PHI-27/PHM Value | VIP Value | Reference |
| Uterine Smooth Muscle | Rabbit | ID50 | 3 x 10⁻⁸ mol/l | 3 x 10⁻⁸ mol/l | [2] |
| Intracervical Arteries | Human | Maximal Relaxation | ~79.6% at 10⁻⁶ M | ~73.2% at 10⁻⁶ M | |
| Gastric Antrum | Human | ED50 | Not Available | 0.53 ± 0.17 nmol L⁻¹ | [3] |
| Gastric Fundus | Human | ED50 | Not Available | 3.4 ± 1.4 nmol L⁻¹ |
Key Observations:
-
In the rabbit uterus, PHI and VIP demonstrate superimposable dose-response curves, indicating they are equipotent in this tissue.
-
A study on human intracervical arteries showed that PHM and VIP induce similar, concentration-dependent relaxation .
-
General reviews often state that PHM/PHI are less potent than VIP, suggesting that the equipotency observed in specific tissues may not be universal.
Signaling Pathways
Both PHI-27 and VIP mediate their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of smooth muscle cells. The primary receptors involved are the VPAC1 and VPAC2 receptors.
The binding of either peptide to its receptor, predominantly the VPAC2 receptor in smooth muscle, activates the Gs alpha subunit of the G protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then activate Protein Kinase A (PKA). PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately, smooth muscle relaxation. In some tissues, a cGMP-dependent pathway may also be involved.
Experimental Protocols
The following is a generalized protocol for an in vitro smooth muscle relaxation assay using an organ bath, a standard method to compare the effects of vasoactive substances like PHI-27 and VIP.
1. Tissue Preparation:
- Euthanize the experimental animal (e.g., rabbit, guinea pig) in accordance with institutional guidelines.
- Dissect the desired smooth muscle tissue (e.g., aortic rings, tracheal strips, intestinal segments) and place it in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
- Carefully clean the tissue of adherent connective and fatty tissues.
- Cut the tissue into strips or rings of appropriate dimensions (e.g., 2-4 mm wide).
2. Mounting and Equilibration:
- Mount the tissue strips in an organ bath containing warmed (37°C) and continuously aerated (95% O₂ / 5% CO₂) PSS.
- Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
- Apply an optimal resting tension (e.g., 1-2 grams, determined empirically for each tissue type) and allow the tissue to equilibrate for at least 60-90 minutes. Wash the tissue with fresh PSS every 15-20 minutes during equilibration.
3. Viability Check and Pre-contraction:
- After equilibration, test the viability of the tissue by inducing a contraction with a high potassium solution (e.g., 80 mM KCl) or a standard agonist (e.g., phenylephrine, histamine).
- Wash the tissue to return to baseline tension.
- Induce a submaximal, stable contraction with an appropriate agonist (e.g., noradrenaline, carbachol, endothelin-1). This pre-contraction is necessary to observe relaxation responses.
4. Cumulative Concentration-Response Curve:
- Once a stable contractile plateau is reached, add PHI-27 or VIP to the organ bath in a cumulative manner, with stepwise increases in concentration (e.g., from 10⁻¹⁰ M to 10⁻⁶ M).
- Allow the tissue to reach a stable response at each concentration before adding the next.
- Record the relaxation at each concentration as a percentage of the pre-induced contraction.
5. Data Analysis:
- Plot the concentration-response curves for PHI-27 and VIP.
- Calculate the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) and the maximal relaxation (Emax) for each peptide to compare their potency and efficacy.
A[label="Tissue Dissection\nand Preparation"];
B[label="Mounting in\nOrgan Bath"];
C [label="Equilibration\n(60-90 min)"];
D [label="Viability Check\n(e.g., KCl)"];
E [label="Pre-contraction with\nAgonist"];
F [label="Cumulative Addition of\nPHI-27 or VIP"];
G [label="Data Recording\n(Force Transducer)"];
H [label="Data Analysis\n(EC50/IC50, Emax)"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
}
Conclusion
Both PHI-27 and VIP are effective relaxants of smooth muscle, acting through a common signaling pathway involving VPAC receptors and cAMP. While they can be equipotent in certain tissues like the rabbit uterus, evidence suggests that VIP may be the more potent relaxant in other contexts. The choice of which peptide to investigate for therapeutic purposes may depend on the target tissue and the desired potency. Further research with direct comparative studies across a wider range of smooth muscle types is necessary to fully elucidate the relative physiological and pharmacological roles of these two closely related peptides.
References
- 1. Role of thin-filament regulatory proteins in relaxation of colonic smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptides PHI and VIP: comparison between vascular and nonvascular smooth muscle effect in rabbit uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasoactive intestinal peptide receptor subtypes and signalling pathways involved in relaxation of human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PHI-27 and Secretin on Insulin Release: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the insulinotropic effects of Peptide Histidine Isoleucine (PHI-27) and secretin, two structurally related peptides belonging to the glucagon-secretin superfamily. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for diabetes and metabolic disorders.
Executive Summary
Both PHI-27 and secretin have been shown to influence insulin secretion from pancreatic beta-cells. While secretin's role as a modest insulin secretagogue, particularly in the presence of glucose, is well-documented, the effects of PHI-27 are less extensively characterized. This guide synthesizes available experimental data to draw a comparative picture of their potencies, mechanisms of action, and experimental validation protocols. The evidence suggests that both peptides likely exert their effects through G-protein coupled receptors and the cyclic AMP (cAMP) signaling pathway, common to the secretin-glucagon family. However, direct comparative studies with quantitative data are limited, necessitating a careful interpretation of their relative insulinotropic potential.
Data Presentation: Quantitative Effects on Insulin Release
The following table summarizes the available quantitative and qualitative data on the effects of PHI-27 and secretin on insulin secretion from various experimental models. It is important to note that the data are derived from separate studies with differing experimental conditions.
| Peptide | Experimental Model | Glucose Concentration | PHI-27/Secretin Concentration | Observed Effect on Insulin Release | Citation |
| PHI-27 | Isolated perfused rat pancreas | 4.4 and 6.7 mmol/liter | 1 nmol/liter | Stimulated insulin release. | [1] |
| Isolated perfused rat pancreas | 16.7 mmol/liter | 1 nmol/liter | Increased insulin secretion. | [1] | |
| Isolated perfused rat pancreas | In the presence of arginine | 10 nmol/liter | Potentiated insulin secretion. | [1] | |
| Secretin | Normal human subjects | Pre-treatment before 5g glucose pulse | 15 U pulse with a 3 U/min infusion for 25 min | 56 +/- 21% increase in the acute insulin response to glucose. | [2] |
| Fasting normal human subjects | During glucose infusion | High dose (30 times physiological) | Highly significant augmentation of insulin release. | [3] | |
| Anesthetized dogs | - | - | Striking increase in insulin concentration in pancreaticoduodenal venous plasma. |
Signaling Pathways
Both PHI-27 and secretin are believed to mediate their effects on pancreatic beta-cells through the activation of G-protein coupled receptors (GPCRs), leading to a rise in intracellular cyclic AMP (cAMP) levels. This subsequently activates Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2), which potentiate the exocytosis of insulin-containing granules.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of peptides like PHI-27 and secretin on insulin release.
Static Insulin Secretion Assay from Isolated Islets
This assay measures the total amount of insulin released from isolated pancreatic islets over a fixed period in response to various stimuli.
1. Islet Isolation and Culture:
-
Pancreatic islets are isolated from a suitable animal model (e.g., mouse, rat) by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Isolated islets are cultured overnight in a sterile, nutrient-rich medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics to allow for recovery.
2. Pre-incubation:
-
On the day of the experiment, batches of size-matched islets (e.g., 10 islets per well) are hand-picked and washed.
-
Islets are pre-incubated in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 30-60 minutes) at 37°C to establish a basal insulin secretion rate.
3. Incubation with Test Substances:
-
The pre-incubation buffer is replaced with fresh KRB buffer containing:
-
Basal (low) glucose.
-
Stimulatory (high) glucose (e.g., 16.7 mM).
-
Stimulatory glucose plus the test peptide (PHI-27 or secretin) at various concentrations.
-
Basal glucose plus the test peptide.
-
-
Islets are incubated for a fixed period (e.g., 60 minutes) at 37°C.
4. Sample Collection and Analysis:
-
At the end of the incubation, the supernatant (containing secreted insulin) is collected from each well.
-
The islets are lysed to determine the total insulin content.
-
The concentration of insulin in the supernatant and the islet lysate is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Insulin secretion is typically expressed as a percentage of total insulin content or as fold-change over basal secretion.
Dynamic Insulin Perifusion Assay
This method allows for the real-time measurement of insulin secretion from islets in response to changing concentrations of secretagogues, providing a more physiological assessment of beta-cell function.
1. Islet Preparation and Loading:
-
Isolated and cultured islets are loaded into perifusion chambers containing a supportive matrix (e.g., Bio-Gel beads).
2. Perifusion System Setup:
-
The chambers are connected to a perifusion system that delivers a continuous flow of buffer (e.g., KRB) at a constant rate and temperature (37°C).
-
The system allows for the automated switching between different buffer reservoirs containing various concentrations of glucose and test peptides.
3. Equilibration and Stimulation:
-
Islets are first perifused with a low glucose buffer to establish a stable basal insulin secretion rate.
-
The perifusate is then switched to a high glucose buffer, followed by buffers containing the test peptides (PHI-27 or secretin) in the presence of either low or high glucose. The duration of each stimulation is precisely controlled.
4. Fraction Collection and Analysis:
-
The effluent from the perifusion chambers is collected into a fraction collector at regular intervals (e.g., every 1-2 minutes).
-
The insulin concentration in each fraction is determined by ELISA or RIA.
-
The results are plotted as insulin secretion rate over time, allowing for the characterization of the dynamics of insulin release, including first and second phases of secretion.
Conclusion
PHI-27 and secretin both demonstrate the ability to stimulate insulin secretion, likely through a common cAMP-dependent signaling pathway. Secretin appears to primarily augment glucose-stimulated insulin secretion. The available data for PHI-27 also suggests a glucose-dependent insulinotropic effect. However, a definitive comparative analysis of their potency and efficacy is hampered by the lack of direct head-to-head studies. Future research employing standardized in vitro and in vivo models, such as those detailed in this guide, is crucial to fully elucidate the relative therapeutic potential of PHI-27 and secretin in the context of diabetes and metabolic disease. Researchers are encouraged to utilize the provided experimental frameworks to generate robust, comparable data that will advance our understanding of these intriguing peptides.
References
- 1. Effects of PHI on hormonal secretion from perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The augmentation effects of secretin on the insulin responses to known stimuli: specificity for glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of secretin on basal- and glucose-stimulated insulin secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Prolactin-Releasing Activity of PHI-27 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro prolactin-releasing activity of Peptide Histidine Isoleucine (PHI-27) against other well-established secretagogues. The information presented herein is supported by experimental data from peer-reviewed scientific literature to assist researchers in the design and interpretation of studies involving PHI-27 and its effects on prolactin secretion.
Comparative Efficacy of Prolactin-Releasing Peptides
The prolactin-releasing potency of PHI-27 has been evaluated in vitro, primarily using dispersed primary cultures of rat anterior pituitary cells. Its activity is often compared to that of Vasoactive Intestinal Peptide (VIP), a structurally similar peptide, and Thyrotropin-Releasing Hormone (TRH), a well-characterized prolactin-releasing factor.
The available data indicates that while PHI-27 is a secretagogue for prolactin, its potency is less than that of VIP and TRH.[1][2] Vasoactive Intestinal Peptide (VIP) is approximately 100-fold more potent than PHI-27, with a minimum effective concentration in the nanomolar range, compared to the sub-micromolar range for PHI-27.[1] Thyrotropin-Releasing Hormone (TRH) is considered more potent than VIP on a molar basis.[2]
Data Summary: In Vitro Prolactin Release
| Peptide | Minimum Effective Concentration (In Vitro) | Relative Potency | Signaling Pathway |
| PHI-27 | 10⁻⁷ M[1] | - | Gs/Adenylyl Cyclase/cAMP/PKA |
| VIP | 10⁻⁹ M | More potent than PHI-27 | Gs/Adenylyl Cyclase/cAMP/PKA |
| TRH | 10⁻¹¹ M | More potent than VIP | Gq/PLC/IP₃/DAG/PKC/Ca²⁺ |
Experimental Protocols
The following is a synthesized protocol for an in vitro prolactin release assay based on methodologies reported in the scientific literature. This protocol is intended as a guide and may require optimization for specific experimental conditions.
1. Primary Anterior Pituitary Cell Culture
-
Tissue Source: Anterior pituitary glands from adult male rats (e.g., Sprague-Dawley or Wistar strains).
-
Dissociation:
-
Aseptically remove anterior pituitary glands and place them in a sterile, ice-cold buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Mince the tissue into small fragments.
-
Enzymatically digest the tissue fragments using a solution containing enzymes such as trypsin and collagenase to obtain a single-cell suspension. The specific concentrations and incubation times for the enzymatic digestion will need to be optimized.
-
Gently triturate the cell suspension to further dissociate cell clumps.
-
Wash the cells by centrifugation and resuspend them in a suitable culture medium.
-
-
Cell Culture:
-
Plate the dispersed pituitary cells in multi-well culture plates at a predetermined density.
-
Culture the cells in a humidified incubator at 37°C with 5% CO₂. The culture medium is typically a defined medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with serum (e.g., fetal bovine serum) and antibiotics.
-
Allow the cells to adhere and recover for a period of 48-72 hours before stimulation experiments.
-
2. Prolactin Release Assay
-
Pre-incubation:
-
After the initial culture period, aspirate the culture medium and wash the cells with a serum-free medium or a defined buffer (e.g., Krebs-Ringer Bicarbonate Buffer with glucose, KRBG).
-
Pre-incubate the cells in the washing buffer for a defined period (e.g., 30-60 minutes) to establish a stable baseline of prolactin secretion.
-
-
Stimulation:
-
Prepare stock solutions of PHI-27, VIP, and TRH in a suitable vehicle (e.g., the assay buffer). It is recommended to include an enzyme inhibitor like bacitracin in the incubation medium when working with peptides like VIP to prevent degradation.
-
Aspirate the pre-incubation buffer and add the treatment solutions containing different concentrations of the peptides to the wells. Include a vehicle-only control group.
-
Incubate the cells with the treatment solutions for a specified duration (e.g., 15-60 minutes) in the incubator.
-
-
Sample Collection:
-
Following the incubation period, carefully collect the supernatant from each well. The supernatant contains the secreted prolactin.
-
Store the collected supernatants at -20°C or lower until the prolactin concentration is measured.
-
3. Quantification of Prolactin
-
Immunoassay: The concentration of prolactin in the collected supernatants is typically determined using a competitive radioimmunoassay (RIA) or a sandwich enzyme-linked immunosorbent assay (ELISA).
-
Procedure (General ELISA):
-
Coat a microplate with a capture antibody specific for rat prolactin.
-
Add standards of known prolactin concentrations and the unknown supernatant samples to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
Measure the signal intensity using a microplate reader.
-
Generate a standard curve from the data of the known standards and use it to calculate the concentration of prolactin in the unknown samples.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways for Prolactin Release
The following diagrams illustrate the distinct signaling pathways activated by PHI-27/VIP and TRH in pituitary lactotrophs to stimulate prolactin secretion.
Caption: PHI-27/VIP Signaling Pathway.
Caption: TRH Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro prolactin release assay described in this guide.
Caption: In Vitro Prolactin Release Assay Workflow.
References
A Comparative Analysis of Receptor Binding Affinity: PHI-27 versus PACAP
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PHI-27 and PACAP Receptor Binding Affinities with Supporting Experimental Data.
This guide provides a detailed comparison of the receptor binding affinities of Peptide Histidine Isoleucine (PHI-27) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). Both peptides belong to the secretin/glucagon superfamily and play significant roles in various physiological processes. Understanding their receptor binding profiles is crucial for targeted drug development and research in endocrinology, neuroscience, and oncology.
Quantitative Binding Affinity Data
The binding affinities of PHI-27 and PACAP have been characterized for the three main receptors of the PACAP family: the PACAP type I receptor (PAC1R), and the vasoactive intestinal peptide (VIP) receptors type 1 (VPAC1R) and type 2 (VPAC2R). PACAP consistently demonstrates high affinity for all three receptors, with dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) often in the sub-nanomolar to low nanomolar range.[1][2] In contrast, available data suggests that PHI-27 generally exhibits a lower binding affinity for these receptors, particularly the VPAC subtypes, when compared to VIP and PACAP.
| Ligand | Receptor | Cell Line/Tissue | Affinity Metric (Value) | Reference |
| PACAP-27 | PAC1R | NIH 3T3 cells | IC50: 2.82 ± 0.17 nM | [2][3] |
| VPAC1R | PANC-1 cells | IC50: 0.23 nM | [2] | |
| VPAC2R | PANC-1 cells | IC50: 0.81 nM | ||
| PAC1R | Rat Anterior Pituitary Membranes | Kd: 446 ± 141 pM | ||
| PACAP-38 | PAC1R | NIH 3T3 cells | IC50: 0.28 nM | |
| VPAC1R | PANC-1 cells | IC50: 1.35 nM | ||
| VPAC2R | PANC-1 cells | IC50: 1.00 nM | ||
| PHI | PHI-preferring Receptor | Rat Liver Membranes | Kd: 27 pM | |
| PHI/VIP Receptor | Rat Liver Membranes | Kd: 512 pM |
Note: Direct comparative studies of PHI-27 and PACAP binding affinities under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with this in mind.
Experimental Protocols
The determination of binding affinities for PHI-27 and PACAP typically involves competitive radioligand binding assays. Below is a generalized protocol based on methodologies cited in the literature.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a non-radiolabeled ligand (e.g., PHI-27 or PACAP) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the receptor of interest (e.g., PAC1R, VPAC1R, or VPAC2R).
-
Radioligand: A high-affinity ligand for the receptor that is labeled with a radioisotope (e.g., 125I-PACAP-27 or 125I-VIP).
-
Competing Ligands: Unlabeled PHI-27 and PACAP at various concentrations.
-
Assay Buffer: Typically a buffered solution (e.g., Tris-HCl) containing protease inhibitors and other additives to maintain protein integrity.
-
Filtration Apparatus: A system to separate bound from free radioligand (e.g., a cell harvester with glass fiber filters).
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competing ligand (PHI-27 or PACAP).
-
Incubation: Incubate the plates at a specific temperature (e.g., 22°C or 30°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competing ligand. The IC50 value (the concentration of competing ligand that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways
Upon binding to their receptors, both PHI-27 and PACAP initiate intracellular signaling cascades. The PACAP receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gs and Gq proteins.
Activation of Gs stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Activation of Gq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates Protein Kinase C (PKC), while IP3 triggers the release of calcium (Ca2+) from intracellular stores. These pathways can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.
Caption: PACAP and PHI-27 Receptor Signaling Pathways.
Experimental Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinities of PHI-27 and PACAP.
Caption: Workflow of a Competitive Radioligand Binding Assay.
References
Navigating Peptide and Biomarker Quantification: A Comparative Guide to PHI-27 ELISA and Mass Spectrometry
In the landscape of biomedical research and drug development, precise and reliable quantification of peptides and protein biomarkers is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS), with a focus on the peptide "PHI-27" (Peptide Histidine Isoleucine).
It is important to note that the acronym "PHI" can also refer to the "Prostate Health Index," a calculated biomarker for prostate cancer risk. This guide will first clarify the distinction between these two entities and then delve into a detailed comparison of ELISA and mass spectrometry for the quantification of the peptide PHI-27.
Understanding the Terminology: PHI-27 Peptide vs. Prostate Health Index (PHI)
Peptide Histidine Isoleucine (PHI-27): PHI-27 is a 27-amino acid peptide hormone that belongs to the glucagon-secretin superfamily. It is structurally and functionally related to Vasoactive Intestinal Peptide (VIP) and plays a role in various physiological processes, including smooth muscle relaxation, electrolyte secretion, and hormone release. Its quantification is relevant in endocrinology and gastroenterology research.
Prostate Health Index (PHI): The Prostate Health Index is a biomarker used to assess the risk of prostate cancer. It is not a single molecule but rather a calculated score derived from the results of three distinct immunoassays for different forms of Prostate-Specific Antigen (PSA): total PSA (tPSA), free PSA (fPSA), and a precursor form, [-2]proPSA (p2PSA). The PHI score is calculated using the formula: ([-2]proPSA / fPSA) * √tPSA. The measurement of these PSA forms is typically performed using automated immunoassay platforms. Therefore, a direct cross-validation of a single "PHI ELISA" with mass spectrometry is not applicable in this context.
This guide will now focus on the cross-validation of analytical methods for the peptide PHI-27 .
Comparison of PHI-27 Quantification: ELISA vs. Mass Spectrometry
Both ELISA and mass spectrometry are widely used for peptide quantification, each with its own set of advantages and limitations. The choice of method often depends on the specific research question, the required sensitivity and specificity, and available resources.
Data Presentation: Performance Characteristics
| Feature | ELISA (for Peptide Quantification) | Mass Spectrometry (for Peptide Quantification) |
| Principle | Antigen-antibody binding | Mass-to-charge ratio of ionized molecules |
| Specificity | High, but can be susceptible to cross-reactivity with structurally similar peptides. | Very high, can distinguish between peptides with minor structural differences (e.g., post-translational modifications). |
| Sensitivity | Typically in the picogram to nanogram per milliliter range.[1] | Can achieve similar or even higher sensitivity, especially with targeted methods like Multiple Reaction Monitoring (MRM). |
| Throughput | High, suitable for screening large numbers of samples in parallel (96-well plate format).[2] | Lower throughput compared to ELISA, though automation is improving efficiency.[2] |
| Quantification | Relative or absolute quantification based on a standard curve. | Absolute quantification using stable isotope-labeled internal standards. |
| Multiplexing | Limited, typically measures one analyte per well. | High multiplexing capability, can measure multiple peptides in a single run. |
| Cost per Sample | Generally lower.[2] | Higher, due to expensive instrumentation and specialized personnel.[2] |
| Development Time | Can be lengthy for developing and validating new assays. | Method development can also be complex but may be faster for novel peptides if a general workflow is established. |
| Instrumentation | Standard laboratory equipment (plate reader). | Requires a specialized mass spectrometer (e.g., LC-MS/MS system). |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for the quantification of a peptide like PHI-27 using a sandwich ELISA and a targeted mass spectrometry approach.
Sandwich ELISA Protocol (Representative)
This protocol is based on a commercially available ELISA kit for a related peptide, Vasoactive Intestinal Peptide (VIP), and can be adapted for PHI-27.
1. Reagent Preparation:
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Bring all reagents to room temperature before use.
-
Create a serial dilution of the peptide standard to generate a standard curve.
2. Assay Procedure:
-
Add 100 µL of standards, controls, and samples to the appropriate wells of the antibody-pre-coated microplate.
-
Incubate for the specified time (e.g., 2.5 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of the biotin-conjugated detection antibody to each well and incubate (e.g., 1 hour at room temperature).
-
Wash the wells again to remove unbound detection antibody.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate (e.g., 45 minutes at room temperature).
-
Wash the wells.
-
Add 100 µL of TMB substrate solution and incubate in the dark until color develops (e.g., 30 minutes).
-
Add 50 µL of stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Subtract the blank reading from all other readings.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of the peptide in the samples by interpolating their absorbance values on the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol (General)
This protocol outlines a general workflow for targeted peptide quantification.
1. Sample Preparation:
-
Protein Precipitation: For biological samples like plasma or serum, precipitate proteins by adding a solvent like acetonitrile. Centrifuge to pellet the proteins.
-
Solid-Phase Extraction (SPE): Further clean up the sample using an SPE cartridge to remove interfering substances and enrich the peptide of interest.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled version of the target peptide (e.g., ¹³C, ¹⁵N-labeled PHI-27) to all samples, standards, and quality controls.
2. LC Separation:
-
Inject the prepared sample onto a reverse-phase liquid chromatography column (e.g., a C18 column).
-
Separate the peptides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The gradient is optimized to achieve good separation of the target peptide from other components.
3. MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
Precursor Ion Selection: The first quadrupole (Q1) is set to select the mass-to-charge ratio (m/z) of the protonated target peptide (and its labeled internal standard).
-
Fragmentation: The selected precursor ions are fragmented in the collision cell (Q2).
-
Fragment Ion Selection: The third quadrupole (Q3) is set to select specific, high-intensity fragment ions (product ions) of the target peptide and its internal standard.
-
The detector measures the intensity of these specific fragment ions over time.
4. Data Analysis:
-
Integrate the peak areas of the MRM transitions for the endogenous peptide and the internal standard.
-
Calculate the ratio of the peak area of the endogenous peptide to the peak area of the internal standard.
-
Generate a standard curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of the peptide in the samples from the standard curve.
Mandatory Visualization
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of an ELISA method with a mass spectrometry method for peptide quantification.
Caption: Workflow for cross-validating ELISA and MS.
Signaling Pathway (Illustrative Example)
As PHI-27 is part of the glucagon-secretin superfamily and often acts through G-protein coupled receptors (GPCRs), the following diagram illustrates a generalized GPCR signaling pathway that could be activated by PHI-27.
Caption: Generalized GPCR signaling pathway for PHI-27.
Conclusion
Both ELISA and mass spectrometry are valuable tools for the quantification of the peptide PHI-27, each offering a unique set of capabilities. ELISA is a robust, high-throughput method well-suited for routine analysis of large sample sets. Mass spectrometry, particularly LC-MS/MS, provides superior specificity and the ability to measure multiple analytes simultaneously, making it a powerful tool for discovery, validation, and in-depth characterization of peptides and their modifications. The choice between these methods should be guided by the specific requirements of the study, including the need for specificity, sensitivity, throughput, and the available budget and expertise. For rigorous validation of a PHI-27 ELISA, a cross-comparison with a well-characterized mass spectrometry method is highly recommended.
References
Differential Effects of PHI-27 and VIP on Intestinal Ion Transport: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Peptide Histidine Isoleucine (PHI-27) and Vasoactive Intestinal Peptide (VIP) on intestinal ion transport. Both peptides are members of the secretin/glucagon superfamily and play significant roles in regulating intestinal fluid and electrolyte secretion. Understanding their differential effects is crucial for research into intestinal physiology and the development of therapeutics for gastrointestinal disorders.
Core Comparison of PHI-27 and VIP
Vasoactive Intestinal Peptide (VIP) is a well-established potent secretagogue in the intestine. It stimulates the secretion of water and electrolytes, particularly chloride ions, from intestinal epithelial cells. This action is mediated through its binding to VIP receptors (VPAC1 and VPAC2), which activates a G-protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and the subsequent activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.
Peptide Histidine Isoleucine (PHI-27), and its human equivalent Peptide Histidine Methionine (PHM-27), share structural homology with VIP and are derived from the same precursor protein. PHI-27 also acts as a secretagogue in the intestine, inducing fluid and electrolyte secretion. It is understood to act via the same VPAC receptors as VIP, though generally with lower potency.
| Parameter | Vasoactive Intestinal Peptide (VIP) | Peptide Histidine Isoleucine (PHI-27) / Peptide Histidine Methionine (PHM-27) |
| Primary Function | Potent secretagogue, stimulates intestinal water and electrolyte secretion. | Secretagogue, stimulates intestinal fluid and electrolyte secretion. |
| Mechanism of Action | Binds to VPAC1 and VPAC2 receptors, increases intracellular cAMP, activates PKA and CFTR. | Binds to VPAC1 and VPAC2 receptors, presumed to follow a similar cAMP-mediated pathway. |
| Potency | High | Generally considered less potent than VIP. |
| Receptor Affinity | High affinity for VPAC1 and VPAC2 receptors. | Lower affinity for VPAC1 and VPAC2 receptors compared to VIP. |
Quantitative Comparison of Effects on Intestinal Ion Transport
| Agent | Cell Line/Tissue | Parameter | Threshold Concentration | Maximal Effective Concentration | Half-maximal Effective Concentration (EC50) | Reference |
| VIP | T84 Human Colonic Cells | Increase in Short-Circuit Current (Isc) | 10⁻¹⁰ M | 10⁻⁸ M | ~10⁻⁹ M | [1] |
Signaling Pathways of VIP and PHI-27 in Intestinal Epithelial Cells
Both VIP and PHI-27 initiate their secretagogue effects by binding to VPAC receptors on the basolateral membrane of intestinal epithelial cells. This binding triggers a cascade of intracellular events culminating in the secretion of chloride ions into the intestinal lumen.
Experimental Protocols
The following is a generalized protocol for studying the effects of peptides like PHI-27 and VIP on intestinal ion transport using the Ussing chamber technique with rodent intestinal tissue.
1. Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized according to institutional guidelines.
-
A segment of the desired intestinal region (e.g., jejunum, colon) is excised and immediately placed in ice-cold, oxygenated Krebs-Henseleit (KH) buffer.
-
The intestinal segment is opened along the mesenteric border, and the luminal contents are rinsed away with cold KH buffer.
-
The external muscle layers are carefully stripped away from the mucosa using fine forceps under a dissecting microscope.
-
The resulting sheet of intestinal mucosa is then mounted between the two halves of an Ussing chamber with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.
2. Ussing Chamber Setup and Measurement:
-
Each half-chamber is filled with an equal volume of KH buffer, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂.
-
The tissue is allowed to equilibrate for a period of 20-30 minutes, during which the bathing solutions are replaced at least once.
-
The transepithelial potential difference (PD) is measured using Ag/AgCl electrodes connected to the chambers via agar bridges.
-
The short-circuit current (Isc) is measured by clamping the PD to 0 mV using a voltage-clamp apparatus. The Isc represents the net movement of ions across the epithelium.
-
Transepithelial electrical resistance (TEER) is calculated from the PD and Isc using Ohm's law and serves as an indicator of tissue viability and integrity.
3. Experimental Procedure:
-
Once a stable baseline Isc is achieved, the test peptides (PHI-27 or VIP) are added to the basolateral chamber in a cumulative, dose-dependent manner.
-
The change in Isc (ΔIsc) is recorded after the addition of each concentration of the peptide.
-
A dose-response curve can then be generated by plotting the ΔIsc against the peptide concentration to determine parameters such as the EC50.
4. Buffer Composition (Krebs-Henseleit Buffer):
-
NaCl: 118 mM
-
KCl: 4.7 mM
-
CaCl₂: 2.5 mM
-
MgSO₄: 1.2 mM
-
KH₂PO₄: 1.2 mM
-
NaHCO₃: 25 mM
-
Glucose: 11 mM
Conclusion
Both PHI-27 and VIP are important endogenous peptides that stimulate intestinal secretion through a common signaling pathway involving VPAC receptors and cAMP. While VIP is recognized as a highly potent secretagogue, PHI-27 exhibits similar, albeit generally less potent, effects. The provided experimental framework allows for the direct comparison of these and other secretagogues, which is essential for advancing our understanding of intestinal physiology and developing novel therapeutic strategies for secretory diarrheas and other related disorders. Further research directly comparing the dose-response and maximal efficacy of PHI-27 and VIP in various intestinal segments and species is warranted to fully elucidate their differential roles in health and disease.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of the peptide hormone PHI-27 and its related peptides. PHI-27, a 27-amino acid peptide, belongs to the secretin-glucagon family of peptides and shares significant sequence homology with Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP).[1] This structural similarity underlies their shared ability to interact with high-affinity receptors, primarily the VPAC1 and VPAC2 receptors, and trigger downstream signaling pathways. Understanding the SAR of PHI-27 and its analogs is crucial for the development of novel therapeutic agents with enhanced potency, selectivity, and metabolic stability.
Quantitative Comparison of Peptide Activity
The biological activity of PHI-27 and its analogs is typically assessed through receptor binding assays and functional assays measuring downstream signaling events, such as cyclic AMP (cAMP) accumulation. The following tables summarize key quantitative data from studies on PHI-27 and related peptides, providing a basis for understanding the structural determinants of their activity.
Table 1: Amino Acid Sequences of PHI-27 and Related Peptides
| Peptide | Sequence |
| Porcine PHI-27 | H-A-D-G-V-F-T-S-D-F-S-R-L-L-G-Q-L-S-A-K-K-Y-L-E-S-L-I-NH₂[1] |
| Human PHM-27 | H-A-D-G-V-F-T-S-D-F-S-K-L-L-G-Q-L-S-A-K-K-Y-L-E-S-L-M-NH₂ |
| Human VIP | H-S-D-A-V-F-T-D-N-Y-T-R-L-R-K-Q-M-A-V-K-K-Y-L-N-S-I-L-N-NH₂ |
| PACAP-27 | H-S-D-G-I-F-T-D-S-Y-S-R-Y-R-K-Q-M-A-V-K-K-Y-L-A-A-V-L-NH₂ |
Table 2: Comparative Receptor Binding Affinities and Functional Potencies
Data presented here is a synthesis from multiple sources focusing on VIP and PACAP analogs due to the limited availability of comprehensive SAR studies on a wide range of PHI-27 analogs. The trends observed for VIP and PACAP are expected to be largely applicable to PHI-27 due to their high sequence and structural homology.
| Peptide/Analog | Modification | Receptor Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) for cAMP Production | Reference |
| PHI-27 | - | VIP Receptors | - | - | [2] |
| VIP | - | VPAC1/VPAC2 | Potent | Potent | [3] |
| [Arg¹⁵,²⁰,²¹]-VIP(1-23) | C-terminal truncation and substitution | VIP Receptors | 22-fold higher than VIP(1-23) | 1.6-fold more potent than VIP(1-23) | [4] |
| Ac-[D-Cys⁶,D-Cys¹¹,Lys¹²,Nle¹⁷,Val²⁶,Thr²⁸]-VIP | N-terminal cyclic analog | VIP Receptors | Full agonist | ~10-fold less potent than VIP | |
| VIP(6-28)-PACAP(28-38) | Chimeric peptide | VIP Receptors | 1 µM | Antagonist activity | |
| [4-Cl-D-Phe⁶,Leu¹⁷]VIP | N-terminal modification | VIP Receptors | Lower affinity than VIP | Antagonist activity |
Key Structure-Activity Relationship Insights:
-
N-Terminal Region: The N-terminal region is critical for receptor activation. Modifications in this region can convert an agonist into an antagonist.
-
C-Terminal Region: The C-terminus is important for receptor binding affinity. Truncations at the C-terminus generally lead to a decrease in binding affinity. However, specific substitutions, such as with Arginine, can enhance binding.
-
Amphipathic α-helix: The formation of an amphipathic α-helical structure is believed to be important for receptor interaction and activation.
-
Cyclization: Introduction of cyclic structures, for instance through disulfide bridges, can increase metabolic stability and duration of action, although it may slightly reduce potency.
-
Chimeric Peptides: Combining fragments of related peptides, such as VIP and PACAP, can lead to analogs with novel properties, including antagonistic activity.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of peptide activity. Below are protocols for key experiments cited in the evaluation of PHI-27 and related peptides.
Radioligand Receptor Binding Assay
This assay measures the affinity of a peptide for its receptor by competing with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes expressing the target receptor (e.g., from cells overexpressing VPAC1 or VPAC2) are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-VIP) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled competitor peptide (PHI-27 or its analogs).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a peptide to stimulate the production of the second messenger cyclic AMP (cAMP) upon receptor activation.
Methodology:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO-K1 cells with VPAC1 or VPAC2) are cultured to sub-confluence in 96-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Cells are then stimulated with varying concentrations of the test peptide (PHI-27 or its analogs) for a defined period.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often employing a fluorescent or luminescent reporter system.
-
Data Analysis: The concentration of the peptide that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The interaction of PHI-27 with its receptors initiates a cascade of intracellular events. The following diagrams illustrate the primary signaling pathway and a typical experimental workflow for characterizing PHI-27 analogs.
Caption: PHI-27 signaling pathway via VPAC receptors.
Caption: Workflow for SAR studies of PHI-27 analogs.
References
- 1. Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new member of the glucagon--secretin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of thymic peptide thymosin alpha 1 with VIP receptors in rat intestinal epithelial cells: comparison with PHI and secretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A chimeric VIP-PACAP analogue but not VIP pseudopeptides function as VIP receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Guide to the Specificity of Anti-p27 Kip1 Antibodies
For researchers, scientists, and drug development professionals, selecting a highly specific and reliable antibody is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of commercially available antibodies targeting the cyclin-dependent kinase inhibitor p27 Kip1 (also known as CDKN1B), a critical regulator of cell cycle progression. The data presented here is compiled from manufacturer datasheets and independent validation studies to aid in the selection of the most suitable antibody for your research needs.
Comparative Analysis of Anti-p27 Kip1 Antibodies
The specificity and performance of an antibody are determined by its ability to bind to the target protein with high affinity and minimal off-target interactions. Here, we compare several widely used monoclonal antibodies for p27 Kip1, focusing on their validation, recommended applications, and immunogen characteristics.
Table 1: Key Characteristics of Selected Anti-p27 Kip1 Monoclonal Antibodies
| Feature | Clone Y236 | Clone D69C12 | Clone 341116 | Clone F-8 |
| Host Species | Rabbit | Rabbit | Rat | Mouse |
| Clonality | Monoclonal | Monoclonal | Monoclonal | Monoclonal |
| Isotype | IgG | IgG | IgG2A | IgG1 κ |
| Immunogen | Proprietary | Synthetic peptide near Arg19 of human p27 Kip1 protein[1] | E. coli-derived recombinant human p27 Kip1 (Met1-Thr198) | Recombinant full-length mouse p27 Kip1 (amino acids 1-197)[2] |
| Validated Applications | WB, IHC-P, ICC/IF, Flow Cytometry (Intra), IP[3] | WB, IHC, IF, IP, Flow Cytometry | IHC, Direct ELISA | WB, IP, IF, IHC(P), FCM, ELISA |
| Species Reactivity | Human, Mouse, Rat | Human, Mouse, Rat, Monkey | Human, Mouse, Rat | Human, Mouse, Rat |
| Supplier Examples | Abcam (ab32034), Biocare Medical (CM328A) | Cell Signaling Technology (#3686) | R&D Systems (MAB22561) | Santa Cruz Biotechnology (sc-1641) |
Experimental Validation of Specificity
The most rigorous validation of antibody specificity comes from testing on knockout (KO) or knockdown samples, where the target protein is absent. This allows for a definitive assessment of the antibody's ability to distinguish its target from other cellular proteins.
Table 2: Summary of Knockout (KO) Validation Data
| Antibody Clone | Validation Method | Experimental Finding | Reference |
| Y236 | Western Blot | Signal is present in wild-type HCT 116 and HAP1 cell lysates but absent in CDKN1B knockout lysates. | Abcam Datasheet (ab206927) |
| D69C12 | Western Blot | A specific band is detected in control HeLa cell lysates, which is absent in p27 Kip1 knockout HeLa cells. | Cell Signaling Technology Datasheet (#3686) |
| 341116 | Immunohistochemistry | Specific staining is observed in tissue sections from normal mice, with this staining being absent in tissues from p27/Kip1 knockout mice. | R&D Systems Datasheet (MAB22561) |
Workflow for Antibody Specificity Validation using Knockout (KO) Cells
The following diagram illustrates a typical workflow for validating antibody specificity using CRISPR-Cas9 generated knockout cells.
The Role of p27 Kip1 in Cell Cycle Regulation
p27 Kip1 is a key inhibitor of cyclin-dependent kinases (CDKs). Its primary function is to control the cell cycle's progression from the G1 to the S phase. It achieves this by binding to and inhibiting the activity of cyclin E-CDK2 and cyclin D-CDK4 complexes. The expression and activity of p27 are tightly regulated by various signaling pathways. Reduced levels of p27 are often associated with a poor prognosis in several types of cancer.
p27 Kip1 Signaling Pathway
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results. Below are standard protocols for key applications.
Western Blotting Protocol
This protocol outlines the steps for detecting p27 Kip1 in whole-cell lysates.
A. Sample Preparation (Cell Lysates)
-
Aspirate media from cultured cells and wash once with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Add 1X RIPA lysis buffer containing protease and phosphatase inhibitors to the plate.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate for 10-15 seconds to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.
-
Add 4X Laemmli sample buffer to the lysate, boil at 95-100°C for 5 minutes, and store at -20°C.
B. SDS-PAGE and Protein Transfer
-
Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 90 minutes at 4°C.
C. Immunodetection
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p27 Kip1 antibody (e.g., Clone D69C12 at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked) diluted in 5% milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent HRP substrate (ECL) for 1-5 minutes.
-
Capture the signal using a digital imager or X-ray film.
Immunohistochemistry (IHC-P) Protocol
This protocol is for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through a graded series of ethanol: 100% (2 x 5 min), 95% (1 x 3 min), 70% (1 x 3 min).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM Sodium Citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature for 20-30 minutes.
-
-
Staining:
-
Wash slides with PBS.
-
Circle the tissue section with a hydrophobic barrier pen.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.
-
Incubate with the primary anti-p27 Kip1 antibody (e.g., Clone Y236 at 1:200 dilution) in a humidified chamber overnight at 4°C.
-
Wash slides 3 x 5 min with PBS.
-
Incubate with a biotinylated secondary antibody followed by an HRP-streptavidin complex, or with an HRP-polymer-based detection system, according to the manufacturer's instructions.
-
Wash slides 3 x 5 min with PBS.
-
-
Visualization and Counterstaining:
-
Apply DAB (3,3'-Diaminobenzidine) substrate and monitor for color development (typically 2-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
Counterstain with Hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water or a bluing reagent.
-
Dehydrate through graded ethanol and clear with xylene.
-
Mount with a permanent mounting medium.
-
References
A Comparative Analysis of PHI-27 and Glucagon Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways of Peptide Histidine Isoleucine (PHI-27) and glucagon. Both are peptide hormones belonging to the glucagon-secretin superfamily and play crucial roles in physiological processes. While they share similarities in their primary signaling cascades, notable differences in receptor affinity and potential for alternative pathway activation present distinct pharmacological profiles. This document summarizes experimental data, details relevant protocols, and visualizes the signaling pathways to facilitate a comprehensive understanding.
Executive Summary
Both PHI-27 and glucagon primarily signal through G protein-coupled receptors (GPCRs) coupled to the stimulatory G protein (Gs). This activation leads to a canonical downstream cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA). However, their receptor targets and potencies differ, leading to distinct physiological effects. Glucagon is a key regulator of glucose homeostasis, primarily acting on the liver to increase blood glucose levels. PHI-27, structurally similar to Vasoactive Intestinal Peptide (VIP), exhibits a broader range of activities, including effects on the nervous and endocrine systems.
Quantitative Comparison of Signaling Potency
Direct comparative studies quantifying the signaling potency of PHI-27 and glucagon in the same cell system are limited. However, data from various studies on their respective primary receptors provide insights into their relative activities.
| Parameter | PHI-27 (acting via VPAC2 Receptor) | Glucagon (acting via Glucagon Receptor) | Reference |
| Primary Receptor | Vasoactive Intestinal Peptide Receptor 2 (VPAC2) | Glucagon Receptor (GCGR) | [1] |
| EC50 for cAMP Accumulation | In the low nanomolar range (similar to VIP) | ~4.16 nM (zebrafish Gcgra) to 40.46 nM (zebrafish Gcgrb) | [2] |
| Receptor Binding Affinity (Kd) | High affinity for VPAC2, with lower affinity for VPAC1 and PAC1 receptors. | High affinity for GCGR. | [1] |
Note: The provided EC50 values for glucagon are from studies on zebrafish receptors and may not be directly comparable to mammalian systems without further validation. The potency of PHI-27 is inferred from its similarity to VIP, which acts on the VPAC2 receptor with high affinity.
Signaling Pathways: A Detailed Look
PHI-27 Signaling Pathway
PHI-27 primarily exerts its effects by binding to the Vasoactive Intestinal Peptide Receptor 2 (VPAC2), a Class B GPCR. This interaction initiates a signaling cascade that predominantly involves the activation of the Gs alpha subunit.
References
Validation of PHI-27's Anorexigenic Effects: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of the anorexigenic effects of Peptide Histidine Isoleucine (PHI-27), also known as Peptide Histidine Isoleucine, with its closely related peptide, Vasoactive Intestinal Peptide (VIP). The experimental data presented is derived from key studies in rodent models, offering insights into the potential of PHI-27 as a regulator of food intake.
Executive Summary
PHI-27, a 27-amino acid peptide belonging to the glucagon-secretin family, has demonstrated anorexigenic properties when administered centrally in animal models.[1] Studies in rats have shown that PHI-27 can significantly reduce food consumption, with its efficacy being dependent on the dosage and the specific brain region of administration.[1] Its mechanism of action appears to involve the activation of key hypothalamic neurons associated with satiety. Vasoactive Intestinal Peptide (VIP), a structurally similar peptide derived from the same precursor as PHI-27, also exhibits appetite-suppressing effects, providing a valuable point of comparison for understanding the potential of this peptide family in appetite regulation.[1]
Comparative Analysis of Anorexigenic Effects: PHI-27 vs. VIP
The primary evidence for the appetite-suppressing effects of PHI-27 comes from studies in rats, where direct administration into the brain produced a dose-dependent decrease in food intake. The most potent effects were observed following intracerebroventricular (ICV) injection.[1] Similarly, central administration of VIP has been shown to inhibit food intake in rats.[2]
Quantitative Data on Food Intake
The following tables summarize the quantitative data from a key study by Olszewski et al. (2003) investigating the effects of PHI-27 on food intake in overnight-deprived rats.
Table 1: Effect of Intracerebroventricular (ICV) Injection of PHI-27 on Food Intake in Rats
| Treatment Group | Dose (nmol) | 1-hour Food Intake (g) | 2-hour Food Intake (g) | 4-hour Food Intake (g) |
| Vehicle (Saline) | - | 7.8 ± 0.5 | 9.1 ± 0.6 | 10.5 ± 0.7 |
| PHI-27 | 1 | 5.5 ± 0.7 | 7.0 ± 0.8 | 8.5 ± 0.9 |
| PHI-27 | 3 | 3.2 ± 0.6 | 4.5 ± 0.7 | 6.0 ± 0.8 |
| PHI-27 | 10 | 1.8 ± 0.4 | 2.5 ± 0.5 | 3.8 ± 0.6 |
| *p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Table 2: Effect of Paraventricular Nucleus (PVN) Injection of PHI-27 on Food Intake in Rats
| Treatment Group | Dose (nmol) | 1-hour Food Intake (g) | 2-hour Food Intake (g) |
| Vehicle (Saline) | - | 6.9 ± 0.6 | 8.2 ± 0.7 |
| PHI-27 | 1 | 4.8 ± 0.5 | 6.5 ± 0.6 |
| PHI-27 | 3 | 3.9 ± 0.4** | 5.8 ± 0.5 |
| *p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Table 3: Effect of Central Nucleus of the Amygdala (CeA) Injection of PHI-27 on Food Intake in Rats
| Treatment Group | Dose (nmol) | 1-hour Food Intake (g) | 2-hour Food Intake (g) |
| Vehicle (Saline) | - | 7.2 ± 0.5 | 8.5 ± 0.6 |
| PHI-27 | 1 | 5.1 ± 0.6 | 7.0 ± 0.7 |
| PHI-27 | 3 | 4.2 ± 0.5** | 6.1 ± 0.6 |
| *p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Experimental Protocols
Animal Models
The primary animal model used in the cited studies for PHI-27's anorexigenic effects was the adult male Sprague-Dawley rat. For the Vasoactive Intestinal Peptide (VIP) studies, adult male Wistar rats were utilized.
Key Experimental Procedures
-
Animal Preparation: Rats were housed individually in a controlled environment with a 12:12-h light-dark cycle and had ad libitum access to standard chow and water, except during periods of food deprivation. For the feeding studies, rats were typically deprived of food overnight (approximately 16 hours) to ensure a robust feeding response.
-
Drug Administration:
-
Intracerebroventricular (ICV) Injection: Anesthetized rats were stereotaxically implanted with a permanent guide cannula aimed at the lateral cerebral ventricle. Following a recovery period, PHI-27, VIP, or vehicle (saline) was microinjected into the ventricle.
-
Intraparenchymal Injection: For targeted administration into the paraventricular nucleus (PVN) or the central nucleus of the amygdala (CeA), guide cannulae were implanted stereotaxically over these brain regions. Peptides or vehicle were then infused directly into the target nucleus.
-
-
Measurement of Food Intake: Following peptide or vehicle administration, pre-weighed amounts of standard laboratory chow were provided to the rats. Food intake was measured by weighing the remaining food at specified time points (e.g., 1, 2, and 4 hours post-injection).
-
Immunohistochemistry: To investigate the neural circuits activated by PHI-27, rats were perfused and their brains were processed for Fos immunohistochemistry. Fos is a protein commonly used as a marker for neuronal activation. Brain sections were co-labeled with antibodies against Fos and specific neuropeptides like oxytocin (OT) and vasopressin (VP) to identify the phenotype of the activated neurons.
Signaling Pathways and Mechanisms of Action
PHI-27 Signaling Pathway
Central administration of PHI-27 appears to exert its anorexigenic effects by activating specific neuronal populations in the hypothalamus, a key brain region for appetite regulation. The study by Olszewski et al. (2003) demonstrated that anorexigenic doses of PHI-27 increased the number of Fos-positive (activated) oxytocin and vasopressin neurons in the paraventricular nucleus (PVN). Both oxytocin and vasopressin are neuropeptides known to play a role in promoting satiety and terminating meals.
Caption: Proposed signaling pathway for the anorexigenic effect of PHI-27.
Comparative Anorexigenic Signaling Pathways
The signaling pathway of PHI-27's close relative, VIP, also involves the hypothalamus. Studies have shown that ICV administration of VIP stimulates the release of α-melanocyte-stimulating hormone (α-MSH), a potent anorexigenic peptide, from hypothalamic explants. This suggests that peptides of the PHI-27/VIP family may act through multiple downstream pathways to reduce food intake.
Caption: Overview of proposed anorexigenic signaling for PHI-27 and VIP.
Experimental Workflow
The general workflow for validating the anorexigenic effects of a novel peptide like PHI-27 in an animal model is outlined below.
Caption: General experimental workflow for assessing anorexigenic peptide effects.
Conclusion and Future Directions
The available evidence strongly suggests that PHI-27 has anorexigenic effects when administered centrally in rats. Its mechanism of action appears to be mediated, at least in part, through the activation of satiety-promoting neuropeptidergic systems in the hypothalamus. The similarity in action to the related peptide VIP further strengthens the case for this family of peptides as modulators of appetite.
For future research, several avenues are of interest:
-
Peripheral Administration: Investigating whether peripherally administered PHI-27 can cross the blood-brain barrier and exert similar anorexigenic effects would be crucial for its therapeutic potential.
-
Chronic Studies: The current data is based on acute administration. Chronic studies are needed to evaluate the long-term effects of PHI-27 on body weight, adiposity, and potential for tachyphylaxis.
-
Comparative Efficacy: Direct, head-to-head comparative studies of PHI-27 with established anorexigenic agents, such as GLP-1 receptor agonists, would provide a clearer picture of its relative potency and potential clinical utility.
-
Receptor Pharmacology: Further elucidation of the specific receptor subtypes (e.g., VPAC1, VPAC2) that mediate the anorexigenic effects of PHI-27 will be important for targeted drug development.
References
A Comparative In Vivo Analysis of PHI-27 and VIP: Potency and Physiological Effects
A comprehensive guide for researchers, scientists, and drug development professionals assessing the relative in vivo potency and signaling mechanisms of Peptide Histidine Isoleucine (PHI-27) and Vasoactive Intestinal Peptide (VIP).
This guide provides a detailed comparison of the in vivo biological activities of PHI-27 and its structurally related peptide, VIP. Both are members of the secretin/glucagon superfamily and are notable for their wide distribution and diverse physiological roles. Understanding their relative potencies is crucial for targeted therapeutic development. This document summarizes key experimental findings, presents detailed methodologies for in vivo assays, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Comparison of In Vivo Potency: PHI-27 vs. VIP
The relative potency of PHI-27 and VIP is highly dependent on the specific biological effect, the tissue being studied, and the animal model. While in some instances they exhibit comparable efficacy, in many others, VIP demonstrates significantly higher potency. The following table summarizes key quantitative data from in vivo and in vitro studies.
| Biological Effect | Animal Model | Tissue/Organ | Method | Relative Potency (PHI-27 vs. VIP) | Reference |
| Vasodilation | Rabbit | Uvea | Intravenous infusion, radioactive microspheres | Equipotent at 60 pmol/kg/min | [1] |
| Vasodilation | Cat | Glandular Tissues | Intravenous infusion, radioactive microspheres | VIP is significantly more potent. A 30 pmol/kg/min infusion of VIP caused a marked increase in blood flow, whereas a much higher dose of PHI (1800 pmol/kg/min) had only minor effects. | [1] |
| Smooth Muscle Relaxation | Rabbit | Myometrium (Uterus) | In vitro tension recordings | Equipotent (ID50 of 3 x 10-8 mol/l for both) | [2] |
| Increased Myometrial Blood Flow | Rabbit | Uterus | Xenon-133 washout technique | Equipotent | [2] |
| Prolactin Release | Human | - | Intravenous infusion | VIP is more active than PHM (human equivalent of PHI). | |
| Prolactin Release | Rat | Pituitary Cells | In vitro cell culture | VIP is approximately 100-fold more potent than PHI (Minimum effective dose of 10-9 M for VIP vs. 10-7 M for PHI). | |
| Bicarbonate Secretion | Rat | Duodenum | In vivo loop perfusion | VIP is more potent than PHI. At a dose of 96 nmol/kg, the response to VIP was significantly greater than that to PHI. |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of peptide potency. Below are protocols for key in vivo experiments cited in the comparison of PHI-27 and VIP.
In Vivo Vasodilation Assessment Using the Radioactive Microsphere Technique
This protocol is adapted from studies measuring regional blood flow in response to peptide infusion in animal models such as rabbits and cats.
Objective: To determine the relative potency of PHI-27 and VIP in altering regional blood flow.
Materials:
-
Anesthetized and mechanically ventilated rabbits or cats.
-
PHI-27 and VIP peptides dissolved in sterile saline.
-
Radioactively labeled microspheres (e.g., with isotopes such as 46Sc, 85Sr, 141Ce) of approximately 15 µm diameter.
-
Infusion pumps.
-
Catheters for arterial and venous access.
-
Reference blood sample collection system.
-
Gamma counter.
-
Data acquisition system.
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment. Insert catheters into a femoral artery for blood pressure monitoring and a femoral vein for drug infusion. For left atrial injection of microspheres, a catheter is advanced into the left atrium via a femoral or carotid artery.
-
Baseline Measurement: Administer a bolus of radioactively labeled microspheres with a unique isotope into the left atrium to determine baseline regional blood flow. Simultaneously, begin collecting a reference blood sample from the femoral artery at a constant rate.
-
Peptide Infusion: Begin a continuous intravenous infusion of either PHI-27 or VIP at a predetermined dose (e.g., 30-1800 pmol/kg/min).
-
Second Microsphere Injection: After a period of peptide infusion to allow for a steady-state effect, inject a second bolus of microspheres labeled with a different isotope. Continue collecting the reference blood sample.
-
Washout Period: Allow for a sufficient washout period between the administration of different peptides or different doses of the same peptide.
-
Tissue Collection: At the end of the experiment, euthanize the animal and dissect the tissues of interest (e.g., glandular tissues, smooth muscle).
-
Radioactivity Measurement: Measure the radioactivity of the different isotopes in the tissue samples and the reference blood samples using a gamma counter.
-
Data Analysis: Calculate the regional blood flow for each tissue at baseline and during peptide infusion using the formula:
-
Blood Flow (ml/min/g) = (Tissue Radioactivity / Tissue Weight) x (Reference Blood Sample Withdrawal Rate / Reference Blood Sample Radioactivity)
-
-
Potency Comparison: Compare the changes in blood flow induced by different doses of PHI-27 and VIP to determine their relative potencies.
In Vivo Prolactin Release Assay
This protocol outlines the general procedure for assessing the in vivo effects of PHI-27 and VIP on prolactin secretion in rats.
Objective: To compare the potency of PHI-27 and VIP in stimulating prolactin release in vivo.
Materials:
-
Male or female Sprague-Dawley rats.
-
PHI-27 and VIP peptides dissolved in sterile saline.
-
Anesthetic agent.
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant).
-
Centrifuge.
-
Rat Prolactin ELISA kit.
-
Microplate reader.
Procedure:
-
Animal Preparation: Acclimatize the rats to the experimental conditions to minimize stress-induced prolactin release. Anesthetize the animals if required for the blood sampling procedure.
-
Peptide Administration: Administer a single intravenous or intraperitoneal injection of either PHI-27 or VIP at various doses. A control group should receive a vehicle injection (sterile saline).
-
Blood Sampling: Collect blood samples at specific time points after peptide administration (e.g., 0, 15, 30, 60, and 120 minutes). Blood can be collected via tail vein, saphenous vein, or cardiac puncture at the terminal point.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Prolactin Measurement: Measure the concentration of prolactin in the plasma samples using a commercially available rat prolactin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the plasma prolactin concentration against time for each treatment group. Calculate the area under the curve (AUC) or the peak prolactin concentration for each dose of PHI-27 and VIP.
-
Potency Comparison: Compare the dose-response curves for PHI-27 and VIP to determine their relative potencies in stimulating prolactin release.
Signaling Pathways and Experimental Workflow
Signaling Pathways of PHI-27 and VIP
Both PHI-27 and VIP exert their effects by binding to two main G protein-coupled receptors: VPAC1 and VPAC2. VIP typically binds to these receptors with high affinity, while PHI and its human counterpart, PHM, generally exhibit lower affinity. The primary signaling cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, signaling through other pathways, including phospholipase C (PLC) activation and subsequent increases in intracellular calcium, has also been reported.
Experimental Workflow for In Vivo Potency Assessment
The following diagram illustrates a typical workflow for assessing the in vivo potency of PHI-27 and VIP.
References
Validating Neuropeptide Co-localization: A Comparative Guide for PHI-27 and Other Key Neuropeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the co-localization of the neuropeptide PHI-27 with other significant neuropeptides, including Vasoactive Intestinal Peptide (VIP), Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), and Calcitonin Gene-Related Peptide (CGRP). We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of the functional relationships between these important signaling molecules.
Introduction to PHI-27 and its Counterparts
PHI-27 is a 27-amino acid peptide belonging to the glucagon-secretin family of neuropeptides. It plays a role in various physiological processes, and its functional significance is often linked to its co-expression with other neuropeptides in the same neurons. Understanding this co-localization is crucial for elucidating the integrated control of complex biological functions.
This guide focuses on the comparison of PHI-27 with three other well-characterized neuropeptides:
-
Vasoactive Intestinal Peptide (VIP): A 28-amino acid neuropeptide with high structural homology to PHI-27. In fact, PHI-27 and VIP are encoded by the same precursor mRNA and are often found co-localized in various tissues, including the gut and the central nervous system.[1][2][3]
-
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP): A pleiotropic neuropeptide that exists in two forms (PACAP-27 and PACAP-38) and is involved in a wide range of biological functions. PACAP has been shown to co-localize with other neuropeptides such as galanin, substance P, and corticotropin-releasing factor (CRF).[4]
-
Calcitonin Gene-Related Peptide (CGRP): A 37-amino acid neuropeptide that is a potent vasodilator and is heavily implicated in pain pathways, particularly migraine. CGRP is known to be co-localized with other neurotransmitters and neuropeptides, including substance P.
Comparative Analysis of Neuropeptide Co-localization
The co-localization of neuropeptides within a single neuron allows for complex signaling and modulation of postsynaptic targets. The following table summarizes quantitative data from studies investigating the co-localization of PHI-27 and the selected comparative neuropeptides.
| Neuropeptide Pair | Tissue/Region | Percentage of Co-localization | Reference |
| PHI-27 and VIP | Porcine Gut (Sub-mucous plexus) | A major proportion of ganglion cells contain both PHI and VIP immunoreactivity.[2] | Bishop et al., 1984 |
| Cat (Intestine, Pancreas, Uterus, Sympathetic ganglia) | Present in the same ganglion cells. | Fahrenkrug et al., 1985 | |
| PACAP and Galanin | Ovine Pancreas (Intrapancreatic ganglia) | 42.9 ± 6.2% of PACAP-27-immunoreactive neurons also expressed galanin. | Wasowicz et al., 2015 |
| PACAP and Substance P | Ovine Pancreas (Intrapancreatic ganglia) | 12.4 ± 4.0% of PACAP-27-immunoreactive neurons exhibited simultaneous immunoreactivity to Substance P. | Wasowicz et al., 2015 |
| PACAP and CRF | Ovine Pancreas (Intrapancreatic ganglia) | 3.2 ± 1.4% of PACAP-27-positive intrapancreatic neurons expressed CRF. | Wasowicz et al., 2015 |
| CGRP and Substance P | Human Urinary Bladder | Approximately 26% ± 10% of CGRP-immunoreactive nerves also contained Substance P. | Smet et al., 1996 |
| CGRP and VIP | Human Urinary Bladder | No co-expression observed in CGRP fibers. | Smet et al., 1996 |
Experimental Protocols
Validating the co-localization of neuropeptides is most commonly achieved through dual-labeling immunofluorescence microscopy. This technique allows for the simultaneous visualization of two different antigens within the same tissue section.
Detailed Protocol: Dual-Labeling Immunofluorescence for Neuropeptide Co-localization
This protocol is a representative example and may require optimization for specific antibodies and tissues.
1. Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the tissue of interest (e.g., hypothalamus, dorsal root ganglia) and post-fix in 4% PFA for 4-6 hours at 4°C.
-
Cryoprotect the tissue by incubating in a series of sucrose solutions (10%, 20%, 30%) in PBS until the tissue sinks.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze at -80°C.
-
Cut 10-20 µm thick sections using a cryostat and mount on charged glass slides.
2. Immunostaining:
-
Wash sections three times in PBS for 5 minutes each.
-
Perform antigen retrieval if necessary (e.g., citrate buffer, pH 6.0, at 95°C for 10-20 minutes).
-
Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% normal donkey serum, 1% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Incubate sections overnight at 4°C with a cocktail of two primary antibodies raised in different species (e.g., rabbit anti-PHI-27 and mouse anti-VIP) diluted in the blocking solution.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections for 1-2 hours at room temperature in the dark with a cocktail of species-specific secondary antibodies conjugated to different fluorophores (e.g., donkey anti-rabbit Alexa Fluor 488 and donkey anti-mouse Alexa Fluor 594) diluted in the blocking solution.
-
Wash sections three times in PBS for 10 minutes each in the dark.
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash sections twice in PBS.
-
Mount coverslips with an anti-fade mounting medium.
3. Imaging and Analysis:
-
Visualize the stained sections using a confocal microscope.
-
Capture images of the same field of view using the appropriate laser lines and emission filters for each fluorophore.
-
Analyze the images for co-localization using image analysis software (e.g., ImageJ with the Coloc 2 plugin, Imaris). Quantitative analysis can be performed by calculating co-localization coefficients such as Pearson's Correlation Coefficient or Manders' Overlap Coefficient.
Signaling Pathways and Experimental Workflow
Signaling Pathways
PHI-27, VIP, and PACAP exert their effects by binding to G protein-coupled receptors (GPCRs), primarily the VPAC1 and VPAC2 receptors. PHI-27 and VIP have high affinity for both, while PACAP also binds to the PAC1 receptor. Binding of these neuropeptides to their receptors typically activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets to elicit a cellular response. CGRP also signals through a GPCR, the CGRP receptor, which is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). Activation of the CGRP receptor also leads to the stimulation of adenylyl cyclase and an increase in cAMP.
Caption: Signaling pathways for PHI-27/VIP/PACAP and CGRP.
Experimental Workflow
The following diagram illustrates the key steps involved in a typical dual-labeling immunofluorescence experiment to validate neuropeptide co-localization.
Caption: Workflow for dual-labeling immunofluorescence.
References
- 1. Localization of VIP and PHI-27 messenger RNA in rat thalamic and cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The distributions of PHI and VIP in porcine gut and their co-localisation to a proportion of intrinsic ganglion cells [pubmed.ncbi.nlm.nih.gov]
- 3. VIP and PHI in cat neurons: co-localization but variable tissue content possible due to differential processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pituitary adenylate cyclase-activating peptide-27 (PACAP-27) is co-stored with galanin, substance P and corticotropin releasing factor (CRF) in intrapancreatic ganglia of the sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cardiovascular Effects of PHI-27 and Secretin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cardiovascular effects of two related peptides, PHI-27 (Peptide Histidine Isoleucinamide) and secretin. Both are members of the glucagon-secretin superfamily of peptides and share structural homology, suggesting the potential for overlapping biological activities.[1] This document summarizes key experimental findings, outlines methodologies, and presents signaling pathways to offer a comprehensive resource for researchers in cardiovascular pharmacology and drug development.
At a Glance: Key Cardiovascular Effects
| Parameter | PHI-27 / PHI / PHV | Secretin |
| Heart Rate | Increase[2][3] | No significant change or slight increase[4][5] |
| Blood Pressure | No significant change | No significant change or slight increase in systolic and diastolic pressure |
| Cardiac Output | Data not available | Increase (~20%) |
| Stroke Volume | Data not available | Increase |
| Systemic Vascular Resistance | Decrease (inferred from vasodilation) | Decrease |
| Vasodilation | Cutaneous and forearm vasodilation | Systemic vasodilation |
In-Depth Analysis of Cardiovascular Effects
PHI-27 (Peptide Histidine Isoleucinamide) and Related Peptides
PHI-27 and its related peptides, Peptide Histidine Isoleucinamide (PHI) and Peptide Histidine Valine (PHV), have demonstrated measurable effects on the cardiovascular system, primarily characterized by an increased heart rate and vasodilation without a significant impact on blood pressure.
Intravenous infusions of PHV in healthy subjects resulted in a dose-dependent increase in heart rate and skin temperature, indicative of cutaneous vasodilation. Notably, these changes occurred without any significant alteration in systolic or diastolic blood pressure. Further studies have shown that PHV increases forearm blood flow, although it is less potent in this regard than the vasoactive intestinal peptide (VIP). The observed tachycardia and vasodilation in the absence of a blood pressure drop suggest a complex interplay of effects on different vascular beds.
Secretin
Secretin has been more extensively studied for its cardiovascular effects, with research indicating a potential therapeutic role in conditions like acute left ventricular failure. In human subjects with angina pectoris, an infusion of secretin led to a significant 20% increase in cardiac output and a corresponding rise in stroke volume. This was accompanied by a decrease in total systemic resistance, while systemic arterial pressure and heart rate remained largely unchanged. These findings suggest that secretin exerts both positive inotropic (contractility-enhancing) and vasodilatory effects. In animal models, intracoronary secretin has been shown to increase cardiac function and perfusion.
Experimental Protocols
PHI-27/PHV Infusion in Humans
A placebo-controlled, double-blind study assessed the cardiovascular response to PHV infusion in human subjects.
-
Subjects: Four healthy volunteers.
-
Intervention: Subjects received either the beta-blocker atenolol or a matched placebo 90 minutes prior to a controlled incremental infusion of PHV.
-
Measurements: Heart rate, blood pressure, and skin temperature were monitored throughout the infusion.
-
Rationale: This design aimed to determine if the cardiovascular effects of PHV were mediated by the sympathetic nervous system. The lack of effect of atenolol on the heart rate response suggested that the action of PHV is not mediated through beta-receptors.
Secretin Infusion in Humans
A study investigating the hemodynamic effects of secretin was conducted on patients with angina pectoris.
-
Subjects: Patients with angina pectoris and normal left ventricular function.
-
Intervention: Secretin was infused at a rate of 2 Clinical Units (CU)/kg/h.
-
Measurements: Cardiovascular parameters were measured before and during the secretin infusion. These included cardiac output (by thermodilution), stroke volume, systemic arterial pressure, heart rate, and pulmonary capillary wedge pressure.
-
Rationale: The goal was to comprehensively assess the cardiovascular effects of secretin in a patient population with underlying cardiac conditions.
Signaling Pathways
Both PHI-27 and secretin are known to exert their effects through G-protein coupled receptors (GPCRs), leading to the activation of intracellular signaling cascades.
PHI-27 Signaling Pathway
The signaling pathway for PHI-27 in the cardiovascular system is believed to be similar to that of VIP, involving the activation of adenylate cyclase.
Caption: PHI-27 signaling cascade in cardiovascular cells.
Secretin Signaling Pathway
Secretin's cardiovascular effects are primarily mediated through the activation of its specific Gs-coupled receptor, leading to an increase in intracellular cyclic AMP (cAMP).
Caption: Secretin signaling pathway in the cardiovascular system.
Experimental Workflow Comparison
The general workflow for investigating the in vivo cardiovascular effects of both peptides follows a similar structure.
References
- 1. Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new member of the glucagon--secretin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of peptide histidine valine on cardiovascular and respiratory function in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide histidine valine: its haemodynamic actions and pharmacokinetics in man differ from those of vasoactive intestinal peptide and peptide histidine methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of secretin infusion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
Independent Replication of Peptide PHI-27's Prolactin-Releasing Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the independently verified findings on Peptide PHI-27 and its role in stimulating prolactin release, with a comparison to the alternative peptide, VIP.
This guide provides a comprehensive overview of the initial discovery and subsequent independent replication of the biological activity of Peptide PHI-27, a 27-amino acid peptide isolated from porcine intestine.[1] We will delve into the quantitative data from key studies, outline the experimental methodologies used to verify its function, and compare its performance with Vasoactive Intestinal Peptide (VIP), a structurally and functionally similar peptide.
Summary of Findings
Peptide PHI-27 was first isolated and sequenced in 1981, identified as a new member of the glucagon-secretin family of peptides.[1] Initial studies suggested its potential role in hormone regulation. Subsequent independent research in 1983 confirmed that PHI-27 stimulates the release of prolactin from anterior pituitary cells in vitro.[2] These replication studies not only validated the original hypothesis but also provided a quantitative comparison with Vasoactive Intestinal Peptide (VIP), another member of the secretin/glucagon family known to influence prolactin secretion. The findings consistently demonstrate that while both peptides induce prolactin release, VIP is significantly more potent than PHI-27.
Data Presentation: PHI-27 vs. VIP on Prolactin Release
The following table summarizes the quantitative findings from independent studies on the in-vitro prolactin-releasing activity of Peptide PHI-27 and Vasoactive Intestinal Peptide (VIP). The data is derived from studies using dispersed rat anterior pituitary cells.
| Peptide | Minimum Effective Dose (In Vitro) | Relative Potency | Key Findings |
| Peptide PHI-27 | 10⁻⁷ M | Less Potent | Consistently shown to stimulate prolactin release in a dose-dependent manner. |
| Vasoactive Intestinal Peptide (VIP) | 10⁻⁹ M | More Potent | A more potent stimulator of prolactin release compared to PHI-27. |
Experimental Protocols
The key experimental method used to determine the prolactin-releasing activity of PHI-27 and VIP is the in-vitro dispersed rat anterior pituitary cell assay .
Objective: To measure the amount of prolactin released from cultured rat pituitary cells in response to treatment with PHI-27 or VIP.
Methodology:
-
Cell Preparation:
-
Anterior pituitary glands are collected from rats.
-
The tissue is minced and then enzymatically dispersed, typically using trypsin and neuraminidase, to obtain a single-cell suspension.[3]
-
The cells are washed and then cultured in a suitable medium (e.g., Dulbecco's modified Eagle's medium with supplements) for a recovery period, often 6-12 hours, to restore their responsiveness to secretagogues.[3]
-
-
Hormone Stimulation:
-
The cultured pituitary cells are incubated with varying concentrations of Peptide PHI-27 or VIP for a defined period.
-
Control groups are incubated with the vehicle solution without the peptides.
-
-
Prolactin Measurement:
-
After incubation, the cell culture medium is collected.
-
The concentration of prolactin in the medium is quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The amount of prolactin released in the presence of the peptides is compared to the basal release in the control groups.
-
Dose-response curves are generated to determine the minimum effective dose and relative potency of each peptide.
-
Mandatory Visualization
Signaling Pathway for PHI-27/VIP Induced Prolactin Release
Caption: PHI-27/VIP signaling pathway in pituitary lactotrophs.
Experimental Workflow for In-Vitro Prolactin Release Assay
Caption: Workflow for prolactin release assay.
References
- 1. Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new member of the glucagon--secretin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the peptide PHI-27 on prolactin release in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HORMONE SECRETION BY CELLS DISSOCIATED FROM RAT ANTERIOR PITUITARIES - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of PHI-27 (Porcine)
For researchers, scientists, and drug development professionals handling PHI-27 (porcine), a 27-amino acid peptide isolated from porcine intestinal tissue, adherence to proper disposal protocols is paramount for laboratory safety and environmental protection.[1] While PHI-27 is a naturally occurring biological molecule and not inherently classified as a hazardous substance, it is crucial to manage its disposal, and that of any contaminated materials, with established laboratory best practices. This guide provides a comprehensive overview of the necessary safety and logistical procedures for the proper disposal of PHI-27.
It is imperative to always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations and facility protocols may vary.
Immediate Safety Protocols
Before commencing any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. In the absence of a specific Safety Data Sheet (SDS) for PHI-27, it is prudent to treat the substance with a degree of caution.
Recommended Personal Protective Equipment:
-
Safety Glasses or Goggles: To protect from splashes.
-
Chemical-resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To prevent skin and clothing contamination.
Step-by-Step Disposal Procedures
The appropriate disposal method for PHI-27 depends on its form (solid peptide, liquid solution) and whether it has been treated as biohazardous.
1. Non-Hazardous Disposal (for pure, non-infectious PHI-27)
If the PHI-27 peptide and its solutions are not considered biohazardous (i.e., have not been in contact with infectious agents, recombinant DNA, or other hazardous materials), the following procedures for non-hazardous chemical waste are generally applicable.
-
Solid PHI-27 Waste:
-
Collect unused or expired solid PHI-27 in a clearly labeled, sealed container.
-
For spills of solid peptide, carefully sweep the material to avoid creating dust and place it into a designated chemical waste container.[2]
-
Store the sealed container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal through your institution's certified hazardous waste management service.
-
-
Liquid PHI-27 Solutions (Aqueous, Non-Hazardous Buffers):
-
Solutions containing PHI-27 should be collected in a sealed, clearly labeled waste container designated for chemical waste.[2] Do not mix with other incompatible waste streams.[2]
-
For dilute, non-hazardous aqueous solutions, check with your institution's EHS for approval for drain disposal. Some institutions may permit the disposal of non-hazardous liquid waste down the sink with copious amounts of water.[3]
-
2. Biohazardous Waste Disposal
If PHI-27 has been used in experiments involving infectious agents, human or animal cell cultures, or other materials that classify it as biohazardous waste, it must be decontaminated before disposal. The two primary methods of decontamination are chemical disinfection and autoclaving.
Experimental Protocols
Protocol 1: Chemical Disinfection of Liquid PHI-27 Waste
This method is suitable for decontaminating liquid waste containing PHI-27 that is considered biohazardous.
-
Select an appropriate disinfectant. A fresh 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) is a common and effective choice.
-
In a chemical fume hood, add the liquid PHI-27 waste to the bleach solution. A common ratio is 1 part waste to 9 parts bleach solution.
-
Allow a minimum contact time of 30 minutes to ensure complete inactivation.
-
After disinfection, the neutralized solution may be permissible for drain disposal with copious amounts of water, pending approval from your institution's EHS.
Protocol 2: Autoclaving of Solid and Liquid PHI-27 Waste
Autoclaving (steam sterilization) is the preferred method for decontaminating solid biohazardous waste and larger volumes of liquid waste.
-
Preparation:
-
Place solid waste (e.g., contaminated pipette tips, tubes, gloves) into a clear or orange autoclavable biohazard bag. Do not seal the bag tightly; allow for steam penetration.
-
Place the bag in a secondary, leak-proof, and puncture-resistant container.
-
For liquid waste, use vented, autoclavable containers and do not fill them more than two-thirds full.
-
-
Autoclaving:
-
Process the waste at a minimum of 121°C (250°F) and 15 psi for at least 30-60 minutes. The cycle time will depend on the load size and density.
-
Use autoclave indicator tape on the outside of the bag to verify that the appropriate temperature has been reached.
-
-
Final Disposal:
-
After the cycle is complete and the waste has cooled, the autoclaved bag can typically be placed in the regular municipal trash.
-
Autoclaved sharps containers must be picked up by your institution's hazardous waste management service.
-
Data Presentation
The following table summarizes the key parameters for the decontamination protocols:
| Decontamination Method | Agent/Setting | Concentration/Parameters | Contact Time | Application |
| Chemical Disinfection | Sodium Hypochlorite (Bleach) | 10% final solution (v/v) | ≥ 30 minutes | Liquid biohazardous waste |
| Autoclaving (Steam Sterilization) | Saturated Steam | 121°C (250°F) and 15 psi | ≥ 30-60 minutes | Solid and liquid biohazardous waste |
Mandatory Visualization
Below is a workflow diagram illustrating the decision-making process for the proper disposal of PHI-27 (porcine).
Caption: Disposal workflow for PHI-27 (porcine).
References
Essential Safety and Handling Protocols for PHI-27 (porcine)
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling PHI-27, particularly in its lyophilized powder form.[1][2] A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.[2]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles, liquid splashes, and chemical vapors.[1][3] Must meet ANSI Z87.1 standards. |
| Face Shield | Recommended when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement for incidental contact. Consider double-gloving for added protection with concentrated solutions. |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of PHI-27.
Receiving and Storage of Lyophilized Peptide:
-
Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.
-
Storage Conditions: For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed container away from light. Short-term storage at 4°C is acceptable for a few weeks.
-
Handling Lyophilized Powder:
-
Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.
-
Weigh the lyophilized powder quickly in a controlled and well-ventilated environment to minimize exposure to air and moisture.
-
After weighing, tightly reseal the container.
-
| Storage Condition | Temperature | Duration |
| Short-term (Lyophilized) | 4°C | Several days to weeks |
| Long-term (Lyophilized) | -20°C or colder | Months to years |
| In Solution | -20°C or -80°C (aliquots) | Up to 1-6 months |
Reconstitution and Handling of Peptide Solutions:
-
Solubilization: The solubility of a peptide is determined by its amino acid sequence. For a novel peptide like PHI-27, it is advisable to test the solubility of a small amount first. A general approach is to start with sterile, distilled water. If the peptide is basic, a dilute aqueous acetic acid solution can be used. If it is acidic, a dilute aqueous ammonium hydroxide solution may be helpful. For very hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.
-
Sonication: If the peptide does not dissolve readily, sonication in a water bath can aid in dissolving it, but excessive heating should be avoided.
-
Storage of Solutions: It is not recommended to store peptides in solution for long periods. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Workflow: Safe Handling of PHI-27
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
